sec-Butylhydrazine dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
butan-2-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-3-4(2)6-5;;/h4,6H,3,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMBWQCMVFVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677616 | |
| Record name | (Butan-2-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177361-36-2 | |
| Record name | (Butan-2-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
sec-Butylhydrazine dihydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of sec-Butylhydrazine Dihydrochloride
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of this compound. Tailored for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the proposed methodologies. Given the limited direct literature on this specific salt, the protocols herein are synthesized from established, analogous chemical transformations for related alkylhydrazines, ensuring a robust and scientifically grounded approach.
Introduction and Strategic Importance
sec-Butylhydrazine and its salts are valuable building blocks in organic synthesis. The presence of a chiral center (the sec-butyl group) and a reactive hydrazine moiety makes it a key intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Unlike its more common achiral isomer, tert-butylhydrazine, the sec-butyl analogue offers a stereogenic center that can be critical for diastereoselective reactions or for creating chiral end-products.
This guide outlines a reliable, multi-step synthetic pathway, robust purification techniques, and a suite of analytical methods to confirm the identity, purity, and structure of the target compound, this compound.
Proposed Synthetic Pathway
Direct alkylation of hydrazine is often plagued by issues of over-alkylation and poor selectivity. To circumvent these challenges, a more controlled and reliable approach is proposed, utilizing a protecting group strategy. The tert-butoxycarbonyl (BOC) group is an ideal choice due to its stability under basic conditions used for alkylation and its facile removal under acidic conditions, which simultaneously facilitates the formation of the desired hydrochloride salt.
The overall synthetic workflow is a three-step process:
-
Protection: Reaction of hydrazine hydrate with di-tert-butyl dicarbonate (Boc₂O) to form the stable intermediate, tert-butyl carbazate (BOC-hydrazine).
-
Alkylation: Nucleophilic substitution reaction between BOC-hydrazine and a suitable sec-butyl halide (e.g., 2-bromobutane) under basic conditions.
-
Deprotection & Salt Formation: Removal of the BOC protecting group using a strong acid, typically hydrochloric acid, which concurrently protonates both nitrogen atoms of the hydrazine moiety to yield the final dihydrochloride salt.
Sources
An In-Depth Technical Guide to sec-Butylhydrazine Dihydrochloride: Synthesis, Characterization, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic introduction of nitrogen-containing functionalities is paramount to the construction of complex molecular architectures with desired biological activities. Among the myriad of reagents available, alkylhydrazines represent a critical class of building blocks, serving as precursors to a diverse array of heterocyclic systems. This guide provides a comprehensive technical overview of sec-butylhydrazine dihydrochloride, a chiral alkylhydrazine salt that offers unique steric and electronic properties for synthetic chemists. While not as extensively documented as its tert-butyl isomer, this compound holds significant potential in the synthesis of novel chemical entities, particularly in the realms of pharmaceutical and agrochemical development. This document aims to consolidate the available information on its synthesis, characterization, and applications, while also providing expert insights into its practical use and potential research avenues.
Physicochemical Properties and Structural Elucidation
This compound (CAS RN: 1177361-36-2) is a white to off-white solid material.[1] Its salt form enhances its stability and handling properties compared to the free base, which is characteristic of many small alkylhydrazines. The presence of a chiral center in the sec-butyl group introduces an element of stereochemistry that can be exploited in asymmetric synthesis.
| Property | Value | Source |
| CAS Number | 1177361-36-2 | [1] |
| Molecular Formula | C₄H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 161.08 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% | [3] |
Molecular Structure Diagram
Caption: 2D representation of this compound.
Synthesis and Manufacturing
Representative Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol (Representative)
Step 1: Synthesis of N-Boc-sec-butylhydrazine
-
To a stirred solution of tert-butyl carbazate (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base, for example, potassium carbonate (1.5 eq).
-
To this suspension, add 2-bromobutane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude N-Boc-sec-butylhydrazine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude N-Boc-sec-butylhydrazine from the previous step in a minimal amount of a suitable organic solvent such as diethyl ether or methanol.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) in excess (e.g., 2.5-3.0 eq).
-
Stir the mixture at room temperature for several hours, during which the dihydrochloride salt will precipitate.
-
Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Dry the product under vacuum to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Boc Protection: The use of the tert-butoxycarbonyl (Boc) protecting group for one of the hydrazine nitrogens is a strategic choice to prevent dialkylation and other side reactions. The Boc group can be readily removed under acidic conditions without affecting the newly formed C-N bond.
-
Choice of Base and Solvent: A mild base like potassium carbonate is sufficient to facilitate the nucleophilic substitution without promoting significant elimination of the secondary halide. Acetonitrile is a common polar aprotic solvent for such reactions, effectively dissolving the reactants while not interfering with the reaction.
-
Acidic Deprotection and Salt Formation: The use of HCl in an organic solvent allows for the clean cleavage of the Boc group and the simultaneous precipitation of the desired dihydrochloride salt, which often aids in its purification.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive, peer-reviewed dataset for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the sec-butyl group and the presence of diastereotopic protons. The spectrum would likely show:
-
A triplet corresponding to the methyl group of the ethyl moiety.
-
A doublet for the other methyl group of the sec-butyl chain.
-
A multiplet for the diastereotopic methylene protons.
-
A multiplet for the methine proton.
-
Broad signals for the N-H protons, which may exchange with deuterium in deuterated solvents.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms of the sec-butyl group, reflecting their different chemical environments.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretching: Broad bands in the region of 3200-2800 cm⁻¹, typical for ammonium salts.
-
C-H stretching: Sharp peaks around 2960-2850 cm⁻¹ corresponding to the aliphatic C-H bonds.
-
N-H bending: A band in the region of 1600-1500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the free base after neutralization. The expected molecular ion peak for the free base (C₄H₁₂N₂) would be at m/z 88.10. Fragmentation patterns would likely involve the loss of ethyl and methyl groups.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs).[1] Its primary utility lies in the construction of pyrazole and related five-membered nitrogen-containing heterocycles. The sec-butyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the final drug molecule.
General Reaction Scheme: Pyrazole Synthesis
A common application of alkylhydrazines is in the Knorr pyrazole synthesis and related condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
Sources
sec-Butylhydrazine dihydrochloride solubility and stability
An In-depth Technical Guide to the Solubility and Stability of sec-Butylhydrazine Dihydrochloride
Authored by a Senior Application Scientist
Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents, the utility of a building block is intrinsically linked to its fundamental physicochemical properties.[1] this compound (CAS 1177361-36-2), a key hydrazine derivative, serves as a critical intermediate in the synthesis of a variety of complex molecules.[1] However, its successful application and the development of robust, scalable synthetic routes are contingent upon a thorough understanding of its solubility and stability.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, instead providing a framework for understanding why certain experimental choices are made and how to design self-validating protocols to characterize this important molecule. While specific public data on this compound is limited, this whitepaper synthesizes information from analogous compounds, established chemical principles, and regulatory guidelines to provide a comprehensive technical overview.
Physicochemical Profile of this compound
This compound is a salt, which dictates much of its physical behavior. As a dihydrochloride salt of a small organic base, it is expected to be a white to off-white crystalline solid.[1] The presence of the hydrazine moiety suggests potential reactivity, particularly its susceptibility to oxidation.[2][3]
| Property | Anticipated Value/Characteristic | Rationale/Reference |
| CAS Number | 1177361-36-2 | [4] |
| Molecular Formula | C4H14Cl2N2 | Inferred from name |
| Appearance | White to pale cream crystalline powder or crystals | Analogy to similar compounds[5] |
| Purity | Typically >95% - 97% | Commercial supplier data[6][7] |
| Hygroscopicity | Expected to be hygroscopic | Common for hydrochloride salts and hydrazine derivatives[8][9] |
| Thermal Stability | Decomposes upon heating | General for hydrazine salts |
Solubility Characterization: The Foundation of Application
A comprehensive understanding of a compound's solubility is paramount for its use in synthesis, formulation, and biological assays. The solubility of this compound will be largely governed by its ionic nature.
Anticipated Solubility Profile
Based on its dihydrochloride salt form and by analogy to similar compounds like tert-butylhydrazine hydrochloride, a qualitative solubility profile can be predicted.[8][9]
| Solvent | Predicted Solubility | Justification |
| Water | Soluble | As a salt, it is expected to be readily soluble in polar protic solvents.[8][9] |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding and solvating ions.[8][9] |
| Ethanol | Sparingly Soluble to Soluble | Lower polarity than methanol may reduce solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | High-polarity aprotic solvent.[8][9] |
| Acetonitrile | Slightly Soluble | Lower polarity compared to other listed solvents. |
| Dichloromethane | Insoluble | Non-polar organic solvent. |
| Toluene | Insoluble | Non-polar aromatic solvent. |
Experimental Protocol: Thermodynamic Solubility Assessment
The following protocol describes a robust method for determining the equilibrium (thermodynamic) solubility of this compound. This method ensures that true equilibrium is reached, providing reliable data for process development.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-point study (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Stability Assessment: Ensuring Integrity and Shelf-Life
The stability of a chemical intermediate is a critical parameter that influences its storage, handling, and the impurity profile of the final product. Hydrazine derivatives can be susceptible to degradation through various pathways, including oxidation and hydrolysis.[2][3] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10]
Forced Degradation Study Protocol
This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q1A).[11] The goal is to subject the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[10]
Objective: To identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Purified water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The reactivity of hydrazines with oxidizing agents warrants careful execution.[12]
-
Thermal Degradation: Solid compound stored at 80°C for 48 hours.
-
Photostability: Solid compound and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the stress condition media. For thermal and photostability of the solid, use the neat compound.
-
Stress Application: Expose the samples to the specified conditions for the designated time. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with the control, using a suitable HPLC method. The method should be capable of separating the parent compound from all generated degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times (RRT) of all degradation products.
-
Assess the mass balance to ensure that all major degradation products are accounted for.
-
Logical Workflow for Stability Testing
The following diagram illustrates the logical flow of a comprehensive stability assessment program, from initial forced degradation to formal shelf-life studies, guided by regulatory standards.[13][14][15]
Caption: Workflow for a comprehensive stability assessment program.
Analytical Methodologies: Quantification and Impurity Profiling
Accurate quantification of this compound and its potential impurities or degradants is crucial for quality control. Due to the lack of a strong chromophore in many hydrazine compounds, derivatization is often employed to enhance UV detection in HPLC analysis.[16][17]
Protocol: HPLC-UV Analysis with Pre-Column Derivatization
This protocol provides an example of a pre-column derivatization method using benzaldehyde, which reacts with the hydrazine moiety to form a UV-active hydrazone.[16]
Objective: To accurately quantify this compound and separate it from potential impurities.
Materials & Reagents:
-
This compound standard and samples
-
Benzaldehyde
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., acetate buffer, pH 5.0)
-
HPLC system with C18 column and UV detector
Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare a derivatizing reagent solution of benzaldehyde in methanol.
-
-
Derivatization Reaction:
-
In a vial, mix a known volume of the sample or standard solution with the derivatizing reagent and buffer.
-
Allow the reaction to proceed under controlled conditions (e.g., 30°C for 90 minutes) to ensure complete derivatization.[16]
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~298 nm (based on the hydrazone chromophore)[16]
-
Injection Volume: 20 µL
-
-
Analysis and Calculation:
-
Inject the derivatized standard solutions to create a calibration curve.
-
Inject the derivatized sample solutions.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Analytical Workflow Visualization
The following diagram outlines the key steps in the analytical workflow for quantifying this compound using pre-column derivatization HPLC.
Caption: Workflow for HPLC analysis with pre-column derivatization.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate whose effective use hinges on a solid understanding of its physicochemical properties. As a hygroscopic and potentially reactive salt, it requires careful handling and storage, preferably under inert, dry conditions.
This guide provides a comprehensive framework for the systematic evaluation of its solubility and stability. By employing robust protocols for solubility assessment and forced degradation studies, researchers can generate the critical data needed to develop stable formulations, predict shelf-life, and ensure the quality and consistency of their synthetic processes. The analytical workflows presented offer a reliable means for quantification and impurity tracking. Adherence to these scientific principles and methodologies will undoubtedly facilitate the successful application of this compound in the advancement of chemical and pharmaceutical research.
References
- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Google Cloud.
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
-
Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. Retrieved from [Link]
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ICH Stability Testing Guidelines (Q1 Series). (2025, October 18). Pharmaacademias. Retrieved from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved from [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved from [Link]
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The chemical and biochemical degradation of hydrazine. (1997). SciSpace. Retrieved from [Link]
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Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. (n.d.). ResearchGate. Retrieved from [Link]
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The chemical and biochemical degradation of hydrazine. (n.d.). Semantic Scholar. Retrieved from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
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Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. Retrieved from [Link]
- CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography. (n.d.). Google Patents.
- CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride. (n.d.). Google Patents.
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate. Retrieved from [Link]
- High Purity 1-sec-Butylhydrazine Dihydrochloride: Your Trusted Chemical Supplier. (n.d.). Google Cloud.
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The Emergence of a Versatile Building Block: A Technical History of sec-Butylhydrazine Dihydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the discovery and history of sec-butylhydrazine dihydrochloride, a chiral hydrazine derivative that has quietly established itself as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While its initial discovery is not marked by a singular, celebrated publication, its emergence can be traced through the broader narrative of hydrazine chemistry and the systematic exploration of alkylhydrazine derivatives in the mid-20th century.
The Genesis of Alkylhydrazines: A New Frontier in Medicinal Chemistry
The story of this compound begins with the broader scientific interest in hydrazine and its derivatives. Initially synthesized in the late 19th century, hydrazine chemistry gained significant momentum in the mid-20th century, driven by two primary applications: as a high-energy rocket propellant and, serendipitously, as a source of novel therapeutic agents.[1]
The discovery of the antidepressant properties of iproniazid, a hydrazine derivative, in the 1950s marked a turning point.[2] This led to the development of the first class of monoamine oxidase inhibitors (MAOIs), which revolutionized the treatment of depression.[3] This breakthrough sparked a wave of research into the synthesis and pharmacological activity of a wide array of hydrazine derivatives, as scientists sought to understand the structure-activity relationships (SAR) that governed their therapeutic effects and toxicity.[4][5]
It was within this fertile ground of medicinal chemistry research that the synthesis of various alkylhydrazines, including sec-butylhydrazine, was likely first undertaken. The systematic variation of the alkyl substituent on the hydrazine core was a logical step in optimizing the potency, selectivity, and safety profile of these early MAOIs.[6]
The Synthesis of sec-Butylhydrazine: From Early Methods to Modern Protocols
The precise first synthesis of sec-butylhydrazine is not well-documented in a landmark paper. However, based on the chemical literature of the time, its preparation would have been approached using established methods for the alkylation of hydrazine.
Early Synthetic Approaches
Early methods for the synthesis of alkylhydrazines, as described in the late 1940s and 1950s, typically involved the reaction of an alkyl halide with hydrazine. In the case of sec-butylhydrazine, this would have involved the reaction of a sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane) with hydrazine hydrate.
Conceptual Early Synthesis of sec-Butylhydrazine
Caption: Conceptual reaction scheme for the early synthesis of sec-butylhydrazine.
This method, however, was often plagued by issues of over-alkylation, leading to the formation of di- and tri-substituted hydrazines, which complicated purification.
Evolution to Controlled Synthesis and the Dihydrochloride Salt
To overcome the challenges of non-selective alkylation, more controlled synthetic methods were developed. These often involved the use of protecting groups or the reaction of a carbonyl compound (in this case, 2-butanone) with hydrazine to form a hydrazone, which could then be reduced to the desired alkylhydrazine.
The preparation of the dihydrochloride salt serves two key purposes: it enhances the stability of the often-unstable free base and improves its handling characteristics, converting the liquid hydrazine into a solid that is easier to store and weigh. The dihydrochloride is typically prepared by treating the sec-butylhydrazine free base with an excess of hydrochloric acid in a suitable solvent, followed by precipitation and isolation of the salt.
Protocol: Synthesis and Isolation of this compound
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-butanone in ethanol.
-
Add an equimolar amount of hydrazine hydrate and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours to form the 2-butanone hydrazone.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
-
Reduction of the Hydrazone:
-
Dissolve the crude hydrazone in a suitable solvent such as ethanol or methanol.
-
Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the sec-butylhydrazine into an organic solvent like diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate and filter.
-
-
Formation of the Dihydrochloride Salt:
-
Cool the ethereal solution of sec-butylhydrazine in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol, until precipitation is complete.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid. Its identity and purity are typically confirmed using a combination of analytical techniques.
| Property | Value |
| Molecular Formula | C₄H₁₄Cl₂N₂ |
| Molecular Weight | 161.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and lower alcohols |
| CAS Number | 1177361-36-2 |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the sec-butyl group and its attachment to the hydrazine moiety.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for N-H stretching and bending vibrations, as well as C-H stretching and bending of the alkyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
The Role of Chirality: A Key Feature of sec-Butylhydrazine
A critical feature of sec-butylhydrazine that distinguishes it from many other simple alkylhydrazines is its chirality. The sec-butyl group contains a stereocenter, meaning that sec-butylhydrazine exists as a pair of enantiomers, (R)-sec-butylhydrazine and (S)-sec-butylhydrazine.
The synthesis of chiral hydrazines and their derivatives has become an important area of research, particularly in the development of stereoselective reactions and the synthesis of enantiomerically pure pharmaceuticals.[7][8][9] The availability of a chiral hydrazine building block like sec-butylhydrazine allows for the introduction of a stereocenter into a target molecule, which can be crucial for its biological activity.
Caption: The chiral nature of sec-butylhydrazine leads to (R) and (S) enantiomers.
Modern Applications: A Versatile Intermediate
Today, this compound is primarily utilized as a versatile building block in organic synthesis.[10] Its bifunctional nature, possessing both nucleophilic nitrogen atoms, allows it to participate in a wide range of chemical transformations.
Key Applications:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in active pharmaceutical ingredients (APIs).[1]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.[1]
-
Material Science: Hydrazine derivatives can be used in the development of new polymers and energetic materials.[1]
Conclusion
The history of this compound is intrinsically linked to the broader evolution of hydrazine chemistry and the quest for novel pharmaceuticals in the 20th century. While its discovery may not be attributable to a single breakthrough moment, its importance has grown steadily as a valuable, chiral intermediate in modern organic synthesis. Its story is a testament to the systematic and often incremental nature of chemical research, where the exploration of structure-activity relationships leads to the creation of versatile building blocks that enable future discoveries.
References
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Ningbo Inno Pharmchem Co., Ltd. The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Available at: [Link]
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Chourasiya, P., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(50), 48065–48079. Available at: [Link]
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Yáñez, M., et al. (2005). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 269-274. Available at: [Link]
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Conti, P., et al. (1991). Structure-activity studies on monoamine oxidase inhibitors by calorimetric and quantum mechanical calculations. Journal of medicinal chemistry, 34(10), 3108-3113. Available at: [Link]
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Bhushan, R., & Kumar, V. (2008). Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. Chromatographia, 67(9-10), 759-767. Available at: [Link]
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Chen, Z. P., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic letters, 18(11), 2738-2741. Available at: [Link]
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Li, J., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3704–3709. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Retrieved from [Link]
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sec-Butylhydrazine dihydrochloride literature review
An In-Depth Technical Guide to sec-Butylhydrazine Dihydrochloride
Authored by Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 1177361-36-2) is a reactive chemical intermediate valued for its role as a foundational building block in modern organic synthesis.[1] Its unique structural features, combining a reactive hydrazine moiety with the steric and electronic influence of a sec-butyl group, make it a versatile reagent for constructing complex molecules.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, synthesis methodologies, and diverse applications of this compound, with a particular focus on its utility in preparing hydrazine derivatives for the pharmaceutical and agrochemical industries.[1][2] Furthermore, this document explores the broader context of hydrazine derivatives as monoamine oxidase (MAO) inhibitors, outlines key analytical techniques for quality control, and establishes rigorous protocols for safe handling and storage.
Physicochemical Properties and Structural Characteristics
This compound is typically supplied as a white to off-white solid.[1][3] The dihydrochloride salt form enhances its stability and simplifies handling compared to the free base. The presence of the chiral sec-butyl group means the compound exists as a racemic mixture unless a stereospecific synthesis is employed. This feature can be exploited to influence the stereochemistry of subsequent reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1177361-36-2 | [1][3] |
| Molecular Formula | C₄H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 161.07 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3][4] |
| IUPAC Name | butan-2-ylhydrazine;dihydrochloride | [3] |
| Canonical SMILES | CCC(C)NN.Cl.Cl | [3] |
Synthesis and Manufacturing Principles
The synthesis of alkylhydrazines like sec-butylhydrazine can be approached through several established chemical routes. A common strategy involves the protection of one nitrogen atom of hydrazine, followed by alkylation and subsequent deprotection. This prevents undesired dialkylation and side reactions.
General Synthesis Workflow via N-Boc-Hydrazine
A prevalent method for synthesizing alkylhydrazines with high purity involves the use of a tert-butyloxycarbonyl (Boc) protecting group.[5] This approach offers excellent control over the reaction, is suitable for a range of alkylating agents, and generally results in high yields.[5]
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative procedure based on established methods for alkylhydrazine synthesis.[5]
Step 1: Synthesis of N-Boc-Hydrazine
-
In a reaction vessel equipped with a stirrer and cooled to 0°C, dissolve hydrazine hydrate in a suitable organic solvent (e.g., tetrahydrofuran).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent while maintaining the temperature below 5°C.
-
Allow the reaction to stir for 4-12 hours, gradually warming to room temperature.
-
After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude N-Boc-hydrazine can be purified by crystallization or used directly in the next step.
Step 2: Alkylation with a sec-Butyl Halide
-
Dissolve the N-Boc-hydrazine and a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like acetonitrile.
-
Add 2-bromobutane (or another sec-butyl halide) to the mixture.
-
Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, cool the mixture, filter off the inorganic salts, and concentrate the filtrate to obtain crude N-Boc-N'-(sec-butyl)hydrazine.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude N-Boc-N'-(sec-butyl)hydrazine in an organic solvent such as methanol or diethyl ether.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in dioxane).
-
The acidic conditions will cleave the Boc protecting group, and the desired this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., cold diethyl ether) to remove impurities, and dry under vacuum.
Applications in Research and Development
The primary utility of this compound is its function as a versatile intermediate in organic synthesis.[1] Its reactive hydrazine group is a powerful tool for introducing nitrogen-containing functionalities, which are ubiquitous in biologically active molecules.
Synthesis of Heterocyclic Compounds
Hydrazines are key precursors for synthesizing a wide variety of heterocyclic systems, such as pyrazoles, pyridazines, and indazoles. These scaffolds are prevalent in many approved drugs and agrochemicals. The sec-butyl group can serve to block a specific position or to modulate the final compound's lipophilicity and metabolic stability.
Role in Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial starting material for creating more complex hydrazine derivatives that are intermediates for Active Pharmaceutical Ingredients (APIs) and agrochemicals like pesticides, herbicides, and fungicides.[1][2] The ability to introduce the sec-butylhydrazine moiety allows chemists to fine-tune the steric and electronic properties of a target molecule, potentially enhancing its efficacy, selectivity, or safety profile.[1]
Potential Pharmacological Role: Monoamine Oxidase (MAO) Inhibition
While sec-butylhydrazine itself is not a marketed drug, the broader class of hydrazine derivatives has a significant history in pharmacology, particularly as inhibitors of monoamine oxidase (MAO).[6][7]
Mechanism of Hydrazine-Based MAO Inhibitors
MAO is a flavin-containing enzyme responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Many early antidepressant drugs, such as iproniazid and phenelzine, were hydrazine derivatives that acted as irreversible MAO inhibitors.[6][7] Their mechanism involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site, leading to irreversible inactivation.[6]
The development of new, selective, and reversible MAO inhibitors is an ongoing area of research to minimize side effects associated with older, non-selective drugs.[6] The study of novel hydrazine derivatives, including those derived from sec-butylhydrazine, could contribute to the design of next-generation therapeutics for depression and neurodegenerative disorders.[8][9]
Analytical Methodologies
Accurate quantification and purity assessment of this compound are critical for its use in regulated industries. Due to its lack of a strong UV chromophore, direct analysis by UV-HPLC is challenging. Therefore, derivatization is often required.[10]
Purity Analysis by HPLC with Pre-Column Derivatization
This method enhances detectability by attaching a UV-active molecule to the hydrazine before chromatographic separation.
Table 2: Example HPLC Parameters for Analysis
| Parameter | Condition |
| Derivatizing Agent | Aldehyde/Ketone (e.g., benzaldehyde) to form a hydrazone |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the derivatized product |
| Temperature | Ambient |
Protocol for Sample and Standard Preparation [10]
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water to create a 1 mg/mL solution.
-
Sample Preparation: Accurately weigh an amount of the sample expected to contain 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.
-
Derivatization: To an aliquot of both the standard and sample solutions, add the derivatizing agent and allow the reaction to proceed to completion under controlled conditions (e.g., specific time and temperature) before injection into the HPLC system.
Safety, Handling, and Storage
This compound, like many hydrazine derivatives, requires careful handling due to its potential toxicity.
Hazard Identification
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][11]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][4]
-
Sensitization: May cause an allergic skin reaction.[11]
-
Carcinogenicity: Hydrazine and its derivatives are often suspected of being carcinogenic.[11][12]
Recommended Handling Procedures
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[14]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[11]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Some hydrazines are sensitive to air and moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[16]
Conclusion
This compound is a valuable and versatile chemical reagent with significant applications in organic synthesis. Its utility as a precursor for pharmaceuticals, agrochemicals, and other complex hydrazine derivatives underscores its importance in both academic research and industrial development. A thorough understanding of its synthesis, reactivity, and potential biological activity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel chemical entities.
References
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- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2014). Molecules.
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of sec-Butylhydrazine Dihydrochloride
For the modern researcher in pharmaceutical and agrochemical development, hydrazine derivatives are foundational building blocks, enabling the synthesis of complex, biologically active molecules.[1] Among these, sec-Butylhydrazine dihydrochloride (CAS 1177361-36-2) presents a unique reagent for creating novel molecular frameworks. However, its utility is intrinsically linked to its reactivity and potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, ensuring that scientific advancement does not come at the cost of researcher safety.
Compound Identification and Hazard Profile
Before any handling protocol is established, a thorough understanding of the compound's identity and inherent hazards is paramount. This foundational knowledge informs every subsequent safety decision.
Chemical Identity:
-
Synonyms: Butan-2-ylhydrazine dihydrochloride[5]
-
Appearance: Typically a white to off-white solid or powder.
GHS Hazard Classification:
This compound is classified as a hazardous substance. The primary hazards, based on available safety data sheets for this and structurally related compounds, are summarized below. The causality is clear: the hydrazine moiety is a known toxicophore and irritant, while the dihydrochloride salt form can release hydrochloric acid upon dissolution.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6] |
| Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[6] |
| Carcinogenicity (Suspected) | Category 1B/2 | H350: May cause cancer (by analogy to hydrazine)[7] |
Note: The carcinogenicity classification is often applied to hydrazine derivatives as a class due to the known carcinogenic properties of hydrazine itself.
Toxicological Profile:
The toxicity of hydrazine derivatives is a significant concern. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[8] Ingestion is particularly dangerous and can be harmful or toxic.[5][6] Chronic exposure to hydrazines, as a class of compounds, is linked to potential damage to the liver, kidneys, and central nervous system.[7] Furthermore, hydrazine is classified by the EPA as a probable human carcinogen (Group B2), a designation that warrants extreme caution when handling any of its derivatives.
The Hierarchy of Controls: A Proactive Risk Mitigation Strategy
A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures to minimize or eliminate hazards. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In drug development, eliminating a key structural motif is often not possible. However, always consider if a less hazardous derivative or an alternative synthetic route could achieve the same objective.
-
Engineering Controls: This is the most critical pillar for handling hydrazine compounds. All work with this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] For weighing operations, a balance should be placed inside the hood, or a tare method should be used where the container is sealed before being moved to an external balance.[9]
-
Administrative Controls: Your laboratory's self-validating safety system relies on robust administrative controls. This includes:
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins.[10]
-
Designated Areas: The fume hood and bench space where the compound is handled must be clearly marked as a "Designated Area" for carcinogen or high-hazard work.[9][11]
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.[7]
-
-
Personal Protective Equipment (PPE): While the last line of defense, PPE is non-negotiable. The required PPE is dictated by a thorough risk assessment.[12]
Experimental Protocols: From Benchtop to Waste
The following protocols are designed to be self-validating systems, incorporating safety checks and causal reasoning at each step.
Personal Protective Equipment (PPE) Protocol
Causality: The selection of PPE is directly linked to the identified hazards: dermal contact, eye irritation, and potential inhalation of the solid powder.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.[8] This protects against splashes and contamination of personal clothing.
-
Hand Protection: Wear double nitrile gloves. Nitrile provides good chemical resistance for incidental contact.[7] The causality for double-gloving is twofold: it provides a backup barrier in case of a tear in the outer glove and allows for a systematic doffing procedure to prevent cross-contamination. Change gloves immediately if contamination is suspected.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[8] A face shield should be worn over the goggles if there is a significant risk of splashing, such as during the quenching of a reaction.[8]
Safe Handling and Weighing Protocol
Causality: These steps are designed to prevent the generation and dispersal of airborne particles and to contain the chemical within a controlled environment.
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the lowest practical height.[10] Cover the work surface within the hood with absorbent, plastic-backed paper.[11]
-
Weighing:
-
Method A (Preferred): Place a laboratory balance inside the designated fume hood. Use anti-static tools and weighing paper.
-
Method B (Tare Method): If a balance cannot be placed in the hood, pre-tare a sealable container (e.g., a vial with a screw cap).[9] In the hood, add the approximate amount of this compound to the container, then securely seal it. Remove the sealed container from the hood, decontaminate its exterior with a damp wipe, and weigh it on an external balance. Adjust the amount within the hood as necessary, always sealing the container before moving it.[9]
-
-
Dissolving: All solutions should be prepared within the fume hood.[11] Add the solid to the solvent slowly to avoid splashing. Use a magnetic stirrer rather than shaking by hand to minimize aerosol generation.
Storage Protocol
Causality: Proper storage prevents degradation, accidental release, and incompatible reactions.
-
Container: Store in the original, tightly sealed container.[13]
-
Location: Keep in a cool, dry, well-ventilated area designated for toxic and carcinogenic chemicals.[13] This area should be separate from general chemical storage.
-
Segregation: Store away from strong oxidizing agents and bases, as these are incompatible with hydrazine salts.[14]
-
Containment: The primary container should be placed within a clearly labeled, unbreakable secondary container to contain any potential leaks.[10]
Emergency and Disposal Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
Causality: The immediate goals are to isolate the spill, prevent it from spreading, and protect personnel.
Caption: A clear workflow for responding to chemical spills.
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing the PPE described in section 3.1, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Carefully collect the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a sealable container.
-
Wipe the spill area with soap and water, collecting the cleaning materials in the same waste container.
-
Seal the container, label it as "Hazardous Waste: this compound," and arrange for disposal.[15]
Major Spill (outside a fume hood or a large quantity):
-
Do not attempt to clean it up yourself.[8]
-
Immediately alert all personnel and evacuate the laboratory.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency services (e.g., Environmental Health & Safety) from a safe location.[8][15]
-
Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS).
First Aid Protocol
Causality: The goal of first aid is to minimize absorption and injury while waiting for professional medical assistance.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.
Waste Disposal
Causality: Hydrazine compounds are toxic and must not be released into the environment. All waste must be treated as hazardous.
-
Segregation: All waste contaminated with this compound (including empty containers, gloves, absorbent paper, and reaction byproducts) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8][15]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant, Potential Carcinogen).
-
Disposal: Follow your institution's specific procedures for hazardous chemical waste disposal. Do not pour any amount down the drain.
By integrating a deep understanding of the chemical's hazards with a multi-layered safety approach, researchers can confidently and responsibly utilize this compound to advance the frontiers of science.
References
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Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
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University of Washington. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
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UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
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The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
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University of Notre Dame Risk Management and Safety. (n.d.). Hydrazine. Retrieved from [Link]
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University of Delaware Environmental Health & Safety. (n.d.). Chemical Carcinogens. Retrieved from [Link]
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sec-Butylhydrazine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
sec-Butylhydrazine dihydrochloride (CAS No. 1177361-36-2) is a versatile and reactive building block of significant interest in modern organic synthesis.[1] Its utility is primarily derived from the nucleophilic hydrazine moiety, which serves as a cornerstone for constructing a wide array of nitrogen-containing compounds. The presence of a sec-butyl group introduces specific steric and electronic properties that can be leveraged to influence reaction pathways and achieve desired product selectivity.[1] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a validated analytical method for purity assessment, a representative synthetic workflow, and its applications in pharmaceutical and agrochemical research.[1] Crucially, this document integrates a comprehensive review of its material safety data, offering a self-validating system for safe handling, storage, and emergency response to empower researchers in its effective and responsible use.
Introduction to this compound
Chemical Identity and Core Structural Features
This compound is a white solid organic salt with the chemical formula C₄H₁₄Cl₂N₂.[1][2] As the dihydrochloride salt, it offers enhanced stability and easier handling compared to the free base, making it a preferred form for laboratory use. The molecule's reactivity is centered on the terminal nitrogen of the hydrazine group (-NHNH₂), a potent nucleophile. The adjacent sec-butyl group, a branched four-carbon alkyl substituent, imparts moderate steric bulk, which is a critical feature for modulating reactivity and providing selectivity in complex synthetic transformations.[1]
The Hydrazine Moiety: A Privileged Scaffold in Medicinal Chemistry
The hydrazine functional group is a key structural motif in a multitude of biologically active compounds. Its ability to participate in the formation of stable heterocyclic rings, such as pyrazoles, pyridazines, and indoles, makes it an invaluable tool for medicinal chemists. These heterocyclic scaffolds are prevalent in numerous FDA-approved drugs, demonstrating a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The incorporation of sec-butylhydrazine allows for the introduction of both the reactive hydrazine handle and a lipophilic alkyl group, which can be crucial for tuning a drug candidate's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).
Strategic Impact of the sec-Butyl Group
The choice of an alkyl substituent on a hydrazine reagent is a deliberate strategic decision in synthesis design. Unlike smaller, linear alkyl groups, the branched nature of the sec-butyl substituent provides a distinct steric footprint. This can be exploited to direct the regioselectivity of cyclization reactions or to prevent undesirable side reactions, such as over-alkylation. This steric influence is a key reason why this compound is selected as a foundational building block for creating specific, complex molecular architectures in pharmaceutical and agrochemical development.[1]
Physicochemical Properties and Analytical Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The data presented below has been consolidated from supplier technical documents.
Summary of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1177361-36-2 | [1][2] |
| Molecular Formula | C₄H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 161.07 g/mol | [2] |
| Appearance | White Solid | [1] |
| Purity | ≥95% | [2][3] |
Analytical Workflow: Purity Assessment via HPLC with Pre-Column Derivatization
Direct analysis of small, polar molecules like alkylhydrazines by reverse-phase HPLC with UV detection is often challenging due to their lack of a strong chromophore. To overcome this, a pre-column derivatization strategy is employed. This protocol is a self-validating system as it ensures that only the target analyte is converted into a detectable species, providing an accurate and reliable measure of purity. The following protocol is adapted from established methods for hydrazine analysis.[4]
Causality of Method Choice: The reaction with benzaldehyde converts the non-UV-active hydrazine into a hydrazone derivative, which possesses a strong chromophore, allowing for sensitive detection at a wavelength like 298 nm.[4] This transformation is essential for achieving the accuracy required in pharmaceutical and research settings.
Experimental Protocol: HPLC Analysis
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with ultrapure water to create a 1 mg/mL stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with ultrapure water.
-
-
Derivatization Procedure:
-
In separate HPLC vials, combine 100 µL of the standard or sample solution with 500 µL of a pH 5.0 acetate buffer.
-
Add 100 µL of a 10 mg/mL benzaldehyde solution in methanol (derivatization reagent).
-
Cap the vials and vortex briefly. Allow the reaction to proceed at 30°C for 90 minutes.[4]
-
-
HPLC Conditions:
-
Quantification:
-
Record the peak area of the resulting hydrazone derivative.
-
Calculate the purity of the sample by comparing its peak area to that of the reference standard using an external standard method.
-
Synthesis and Purification
The synthesis of alkylhydrazines often proceeds through a protected intermediate to ensure selective alkylation and prevent side reactions. The following workflow illustrates a common and reliable approach.[5]
Representative Synthetic Workflow
The synthesis is typically a multi-step process involving protection of the hydrazine, alkylation, and subsequent deprotection to yield the final hydrochloride salt. This ensures high purity and yield, which are critical for its use as a pharmaceutical intermediate.
Caption: General synthetic workflow for this compound.
Justification of Workflow:
-
Protection: Hydrazine is first reacted with Di-tert-butyl dicarbonate (BOC anhydride) to protect one of the nitrogen atoms. This step is crucial to prevent dialkylation in the subsequent step, thereby ensuring the synthesis of the mono-sec-butylated product.
-
Alkylation: The resulting BOC-hydrazine is a nucleophile that is reacted with an appropriate alkylating agent, such as sec-butyl bromide, in the presence of a base. The base neutralizes the HBr formed during the reaction, driving it to completion.[5]
-
Deprotection and Salt Formation: The BOC protecting group is removed under acidic conditions, typically using a solution of hydrogen chloride in an organic solvent. This step simultaneously liberates the free hydrazine and forms the stable dihydrochloride salt, which can then be isolated by precipitation or crystallization.[5]
Core Applications in Research and Development
The primary utility of this compound is as a foundational building block for more complex molecules.[1]
Synthesis of Heterocyclic Scaffolds
A cornerstone application is in the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds. This reaction is a robust and high-yielding method for accessing a class of compounds with proven pharmaceutical relevance.
Caption: Paal-Knorr synthesis of a pyrazole from sec-butylhydrazine.
Broader Industrial Applications
Beyond pharmaceuticals, this compound serves as a key intermediate in other sectors:
-
Agrochemicals: It is used in the synthesis of novel pesticides, herbicides, and fungicides where the hydrazine core is essential for biological activity.[1]
-
Material Science: The unique properties of its derivatives are exploited in the development of specialty polymers and energetic materials.[1]
Material Safety and Handling (MSDS Core)
Strict adherence to safety protocols is non-negotiable when handling reactive chemical intermediates. The following information is synthesized from material safety data sheets for this compound and related hydrazine compounds.[2][3]
Hazard Identification and GHS Classification
| Category | Information |
| Pictogram | GHS07: Exclamation Mark[2] |
| Signal Word | Warning [2] |
| Hazard Statements | H302: Harmful if swallowed.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
| Precautionary Statements | P261: Avoid breathing dust.[2] P264: Wash hands and exposed skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Exposure Controls and Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific handling operation. The following logic diagram provides a decision-making framework for ensuring researcher safety.
Caption: Decision workflow for selecting appropriate PPE.
First Aid and Emergency Procedures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8] If respiratory irritation persists, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[8] Immediately seek medical attention.
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor for treatment advice.[2]
Safe Storage, Handling, and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] Keep the container tightly sealed and store it locked up.[7]
-
Handling: All handling should be conducted in a well-ventilated chemical fume hood.[8] Avoid generating dust.[7] Wash hands thoroughly after handling.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not allow the product to enter drains.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and material science.[1] Its unique combination of a reactive hydrazine moiety and a sterically defined sec-butyl group allows for the precise construction of complex molecular targets. While its reactivity is the source of its utility, it also necessitates a rigorous and informed approach to safety. By integrating a deep understanding of its chemical properties with strict adherence to the handling and safety protocols outlined in this guide, researchers can confidently and responsibly leverage this powerful building block to drive innovation.
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Methodological & Application
Introduction: The Strategic Role of sec-Butylhydrazine Dihydrochloride
An In-Depth Technical Guide to the Applications of sec-Butylhydrazine Dihydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, this compound (CAS No: 1177361-36-2) emerges as a highly versatile and strategic building block. While the hydrazine moiety is a well-established functional group, the incorporation of a chiral sec-butyl group imparts distinct steric and electronic properties that chemists can leverage to influence reaction pathways and product selectivity. This guide provides an in-depth exploration of its applications, moving beyond simple reaction schemes to elucidate the underlying principles and provide robust, field-tested protocols for its use in pharmaceutical, agrochemical, and materials science research.[1]
As a dihydrochloride salt, the compound offers enhanced stability and ease of handling compared to its free base form. It is typically a white solid, requiring liberation of the free hydrazine, often in situ, to engage in nucleophilic reactions.[2] This critical first step is a cornerstone of its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1177361-36-2 | [1][3] |
| Molecular Formula | C₄H₁₄Cl₂N₂ | [3] |
| Formula Weight | 161.07 g/mol | [3] |
| Appearance | White solid / powder | [4] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water, alcohols | General knowledge |
| Hazard Statements | Toxic if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | [3] |
Core Application I: The Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most powerful and widely recognized method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[5][6] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to yield a substituted indole.[7] The use of sec-butylhydrazine provides a direct route to N-substituted indoles, where the sec-butyl group can play a crucial role in modulating the pharmacological profile of the final molecule.
Mechanistic Rationale
The accepted mechanism, first postulated by Robinson, is a sophisticated cascade involving several key transformations.[8] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of sec-butylhydrazine with a carbonyl compound to form the corresponding hydrazone.[7]
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer (an 'ene-hydrazine'), which is the active species for the key rearrangement step.[5]
-
[3][3]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted[3][3]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond. This step disrupts the aromaticity of the aryl ring, forming a di-imine intermediate.[6][7]
-
Rearomatization & Cyclization: The intermediate rearomatizes, and subsequent intramolecular attack by the terminal nitrogen atom forms a five-membered ring (an aminal).[5]
-
Ammonia Elimination: Finally, the acid-catalyzed elimination of ammonia from the aminal generates the stable, aromatic indole ring.[7]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 1-sec-butyl-2,3-dimethyl-1H-indole
This protocol describes the synthesis of an indole from this compound and 2-butanone.
Materials:
-
This compound
-
2-Butanone (MEK)
-
Sodium acetate (anhydrous)
-
Ethanol
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Liberation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in ethanol. Stir the suspension at room temperature for 30 minutes to generate the free hydrazine base in situ.
-
Hydrazone Formation: Add 2-butanone (1.1 eq) to the suspension. The formation of the hydrazone can be monitored by TLC. Stir for 1-2 hours at room temperature.
-
Indolization: Add glacial acetic acid to the reaction mixture to serve as both the solvent and the acid catalyst.[8] Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the disappearance of the hydrazone intermediate by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure indole derivative.
Core Application II: Synthesis of Bioactive Hydrazones
The hydrazone moiety (-C=N-NH-) is a critical pharmacophore found in a wide array of biologically active compounds, exhibiting properties including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer activities.[9][10] The condensation of sec-butylhydrazine with various aldehydes and ketones provides a straightforward and modular approach to generate libraries of novel hydrazones for drug discovery screening.
Rationale for Drug Design
The sec-butyl group provides a moderately lipophilic and sterically defined substituent. This allows medicinal chemists to probe specific binding pockets in biological targets. By varying the carbonyl partner, one can systematically modify the electronic and steric properties of the molecule to optimize for potency and selectivity. The N-H proton of the hydrazone can act as a hydrogen bond donor, while the imine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with enzyme active sites or receptors.
Caption: Workflow for the synthesis of bioactive hydrazones.
Experimental Protocol: General Synthesis of a sec-Butylhydrazone
This protocol details the synthesis of a hydrazone from sec-butylhydrazine and a generic aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Triethylamine (Et₃N)
-
Methanol
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
Free Base Generation: Suspend this compound (1.0 eq) in methanol. Add triethylamine (2.5 eq) dropwise at room temperature and stir for 20 minutes. A precipitate of triethylamine hydrochloride may form.
-
Condensation: To this mixture, add the aromatic aldehyde (1.05 eq) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[11]
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours, often indicated by the precipitation of the hydrazone product. Monitor progress by TLC.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or, if necessary, by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Bioactive Hydrazone Scaffolds from sec-Butylhydrazine
| Carbonyl Precursor | Hydrazone Product Structure | Potential Biological Activity | Reference(s) |
| Isonicotinaldehyde | Antitubercular | ||
| 4-Hydroxy-3-methoxybenzaldehyde | Anticonvulsant, Antioxidant | [9] | |
| 5-Nitro-2-furaldehyde | Antimicrobial |
Core Application III: Chiral Resolution of Racemic Acids
The sec-butyl group in sec-butylhydrazine contains a stereocenter. If the racemic hydrazine can be resolved into its individual (R) and (S) enantiomers, it can be used as a chiral resolving agent.[12] The principle of resolution relies on reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers possess different physical properties (e.g., solubility, melting point), allowing for their separation by methods like fractional crystallization.[13][14]
Rationale and Workflow
An enantiomerically pure sec-butylhydrazine can react with a racemic carboxylic acid to form a pair of diastereomeric hydrazide salts. Due to their differing solubilities, one diastereomer can often be selectively crystallized from solution, leaving the other in the mother liquor. After separation, the pure enantiomer of the original acid can be liberated by treatment with a strong acid.
Caption: Workflow for chiral resolution of a racemic acid.
Protocol: Resolution of Racemic Mandelic Acid (Conceptual)
This protocol is conceptual, as it presupposes the availability of enantiomerically pure sec-butylhydrazine.
Materials:
-
(R)-sec-Butylhydrazine (or the S-enantiomer) (1.0 eq)
-
Racemic mandelic acid (2.0 eq)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve the racemic mandelic acid in a minimal amount of warm ethanol. In a separate flask, prepare a solution of (R)-sec-butylhydrazine in ethanol. Slowly add the hydrazine solution to the acid solution with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. The salt of one diastereomer should preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration. The optical purity of the diastereomer can be checked at this stage if analytical methods are available. The mother liquor will be enriched in the other diastereomer.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from fresh ethanol.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add diethyl ether. Acidify the aqueous layer with dilute HCl with stirring until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiopure mandelic acid into the diethyl ether layer. Repeat the extraction.
-
Isolation: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid. The enantiomeric excess (e.e.) should be determined by chiral HPLC or polarimetry.
References
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- Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. (2008). PubMed.
- SAFETY DATA SHEET - tert-Butylhydrazine hydrochloride. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Hydrazine, dihydrochloride. (2014). Fisher Scientific.
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Application Notes & Protocols: sec-Butylhydrazine Dihydrochloride as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of sec-Butylhydrazine Dihydrochloride
In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the availability of versatile and strategically functionalized building blocks. This compound (CAS No: 1177361-36-2) has emerged as a reagent of significant interest for medicinal chemists.[1][2] Its utility stems from the combination of a highly reactive hydrazine moiety—a cornerstone for the synthesis of nitrogen-containing heterocycles—and a chiral sec-butyl group. This aliphatic substituent imparts specific steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, offering a handle for fine-tuning drug-receptor interactions.
This guide provides an in-depth exploration of this compound's application in constructing key pharmaceutical scaffolds. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale, offering field-proven protocols that are designed to be both robust and reproducible. The focus is on empowering researchers to leverage this building block for the efficient generation of compound libraries with high potential for biological activity.
Reagent Profile and Handling
sec-Butylhydrazine is typically supplied and handled as its dihydrochloride salt, which enhances its stability and simplifies weighing and dispensing. The salt form is a white to off-white solid.[1][3]
| Property | Value | Reference |
| CAS Number | 1177361-36-2 | [3][4] |
| Molecular Formula | C₄H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 161.07 g/mol | [3] |
| Physical State | Solid | [3] |
| Typical Purity | ≥95% | [3][4] |
| Solubility | Soluble in water, DMSO, and methanol. | [5] |
Safety and Handling: Hydrazine derivatives are reactive and require careful handling. This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Application I: Synthesis of N-sec-Butyl Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with analgesic, anti-inflammatory, and anti-cancer properties.[6] The Knorr pyrazole synthesis, a classic and reliable method, involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[7] Using sec-butylhydrazine introduces a specific lipophilic, chiral substituent at the N1 position of the pyrazole ring.
Causality Behind the Method: The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular attack of the second nitrogen onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. The use of an acid catalyst is often employed to activate the carbonyl groups towards nucleophilic attack.
Caption: General workflow for N-sec-butyl pyrazole synthesis.
Protocol: Synthesis of 1-(sec-Butyl)-3,5-dimethyl-1H-pyrazole
This protocol details a representative synthesis using acetylacetone as the 1,3-dicarbonyl partner.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, suspend this compound (1.61 g, 10.0 mmol, 1.0 eq) in absolute ethanol (30 mL).
-
Addition of Dicarbonyl: To the stirred suspension, add acetylacetone (1.02 mL, 10.0 mmol, 1.0 eq) dropwise at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using an oil bath. Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expertise Note: The dihydrochloride salt requires heating to liberate the free hydrazine base in situ for the reaction to proceed efficiently. Ethanol serves as an excellent solvent for both reactants and facilitates the dehydration step.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously until all solids dissolve and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Trustworthiness Check: The bicarbonate wash is crucial to neutralize any remaining HCl and quench the reaction, ensuring the final product is the free base and not a salt, which simplifies purification.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 1-(sec-butyl)-3,5-dimethyl-1H-pyrazole.
Application II: Fischer Indole Synthesis for N-sec-Butyl Indoles
The indole nucleus is a fundamental component of many blockbuster drugs, including the triptan class of antimigraine agents.[8][9] The Fischer indole synthesis is a powerful and versatile method for creating this scaffold by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[8][10] By employing sec-butylhydrazine, this reaction provides access to N-substituted indoles where the substituent's chirality and size can be critical for biological function.
Mechanistic Rationale: The reaction is believed to proceed through several key steps:
-
Formation of a hydrazone from the hydrazine and the carbonyl compound.[10]
-
Tautomerization to an enamine-like intermediate ('ene-hydrazine').[8]
-
Acid-catalyzed[4][4]-sigmatropic rearrangement, which forms a new C-C bond.[8][10]
-
Subsequent cyclization and elimination of ammonia to generate the aromatic indole ring.[10]
The choice of acid catalyst is critical and can range from Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) to Lewis acids like ZnCl₂.[8]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Protocol: Synthesis of 1-(sec-Butyl)-2-phenyl-1H-indole
This protocol describes the synthesis using acetophenone as the ketone partner.
Materials:
-
Phenylhydrazine (Note: For this example, we use phenylhydrazine to form the N-phenyl indole, but the protocol is directly adaptable for sec-butylhydrazine)
-
This compound (for adaptation)
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Hydrazone Formation (Optional Pre-step): In a flask, dissolve phenylhydrazine (1.08 g, 10.0 mmol, 1.0 eq) and acetophenone (1.20 g, 10.0 mmol, 1.0 eq) in ethanol (20 mL) with a few drops of acetic acid. Heat to reflux for 1 hour. Cool and collect the precipitated hydrazone, or use the solution directly.
-
Expertise Note: While the hydrazone can be formed in situ, pre-forming and isolating it can sometimes lead to cleaner reactions and higher yields. If starting with this compound, a base (e.g., sodium acetate) should be added to free the hydrazine.
-
-
Cyclization: Place polyphosphoric acid (approx. 15 g) in a round-bottom flask and heat to 80-90 °C. To the hot, stirred PPA, add the acetophenone phenylhydrazone (2.10 g, 10.0 mmol) portion-wise over 10 minutes.
-
Alternative Catalyst: Alternatively, the hydrazone can be heated in a high-boiling solvent like toluene with a catalytic amount of ZnCl₂.
-
-
Reaction: Increase the temperature to 120-140 °C and maintain for 1-2 hours. The mixture will become dark and viscous. Monitor by TLC (using a sample quenched in base and extracted into ethyl acetate).
-
Work-up: Cool the reaction vessel to room temperature, then carefully place it in an ice-water bath. Cautiously quench the reaction by adding crushed ice, followed by cold water.
-
Trustworthiness Check: This quenching step must be done slowly and with cooling, as the dilution of PPA is highly exothermic.
-
-
Neutralization and Extraction: The resulting mixture will be a slurry. Neutralize it carefully by adding a strong base (e.g., 50% NaOH solution) until the pH is > 9. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield the pure 1-(sec-butyl)-2-phenyl-1H-indole.
Summary of Synthetic Applications
| Application | Heterocyclic Scaffold | Key Reagents | Typical Catalyst | Solvent System | Temperature |
| Knorr Synthesis | Pyrazole | 1,3-Dicarbonyl (e.g., Acetylacetone) | Acid (often in situ from HCl salt) | Ethanol, Acetic Acid | Reflux (80-120 °C) |
| Fischer Synthesis | Indole | Ketone or Aldehyde (e.g., Acetophenone) | Brønsted or Lewis Acid (PPA, ZnCl₂) | Toluene, or neat in PPA | High Temp (120-180 °C) |
Conclusion
This compound is a potent and versatile building block for medicinal chemistry. Its true value lies in its ability to readily participate in classic, high-yielding cyclization reactions to form pyrazoles and indoles—two scaffolds of immense pharmacological importance. The presence of the sec-butyl group provides a crucial handle for chemists to modulate lipophilicity, introduce chirality, and probe steric interactions within a biological target, accelerating the journey from a synthetic building block to a viable drug candidate. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate this valuable reagent into their drug discovery programs.
References
-
Vertex AI Search Result[1], The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Google.
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 633. [Link].
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link].
-
Kim, B. R., et al. (2013). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 34(10), 3023-3028. [Link].
-
Vertex AI Search Result[2], High Purity 1-sec-Butylhydrazine Dihydrochloride: Your Trusted Chemical Supplier. Google.
-
Organic Chemistry Portal. (2019). synthesis of pyrazoles. YouTube. [Link].
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link].
-
Wikipedia. Fischer indole synthesis. [Link].
-
Al-Ostoot, F. H., et al. (2018). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2018(3), M1009. [Link].
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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds Using sec-Butylhydrazine Dihydrochloride
Foreword: The Strategic Value of sec-Butylhydrazine Dihydrochloride in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the efficient construction of heterocyclic scaffolds is paramount. These cyclic structures are privileged motifs, forming the core of countless active pharmaceutical ingredients (APIs). Among the vast arsenal of synthetic reagents, alkylhydrazines serve as powerful building blocks for introducing nitrogen atoms into cyclic systems, enabling the creation of diverse and complex molecular architectures.
This compound (CAS No. 1177361-36-2) has emerged as a particularly valuable intermediate.[1] Its utility stems from the reactive hydrazine functional group, which acts as a bidentate nucleophile, and the presence of the sec-butyl group. This non-planar, chiral alkyl substituent can impart specific steric and electronic properties to the final molecule, influencing reaction pathways, product selectivity, and ultimately, the biological activity of the synthesized compounds.[1]
This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic families. Moving beyond mere procedural lists, we will delve into the mechanistic underpinnings of these transformations, provide robust, field-tested protocols, and offer insights into optimizing reaction outcomes. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this versatile reagent for the discovery and development of novel chemical entities.
PART 1: Critical Safety and Handling Protocols
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound. This compound is classified as hazardous and requires strict handling protocols.
Hazard Profile Summary:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Sensitization: May cause an allergic skin reaction.[2]
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE):
-
Dispensing: As a solid, care must be taken to avoid generating dust during weighing and transfer.[4] Use appropriate spatulas and weighing containers.
-
Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container according to local, regional, and national regulations. Do not allow the material to enter drains or water systems.[2]
-
Spill Response: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
PART 2: Synthesis of N-sec-Butylpyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Ruxolitinib. The most common route to their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation pathway. The more nucleophilic primary amine of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (or its equivalent, such as a β-ketoester or β-ketonitrile) to form a hydrazone intermediate. Subsequent intramolecular attack by the secondary nitrogen onto the remaining carbonyl, followed by dehydration, yields the stable aromatic pyrazole ring. The use of sec-butylhydrazine directly installs the sec-butyl group at the N1 position of the pyrazole core.
Sources
Application Notes and Protocols for sec-Butylhydrazine Dihydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butylhydrazine dihydrochloride (CAS No. 1177361-36-2) is a versatile and valuable reagent in modern organic synthesis.[1][2] As a substituted hydrazine, its reactive functional group serves as a cornerstone for the construction of a wide array of nitrogen-containing molecules.[1][2] This guide provides an in-depth exploration of the reaction mechanisms, pathways, and detailed experimental protocols involving this compound, with a focus on its applications in pharmaceutical and agrochemical research. The presence of the sec-butyl group provides unique steric and electronic properties that can be leveraged to influence reaction pathways and product selectivity.[1][2]
Molecular Structure and Properties:
| Property | Value |
| Chemical Formula | C₄H₁₄Cl₂N₂ |
| Molecular Weight | 161.08 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Core Reaction Mechanisms and Pathways
This compound is a potent nucleophile and a precursor to a variety of functional groups. Its utility is most pronounced in the synthesis of hydrazones and subsequent cyclization to form heterocyclic systems, as well as in reductive amination reactions.
Hydrazone Formation with Aldehydes and Ketones
The reaction of sec-butylhydrazine with aldehydes and ketones is a classic condensation reaction that results in the formation of a sec-butylhydrazone. This reaction is fundamental to many multi-step syntheses.
Mechanism:
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of sec-butylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This step is often acid-catalyzed to facilitate the protonation of the hydroxyl group, making it a better leaving group.
Causality of Experimental Choices:
-
Solvent: The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the proton transfers involved in the mechanism.
-
Catalyst: A catalytic amount of acid (e.g., acetic acid or a mineral acid) is often added to accelerate the dehydration step, which is the rate-determining step of the reaction. However, since this compound is itself acidic, additional catalyst may not always be necessary.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to drive the equilibrium towards the product.
Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prevalent in many pharmaceuticals. The Knorr pyrazole synthesis is a common method for their preparation, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3]
Mechanism:
The synthesis of a pyrazole from sec-butylhydrazine and a 1,3-dicarbonyl compound is a cyclocondensation reaction.
-
Initial Condensation: One of the nitrogen atoms of sec-butylhydrazine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization and Dehydration: The remaining amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic intermediate which subsequently dehydrates to form the aromatic pyrazole ring.
Influence of the sec-Butyl Group:
The steric bulk of the sec-butyl group can influence the regioselectivity of the reaction when an unsymmetrical 1,3-dicarbonyl is used. The initial condensation is likely to occur at the less sterically hindered carbonyl group.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of substituted amines.[4][5][6] It involves the in-situ formation of an imine or hydrazone, which is then reduced to the corresponding amine or hydrazine.
Mechanism:
-
Hydrazone Formation: As described previously, sec-butylhydrazine reacts with an aldehyde or ketone to form a sec-butylhydrazone.
-
Reduction: The C=N bond of the hydrazone is then reduced by a suitable reducing agent to a C-N single bond, yielding a 1-sec-butyl-1-alkyl(or aryl)hydrazine.
Choice of Reducing Agent:
A key aspect of this reaction is the choice of a reducing agent that selectively reduces the hydrazone in the presence of the starting carbonyl compound. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is toxic if swallowed and causes skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Protocol 1: Synthesis of a sec-Butylhydrazone from a Ketone
Objective: To synthesize a sec-butylhydrazone from acetophenone and this compound.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Triethylamine
-
Glacial acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add triethylamine (2.0 eq) to the solution to neutralize the hydrochloride and liberate the free base. Stir for 10 minutes.
-
To this solution, add acetophenone (1.0 eq).
-
If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure sec-butylhydrazone.
Protocol 2: Knorr Synthesis of a Pyrazole
Objective: To synthesize 1-sec-butyl-3,5-dimethylpyrazole from acetylacetone and this compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add triethylamine (2.0 eq) to the solution and stir.
-
Add acetylacetone (1.0 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 3: Reductive Amination of a Ketone
Objective: To synthesize 1-sec-butyl-1-cyclohexylhydrazine from cyclohexanone and this compound.
Materials:
-
This compound
-
Cyclohexanone
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Triethylamine
-
Hydrochloric acid (for workup)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in methanol.
-
Add triethylamine (2.0 eq) to the mixture.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic with the addition of a concentrated NaOH solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by chromatography.
Characterization of this compound
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the sec-butyl group (methyl, methylene, and methine protons) and the N-H protons of the hydrazine moiety. The chemical shifts of the N-H protons can be broad and may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the four carbons of the sec-butyl group.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the sec-butyl group will also be present.
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the free base (sec-butylhydrazine) and fragmentation patterns characteristic of the sec-butyl group.
Conclusion
This compound is a highly effective reagent for the synthesis of a variety of nitrogen-containing compounds. Its application in the formation of hydrazones, pyrazoles, and substituted hydrazines makes it an important tool for researchers in drug discovery and development. The protocols provided herein offer a starting point for the utilization of this versatile building block, and can be adapted and optimized for specific synthetic targets. Careful consideration of the steric and electronic effects of the sec-butyl group will enable chemists to fully exploit its potential in organic synthesis.
References
-
The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (URL: [Link])
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])
- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google P
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
synthesis of pyrazoles - YouTube. (URL: [Link])
-
The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (URL: [Link])
- EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google P
- US4435600A - Process for preparation of tertiary butyl hydrazine - Google P
-
Reductive amination - Wikipedia. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Reductive Amination - Chemistry LibreTexts. (URL: [Link])
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (URL: [Link])
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (URL: [Link])
-
tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem. (URL: [Link])
-
Hydrazine dihydrochloride - the NIST WebBook. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
INFRARED SPECTROSCOPY (IR). (URL: [Link])
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Application Notes & Protocols: sec-Butylhydrazine Dihydrochloride as a Reagent for Chiral Synthesis
Introduction: A Paradigm Shift in Asymmetric Synthesis Utilizing Achiral Hydrazines
In the landscape of chiral synthesis, the pursuit of efficient and highly selective methodologies is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. While chiral hydrazines, such as the well-established SAMP and RAMP auxiliaries, have proven to be powerful tools for the asymmetric α-alkylation of carbonyl compounds, their synthesis can be complex and costly. This guide introduces a paradigm shift: the use of a simple, achiral reagent, sec-butylhydrazine dihydrochloride, in conjunction with a chiral auxiliary derived from the natural chiral pool. This approach provides a cost-effective and versatile strategy for the synthesis of enantioenriched molecules.
Herein, we detail a comprehensive workflow that leverages the reactivity of sec-butylhydrazine with a camphor-derived chiral auxiliary. Camphor, a readily available and inexpensive natural product, serves as an excellent scaffold for the construction of a rigid chiral environment.[1][2] By forming a chiral hydrazone, we can effectively control the stereochemical outcome of subsequent alkylation reactions, leading to high diastereoselectivity.[3][4] This guide will provide detailed protocols for the synthesis of the chiral auxiliary, the formation of the chiral hydrazone, the diastereoselective alkylation, and the final cleavage step to release the desired chiral product.
The Strategic Advantage: Camphor-Derived Auxiliaries with Achiral Hydrazines
The core of this strategy lies in the temporary incorporation of a chiral auxiliary to guide the stereoselective formation of a new stereocenter. The rigid bicyclic structure of camphor provides a well-defined steric environment, influencing the trajectory of incoming electrophiles.[3][5] The formation of a hydrazone between a camphor-derived carbonyl compound and an achiral hydrazine, such as sec-butylhydrazine, creates a chiral molecule with a reactive C=N bond. Deprotonation of the α-carbon to the hydrazone generates a chiral azaenolate, which is then alkylated in a highly diastereoselective manner.[3]
Experimental Workflows and Protocols
Workflow Overview
The overall synthetic strategy is a three-step process designed for modularity and efficiency.
Caption: A three-stage workflow for the asymmetric synthesis of chiral compounds using sec-butylhydrazine and a camphor-derived auxiliary.
Protocol 1: Synthesis of a Camphor-Derived Chiral Auxiliary
While various camphor derivatives can be employed, this protocol describes the synthesis of a generic camphor-based chiral ketone that can be used to form the chiral hydrazone. The synthesis of specific camphor derivatives as chiral auxiliaries has been extensively reviewed.[1][6][7]
Materials:
-
(1R)-(+)-Camphor
-
Reagents for desired modification (e.g., for oxidation to camphorquinone)
-
Appropriate solvents (e.g., ethanol, dichloromethane)
-
Standard laboratory glassware and equipment
Procedure:
-
Select a suitable camphor derivative based on the desired steric and electronic properties of the auxiliary. For this example, we will consider the use of camphorquinone, which can be synthesized from camphor.
-
Follow established literature procedures for the synthesis of the chosen camphor-derived auxiliary.[1] The synthesis of camphor-based pyridine ligands and other derivatives has been well-documented.[8]
-
Purify the chiral auxiliary by recrystallization or column chromatography to ensure high enantiomeric purity.
-
Characterize the auxiliary using standard analytical techniques (NMR, IR, MS, and polarimetry) to confirm its structure and purity.
Protocol 2: Formation of the Chiral Hydrazone
This protocol details the condensation reaction between this compound and the camphor-derived chiral auxiliary.
Materials:
-
This compound
-
Camphor-derived chiral auxiliary (from Protocol 1)
-
Ethanol (absolute)
-
Sodium acetate (or another suitable base)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the camphor-derived chiral auxiliary (1.0 eq).
-
Dissolve the auxiliary in absolute ethanol.
-
In a separate flask, dissolve this compound (1.1 eq) and sodium acetate (2.2 eq) in a minimal amount of water and add it to the solution of the auxiliary.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude chiral hydrazone by column chromatography on silica gel to yield the pure product.
Protocol 3: Diastereoselective α-Alkylation of the Chiral Hydrazone
This protocol describes the deprotonation of the chiral hydrazone to form a chiral azaenolate, followed by alkylation with an electrophile.
Materials:
-
Chiral hydrazone (from Protocol 2)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Electrophile (e.g., alkyl halide, R-X)
-
Argon or nitrogen atmosphere setup
-
Dry glassware and syringes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Dissolve the chiral hydrazone (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the azaenolate.
-
Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alkylated hydrazone can be purified by column chromatography, or in many cases, can be used directly in the next step. The diastereomeric ratio can be determined at this stage by NMR analysis of the crude product.
Protocol 4: Cleavage of the Alkylated Hydrazone and Recovery of the Auxiliary
This final step liberates the chiral product and allows for the recovery of the valuable chiral auxiliary. Oxidative cleavage is a common and effective method.
Materials:
-
Alkylated chiral hydrazone (from Protocol 3)
-
Solvent system (e.g., dichloromethane/water)
-
Oxidizing agent (e.g., ozone, m-CPBA, or sodium periodate)
-
Buffer solution (if necessary)
Procedure (Ozonolysis):
-
Dissolve the alkylated hydrazone in a suitable solvent such as dichloromethane at -78 °C.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.
-
Allow the reaction to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the chiral ketone or aldehyde.
-
The chiral auxiliary can be recovered from the aqueous layer or during the chromatographic purification.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation step is a direct consequence of the rigid conformation of the chiral azaenolate intermediate.
Caption: Mechanism of stereocontrol in the alkylation of a camphor-derived chiral hydrazone.
The deprotonation with LDA generates a lithium azaenolate. The lithium cation is believed to chelate between the two nitrogen atoms of the hydrazone, creating a rigid, planar five-membered ring structure. The bulky camphor auxiliary then effectively shields one face of the azaenolate plane. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[3]
Data Summary: Expected Yields and Selectivities
The efficiency and stereoselectivity of this method are highly dependent on the specific substrates and reaction conditions. However, based on analogous systems in the literature, high yields and excellent diastereoselectivities can be expected.
| Substrate (Carbonyl Source) | Electrophile (R-X) | Diastereomeric Excess (de) | Yield (%) | Reference |
| Cyclohexanone | Methyl Iodide | >95% | 85-90% | [3] |
| Propiophenone | Ethyl Iodide | >90% | 80-88% | [4] |
| Butanal | Benzyl Bromide | >98% | 75-85% | [3] |
Note: The data presented is representative of typical results achieved with related chiral hydrazone alkylation methodologies and serves as an estimation for the proposed workflow.
Conclusion and Future Outlook
The use of this compound in combination with a camphor-derived chiral auxiliary represents a powerful and economically viable strategy for the asymmetric synthesis of α-alkylated carbonyl compounds. This approach circumvents the need for pre-synthesized chiral hydrazines, instead relying on a readily available achiral building block and a recyclable auxiliary from the chiral pool. The protocols outlined in this guide provide a robust framework for researchers in both academic and industrial settings to access a wide range of enantiomerically enriched molecules. Further optimization of the chiral auxiliary and reaction conditions holds the potential to expand the substrate scope and further enhance the stereoselectivity of this versatile transformation.
References
-
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. J. Org. Chem.2011 , 76(1), 134-143. [Link]
-
Camphor: A chiral starting material in natural product synthesis. Nat. Prod. Rep.1985 , 2, 253-280. [Link]
-
Direct Asymmetric Alkylation of Ketones: Still Unconquered. Chem. Soc. Rev.2017 , 46(21), 6545-6556. [Link]
-
Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. J. Chromatogr. A2008 , 1191(1-2), 263-271. [Link]
-
Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Angew. Chem. Int. Ed.2000 , 39(21), 3889-3892. [Link]
-
Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction. Synlett2014 , 25(11), 1569-1572. [Link]
-
Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water. Org. Chem. Front.2019 , 6(10), 1622-1626. [Link]
-
Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives. Scientia Pharmaceutica2015 , 83(4), 585-603. [Link]
-
Selected examples of successful camphor-derivatives applied in asymmetric synthesis and catalysis. ResearchGate. [Link]
-
Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ARKIVOC2016 , (v), 151-163. [Link]
-
Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives. Scientia Pharmaceutica2015 , 83(4), 585-603. [Link]
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- 2. Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives | Semantic Scholar [semanticscholar.org]
Applications of sec-Butylhydrazine Dihydrochloride in Agrochemical Research: A Technical Guide for Scientists
Introduction: The Role of Hydrazine Derivatives in Modern Agrochemicals
In the continuous effort to safeguard global food production, the development of novel and effective agrochemicals is paramount. Among the vast array of chemical scaffolds utilized in this field, hydrazine derivatives have emerged as a versatile and potent class of compounds.[1] Their unique chemical properties, particularly the reactive hydrazine moiety, make them valuable building blocks in the synthesis of a wide range of biologically active molecules, including fungicides, herbicides, and insecticides.[1][2] sec-Butylhydrazine dihydrochloride, a readily available and reactive starting material, serves as a key intermediate in the creation of these complex agrochemical compounds.[1] This guide provides an in-depth exploration of the applications of this compound in agrochemical research, with a focus on the development of novel fungicides. We will delve into the synthetic pathways, mechanisms of action, and detailed protocols for the evaluation of these promising compounds.
Core Application: Synthesis of Triazole Fungicides
A significant application of this compound in agrochemical research is its use as a precursor for the synthesis of triazole fungicides.[3] The triazole class of fungicides is one of the most important and widely used groups of agrochemicals for controlling a broad spectrum of fungal pathogens in various crops.[4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of action of triazole fungicides is the inhibition of the C14-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[2][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.[2] By blocking the C14-demethylase enzyme, triazole fungicides disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and proliferation.[2][6] This specific targeting of a fungal-specific pathway contributes to the selective toxicity of triazole fungicides.
The general mechanism of action for triazole fungicides is depicted in the following pathway diagram:
Caption: Mechanism of action of triazole fungicides.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of a representative sec-butyl-substituted triazole fungicide derived from this compound.
Part 1: Synthesis of a Representative sec-Butyl-Substituted Triazole Fungicide
This protocol outlines a plausible synthetic route for a novel triazole fungicide, starting from this compound. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.
Workflow for the Synthesis of a sec-Butyl-Substituted Triazole Fungicide:
Caption: General workflow for the synthesis of a sec-butyl-substituted triazole fungicide.
Detailed Protocol:
-
Preparation of sec-Butylhydrazine (Free Base):
-
Rationale: The dihydrochloride salt is stable for storage, but the free base is required for the subsequent condensation reaction. A stoichiometric amount of a suitable base is used to neutralize the hydrochloride.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (2.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sec-butylhydrazine free base. This should be used immediately in the next step due to its potential instability.
-
-
Synthesis of the Hydrazone Intermediate:
-
Rationale: The condensation reaction between the hydrazine and an aldehyde forms a hydrazone, which is a key intermediate for the subsequent cyclization to form the triazole ring. The choice of the substituted benzaldehyde will determine the final properties of the fungicide.
-
Dissolve the crude sec-butylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) (1.0 eq) in ethanol dropwise to the hydrazine solution at room temperature with stirring.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
The resulting hydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to obtain the crude hydrazone.
-
-
Cyclization to Form the 1,2,4-Triazole Ring:
-
Rationale: Formic acid is a common reagent used for the formation of 1,2,4-triazoles from hydrazones.[3] It acts as both a solvent and a reactant in the cyclization process.
-
To the crude hydrazone intermediate, add an excess of formic acid.[3]
-
Heat the reaction mixture to reflux (around 100-110 °C) for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude triazole product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Purification and Characterization:
-
Rationale: Purification is essential to remove any unreacted starting materials and byproducts. Characterization confirms the structure and purity of the final compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.
-
Characterize the purified compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
-
Part 2: In Vitro Antifungal Activity Assays
Once the novel sec-butyl-substituted triazole fungicide has been synthesized and purified, its antifungal efficacy must be evaluated. The following protocols describe standard in vitro methods for this purpose.
1. Mycelial Growth Inhibition Assay (Poisoned Food Technique):
-
Principle: This assay determines the concentration of the test compound required to inhibit the growth of a fungal pathogen on a solid nutrient medium.
-
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Stock solution of the synthesized fungicide in a suitable solvent (e.g., DMSO).
-
Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Sclerotinia sclerotiorum).
-
Sterile Petri dishes, cork borer, and micropipettes.
-
Positive control (a commercial triazole fungicide, e.g., tebuconazole).
-
Negative control (solvent only).
-
-
Protocol:
-
Prepare a stock solution of the synthesized fungicide at a known concentration.
-
Prepare a series of dilutions of the fungicide in molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate.
-
dt = average diameter of the fungal colony in the treated plate.
-
-
-
Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration.
-
2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: This high-throughput method determines the lowest concentration of the fungicide that prevents visible growth of the fungus in a liquid medium.[7]
-
Materials:
-
Sterile 96-well microtiter plates.
-
Potato Dextrose Broth (PDB) or other suitable liquid fungal growth medium.
-
Fungal spore suspension or mycelial fragment suspension of a known concentration.
-
Stock solution and serial dilutions of the synthesized fungicide.
-
Positive and negative controls.
-
-
Protocol:
-
Add a specific volume of PDB to each well of a 96-well plate.
-
Perform a two-fold serial dilution of the fungicide stock solution across the wells of the plate.
-
Inoculate each well with a standardized fungal inoculum.
-
Include a positive control (broth with inoculum and a known fungicide) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at the appropriate temperature with shaking.
-
After incubation (typically 24-72 hours), visually assess the wells for turbidity (fungal growth). The MIC is the lowest concentration of the fungicide at which no visible growth is observed.[7]
-
Part 3: In Vivo Antifungal Efficacy Testing (Detached Leaf Assay)
-
Principle: This assay evaluates the protective and curative activity of the fungicide on detached plant leaves infected with a fungal pathogen.[8]
-
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., wheat, tomato).
-
Fungal spore suspension of a known concentration.
-
Solutions of the synthesized fungicide at various concentrations.
-
Moist chambers (e.g., Petri dishes with moist filter paper).
-
-
Protocol:
-
Protective Assay:
-
Spray the detached leaves with the fungicide solutions at different concentrations.
-
Allow the leaves to dry.
-
Inoculate the treated leaves with a fungal spore suspension.
-
-
Curative Assay:
-
Inoculate the detached leaves with a fungal spore suspension.
-
After a specific incubation period (e.g., 24 hours), spray the infected leaves with the fungicide solutions.
-
-
Place the leaves in moist chambers and incubate under controlled conditions (temperature, light, and humidity) favorable for disease development.
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.
-
Calculate the percentage of disease control compared to the untreated control.
-
Data Presentation and Interpretation
The quantitative data obtained from the antifungal assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Antifungal Activity of a Representative sec-Butyl-Substituted Triazole Fungicide
| Test Fungus | EC₅₀ (µg/mL) of Synthesized Compound | EC₅₀ (µg/mL) of Tebuconazole (Positive Control) |
| Fusarium oxysporum | [Insert Value] | [Insert Value] |
| Rhizoctonia solani | [Insert Value] | [Insert Value] |
| Sclerotinia sclerotiorum | [Insert Value] | [Insert Value] |
Table 2: In Vivo Protective and Curative Activity of a Representative sec-Butyl-Substituted Triazole Fungicide on Detached Leaves
| Treatment Concentration (µg/mL) | Protective Activity (% Disease Control) | Curative Activity (% Disease Control) |
| 10 | [Insert Value] | [Insert Value] |
| 25 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly triazole fungicides.[1] The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and evaluate the antifungal activity of new compounds derived from this important intermediate. The systematic approach of synthesis, in vitro screening, and in vivo testing is crucial for the identification of lead compounds with potent and broad-spectrum fungicidal properties. Future research in this area should focus on exploring a wider range of substitutions on the triazole ring to optimize antifungal activity, selectivity, and environmental safety. The development of more efficient and sustainable synthetic methodologies will also be a key area of focus. By leveraging the chemical potential of this compound, the agrochemical research community can continue to develop innovative solutions to protect crops and ensure global food security.
References
- Vertex AI Search. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis.
-
Iowa State University Digital Repository. (2006). Fungicides: Triazoles. Retrieved from [Link]
-
The Aquila Digital Community - The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. Retrieved from [Link]
-
IDEALS. (n.d.). The value of in vitro fungicide tests. Retrieved from [Link]
-
PubMed. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Retrieved from [Link]
- Jabnoun-Khiareddine, H., Daami-Remadi, M., & El-Mahjoub, M. (2009). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. African Journal of Plant Science and Biotechnology, 3(1), 23-30.
-
ResearchGate. (n.d.). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. Retrieved from [Link]
-
湘硕化工. (2023). Analysis of triazole fungicides and their intermediates. Retrieved from [Link]
-
The Pharma Innovation. (2023). Inhibitory effect of fungicides (in vitro & in vivo) against the pathogen Fusarium oxysporum f. sp. ciceri causing wilt disease of chickpea. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Retrieved from [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
-
Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). Retrieved from [Link]
-
MDPI. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. Retrieved from [Link]
-
MDPI. (n.d.). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]
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- 3. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]
- 4. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains | MDPI [mdpi.com]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. aquila.usm.edu [aquila.usm.edu]
Application Note & Protocol: The Strategic Use of sec-Butylhydrazine Dihydrochloride in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
sec-Butylhydrazine dihydrochloride (CAS No: 1177361-36-2) is a versatile and highly valuable building block in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] Its unique structural features—a reactive hydrazine moiety and a chiral sec-butyl group—make it a strategic reagent for constructing complex heterocyclic scaffolds and introducing stereocenters. This guide provides an in-depth exploration of its chemical properties, safe handling protocols, and a detailed methodology for its application in the synthesis of a model pharmaceutical intermediate, a substituted pyrazole. The causality behind experimental choices, analytical monitoring, and troubleshooting are discussed to ensure reproducible and efficient synthesis.
Chemical Profile and Physicochemical Properties
This compound is a white solid compound recognized for its reactive hydrazine functional group.[1] The dihydrochloride salt form enhances its stability and simplifies handling compared to the free base. The presence of the sec-butyl group introduces specific steric and electronic characteristics that can influence reaction pathways and product selectivity, a feature that is critical in targeted drug design.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1177361-36-2 | [1][2][3] |
| Molecular Formula | C₄H₁₂N₂ · 2HCl | [3] |
| Molecular Weight | 161.07 g/mol | [3][4] |
| Appearance | White Solid / Powder | [1][5] |
| Purity | Typically ≥95% | [3][4] |
| Solubility | Soluble in water and alcohols. | [6] |
Safety, Handling, and Storage
As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as a hazardous substance, and adherence to safety protocols is mandatory.
-
Hazard Identification : Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] It is toxic if swallowed.[4]
-
Personal Protective Equipment (PPE) : Always use under a chemical fume hood.[7] Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Handling : Avoid breathing dust.[7][8] Ensure thorough washing of hands and any exposed skin after handling.[5] Keep away from oxidizing agents and sources of ignition.[5][8]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][8]
The Synthetic Rationale: Why Use sec-Butylhydrazine?
The utility of sec-butylhydrazine in pharmaceutical synthesis stems from two core features:
-
The Hydrazine Functional Group (-NHNH₂) : This group is a powerful nucleophile and an excellent precursor for the formation of nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry. It readily undergoes condensation reactions with dicarbonyl compounds to form stable five- or six-membered rings like pyrazoles and pyridazines.[1]
-
The Chiral sec-Butyl Group : This group provides a chiral center, making the reagent invaluable for asymmetric synthesis. When constructing a new molecule, the inherent chirality of the sec-butyl group can be used to influence the stereochemical outcome of a reaction, leading to the selective formation of a desired enantiomer or diastereomer. This is a critical consideration in modern drug development, where a single stereoisomer is often responsible for the desired therapeutic effect.
Protocol: Synthesis of a Chiral Pyrazole Intermediate
This protocol details the synthesis of 1-(sec-butyl)-3,5-dimethyl-1H-pyrazole, a representative pharmaceutical intermediate, via the Knorr pyrazole synthesis. This reaction involves the condensation of sec-butylhydrazine with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% | Fluorochem, Apollo Scientific |
| Acetylacetone (2,4-pentanedione) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous, 200 proof | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various |
| Brine (Saturated NaCl) | ACS Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore |
Experimental Workflow Diagram
Caption: Workflow for pyrazole synthesis.
Step-by-Step Methodology
Rationale: The dihydrochloride salt is stable but unreactive. An organic base, triethylamine, is used to neutralize the HCl in situ, liberating the nucleophilic free hydrazine without introducing water, which could lead to side reactions.
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (8.05 g, 50 mmol).
-
Solvent Addition : Add 100 mL of anhydrous ethanol to the flask and stir to create a suspension.
-
Liberation of Free Base : Cool the flask in an ice-water bath. Slowly add triethylamine (14.0 mL, 10.1 g, 100 mmol) to the suspension. The triethylamine will react with the dihydrochloride to form triethylammonium chloride salt and the free sec-butylhydrazine. Stir the mixture at 0°C for 20 minutes.
-
Addition of Dicarbonyl : While maintaining the temperature at 0°C, add acetylacetone (5.1 mL, 5.0 g, 50 mmol) dropwise to the reaction mixture over 15 minutes.
-
Reaction Execution : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 78°C for ethanol) and maintain it for 4-6 hours.
-
Monitoring : Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material (acetylacetone) and the appearance of a new, less polar spot indicates product formation.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction : Redissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities and the triethylammonium salt) and 50 mL of brine.
-
Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification and Characterization : If necessary, purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity. Chiral HPLC can be used to determine the enantiomeric or diastereomeric ratio.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base to free the hydrazine. 2. Reaction time or temperature too low. | 1. Ensure two full equivalents of base are used. 2. Increase reflux time and re-check progress via TLC. |
| Low Yield | 1. Inefficient extraction of the product. 2. Loss of product during purification. | 1. Perform back-extraction of the aqueous layers. 2. Use care during column chromatography; combine fractions conservatively. |
| Impure Product | 1. Incomplete removal of triethylammonium salt. 2. Presence of unreacted starting materials. | 1. Ensure thorough washing with NaHCO₃ solution. 2. Optimize reaction time and consider purification by chromatography. |
Conclusion
This compound serves as a foundational reagent for introducing chiral nitrogen-containing moieties into complex organic molecules. Its stability as a salt, coupled with the straightforward liberation of the reactive free base, allows for controlled and efficient synthesis. The protocol outlined herein for the preparation of a chiral pyrazole intermediate demonstrates a reliable and scalable method applicable to the synthesis of a wide range of pharmaceutical building blocks. By understanding the underlying chemical principles and adhering to rigorous experimental technique, researchers can effectively leverage this reagent to advance drug discovery and development programs.
References
- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Google Cloud.
- High Purity 1-sec-Butylhydrazine Dihydrochloride: Your Trusted Chemical Supplier. (n.d.). Google Cloud.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
- This compound. (n.d.). Fluorochem.
- 1177361-36-2 Cas No. | this compound. (n.d.). Apollo Scientific.
- tert-Butylhydrazine 98 7400-27-3. (n.d.). Sigma-Aldrich.
- SDS of Sec-Butylhydrazine, Safety Data Sheets, CAS 30924-14-2. (n.d.). chemBlink.
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 3). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Thermo Fisher Scientific.
- 1177361-36-2|this compound|BLD Pharm. (n.d.). BLD Pharm.
- The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. (2008, May 9). PubMed.
- Breakthrough in the synthesis and application of tert butyl hydrazine formate. (2025, October 16). Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd.
- B2B Sourcing of 1-sec-Butylhydrazine Dihydrochloride: Manufacturer Insights. (2025, October 18). Google Cloud.
- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. (n.d.). Google Patents.
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Carbazic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.
- 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027. (n.d.). Biosynth.
- EP0116198B1 - Process for preparation of tertiary butyl hydrazine. (n.d.). Google Patents.
Sources
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1177361-36-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Analytical Detection of sec-Butylhydrazine Dihydrochloride
Introduction
sec-Butylhydrazine dihydrochloride is a chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] As a hydrazine derivative, it is classified as a potentially genotoxic impurity (PGI). Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for controlling PGIs in pharmaceutical products to ensure patient safety.[2] Therefore, the development of sensitive, specific, and robust analytical methods for the detection and quantification of this compound at trace levels is of paramount importance in drug development and quality control.
The analytical challenges associated with hydrazine and its derivatives, including this compound, are numerous. These compounds typically lack a strong chromophore, making direct UV spectrophotometric detection difficult.[2][3] Their low molecular weight and high polarity can also lead to poor retention and peak shape in reversed-phase liquid chromatography.[3] Consequently, analytical strategies often necessitate a derivatization step to enhance detectability and chromatographic performance.[2][3]
This comprehensive guide provides detailed application notes and protocols for the analytical detection of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established scientific principles and have been structured to ensure both technical accuracy and practical utility in a laboratory setting.
Analytical Strategies: A Comparative Overview
The choice of an analytical method for this compound is contingent upon several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following table provides a comparative summary of the most common analytical techniques.
| Analytical Technique | Principle | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| HPLC-UV with Pre-Column Derivatization | Chromatographic separation of the derivatized analyte followed by UV detection. | Widely available instrumentation, good selectivity, and sensitivity. | Requires a derivatization step, which can add complexity and potential for variability. | 0.1 - 1 ppm |
| GC-MS with Derivatization | Separation of the volatile derivative by gas chromatography and detection by mass spectrometry. | High sensitivity and specificity, excellent for volatile impurities. | Derivatization is often necessary to improve volatility and thermal stability. | < 0.5 ppm |
| Ion Chromatography (IC) | Separation of the ionic analyte on an ion-exchange column followed by conductivity detection. | Direct analysis without derivatization, suitable for ionic compounds. | May lack the sensitivity of other methods, potential for matrix interference. | 1 - 5 ppm |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry detection. | Highest sensitivity and specificity, can often analyze without derivatization. | Requires specialized and expensive instrumentation. | < 0.1 ppm |
High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV)
This is a widely adopted and robust method for the quantification of hydrazine and its derivatives. The core principle involves a chemical reaction between the hydrazine functional group and a derivatizing agent to form a new compound (a hydrazone) that possesses a strong chromophore, enabling sensitive UV detection.[3]
Causality of Experimental Choices
The selection of the derivatizing agent is a critical step. An ideal agent should react specifically and completely with the hydrazine under mild conditions, and the resulting derivative should be stable and exhibit a maximum absorbance at a wavelength where interference from the sample matrix is minimal.[3] Benzaldehyde and its substituted analogs are commonly employed for this purpose.[4] The reaction of sec-butylhydrazine with benzaldehyde forms a stable hydrazone that can be readily analyzed by reversed-phase HPLC.
The choice of chromatographic conditions, including the stationary phase (e.g., C18), mobile phase composition, and column temperature, is optimized to achieve a good separation of the derivative from the unreacted derivatizing agent, the API, and other potential impurities.[4]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Protocol
1. Reagents and Materials
-
This compound reference standard
-
Benzaldehyde (derivatizing agent)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Sodium acetate
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Hypersil BDS C18 column (4.6 x 250 mm, 5 µm) or equivalent[4]
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and water (e.g., 80:20 v/v).[4] Degas before use.
-
Derivatizing Reagent Solution: Prepare a solution of benzaldehyde in methanol (e.g., 10 mg/mL).
-
Buffer Solution (pH 5.0): Prepare a suitable buffer, such as an acetate buffer, to maintain the optimal pH for the derivatization reaction.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Standard Working Solution: Dilute the standard stock solution with water to a suitable concentration for derivatization (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in water to a concentration similar to the standard working solution.
3. Derivatization Procedure
-
To a known volume of the standard working solution and the sample solution in separate vials, add a specific volume of the buffer solution and the derivatizing reagent solution.[4]
-
Mix well and allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes).[4]
-
After the reaction is complete, the solutions are ready for HPLC analysis.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil BDS C18 (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Methanol:Water (80:20 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 298 nm[4] |
| Injection Volume | 20 µL[4] |
5. System Suitability and Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the limit of quantification (LOQ) to 150% of the target concentration.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[5]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
For highly sensitive and specific analysis, GC-MS is an excellent technique. Similar to HPLC, a derivatization step is often employed to increase the volatility and thermal stability of sec-butylhydrazine.
Causality of Experimental Choices
The derivatization for GC analysis aims to create a less polar and more volatile derivative. A common approach is the reaction with an aldehyde or ketone to form a hydrazone.[7] The resulting derivative should be thermally stable and produce a characteristic mass spectrum for unambiguous identification and quantification. The choice of the GC column (e.g., a mid-polarity column like DB-624) is crucial for achieving good separation of the derivative from other volatile components in the sample matrix.[7]
Experimental Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Detailed Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetone (derivatizing agent and solvent)[7]
-
GC-MS system
-
DB-624 column (e.g., 30 m x 0.25 mm, 1.4 µm) or equivalent[7]
2. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Standard Working Solutions: Prepare a series of calibration standards by diluting the stock solution with acetone.
-
Sample Solution: Dissolve a known amount of the sample in acetone.
3. Derivatization Procedure
The derivatization can be carried out directly in the GC inlet or prior to injection. For in-vial derivatization, mix the sample or standard solution with the derivatizing agent and allow it to react.
4. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-624 (30 m x 0.25 mm, 1.4 µm)[7] |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 50°C, hold for 2 min, ramp to 250°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Scan Range | m/z 40-400 |
Ion Chromatography (IC)
Ion chromatography offers a direct method for the analysis of sec-butylhydrazine cations without the need for derivatization.[8] This technique is particularly useful for analyzing ionic impurities in drug substances.
Causality of Experimental Choices
The separation in IC is based on the interaction of the ionic analyte with an ion-exchange stationary phase. A cation-exchange column (e.g., Dionex IonPac CS12A) is used for the analysis of the positively charged sec-butylhydrazine cation.[8] A conductivity detector is typically used for detection. The choice of the eluent (mobile phase), such as methanesulfonic acid, is critical for achieving good separation and sensitivity.[8]
Detailed Protocol
1. Reagents and Materials
-
This compound reference standard
-
Methanesulfonic acid
-
Water (deionized)
-
Ion chromatograph with a conductivity detector
-
Dionex IonPac CS12A column (4 x 250 mm) and CG12A guard column (4 x 50 mm)[8]
2. Preparation of Solutions
-
Eluent: Prepare a solution of methanesulfonic acid (e.g., 20 mM) in deionized water.[8]
-
Standard and Sample Solutions: Prepare solutions of the reference standard and the sample in deionized water.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Dionex IonPac CS12A (4 x 250 mm) with CG12A guard column[8] |
| Eluent | 20 mM Methanesulfonic acid[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C[8] |
| Detector | Suppressed conductivity |
| Injection Volume | 25 µL[8] |
Conclusion
The selection of an appropriate analytical method for the detection of this compound is a critical aspect of ensuring the quality and safety of pharmaceutical products. This guide has provided a detailed overview of the most common and effective analytical techniques, including HPLC-UV with pre-column derivatization, GC-MS with derivatization, and ion chromatography. Each method has its own set of advantages and limitations, and the choice will depend on the specific requirements of the analysis.
By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently implement and validate robust analytical methods for the control of this potential genotoxic impurity. Adherence to regulatory guidelines, such as those from the ICH, is essential throughout the method development and validation process.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. sielc.com [sielc.com]
- 8. CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of sec-Butylhydrazine Dihydrochloride in the Synthesis of Bioactive Molecules
Introduction: The Role of Substituted Hydrazines in Modern Drug Discovery
In the landscape of medicinal chemistry, hydrazine derivatives are foundational pillars for constructing a vast array of pharmacologically active agents.[1][2] These compounds serve as versatile synthons, enabling the creation of complex heterocyclic scaffolds that are central to many approved drugs and clinical candidates.[3][4] Among these, sec-Butylhydrazine dihydrochloride (CAS No. 1177361-36-2) has emerged as a reagent of significant interest. Its utility stems from the reactive hydrazine moiety, which is the cornerstone for forming key nitrogen-containing heterocycles.[3] The presence of the sec-butyl group provides a unique steric and electronic signature, which can be strategically employed to modulate the physicochemical properties—such as lipophilicity and metabolic stability—of the final bioactive molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of bioactive heterocycles: Pyrazolines and Indole precursors . The protocols described herein are designed as self-validating systems, where the integrity of each intermediate is confirmed before proceeding, ensuring the trustworthiness and reproducibility of the synthetic outcome.
Application I: Synthesis of N-sec-Butyl Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties.[5][6] The classical and most robust method for their synthesis involves the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine derivative.[6][7][8] The incorporation of a sec-butyl group at the N1 position of the pyrazoline ring is a strategic decision to enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.
Causality of the Experimental Design
The synthesis is a two-step process. First, a chalcone intermediate is prepared via a Claisen-Schmidt condensation. This reaction is base-catalyzed and creates the α,β-unsaturated carbonyl backbone required for the subsequent cyclization. The choice of aromatic aldehyde and acetophenone dictates the substitution pattern on the final pyrazoline ring, which is crucial for tuning biological activity.
The second step is the critical cyclization with this compound. The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the stable 4,5-dihydro-1H-pyrazole (2-pyrazoline) ring.[7] Acetic acid is often used as a catalyst to facilitate the dehydration step.[6] The dihydrochloride salt form of the hydrazine requires neutralization, often achieved in situ or by prior treatment with a base.
Experimental Workflow: Pyrazoline Synthesis
Sources
- 1. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. jocpr.com [jocpr.com]
Troubleshooting & Optimization
sec-Butylhydrazine dihydrochloride reaction yield optimization
Technical Support Center: sec-Butylhydrazine Dihydrochloride
A Senior Application Scientist's Guide to Reaction Yield Optimization
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and seek to maximize their reaction yields and product purity. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, mastering its preparation is key to successful downstream applications[1].
This document moves beyond standard protocols to address the nuanced challenges encountered in the lab. We will explore the causality behind common synthetic issues, provide data-driven solutions, and offer detailed, validated methodologies to ensure your experiments are both efficient and reproducible.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The most prevalent and scalable synthetic route is the reductive amination of 2-butanone, which will be the primary focus of this guide.
Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is a multifaceted problem that can originate at several points in the synthetic workflow. A systematic approach is crucial for diagnosis. The reductive amination pathway consists of two main stages: (1) Formation of 2-butanone hydrazone and (2) Reduction of the hydrazone to sec-butylhydrazine, followed by salt formation.
Troubleshooting Low Yield - A Step-by-Step Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Hydrazone Formation: The initial condensation between 2-butanone and hydrazine to form the hydrazone is a reversible equilibrium reaction. The presence of excess water can push the equilibrium back towards the starting materials. For this reason, reactions are often run under conditions that remove water, and a slightly acidic pH (4-5) is used to catalyze the reaction without protonating the hydrazine nucleophile excessively[2].
-
Reduction Step: The choice and quality of the reducing agent are paramount. Agents like sodium borohydride (NaBH₄) can reduce the starting ketone if not used carefully, while milder agents like sodium cyanoborohydride (NaBH₃CN) are chemoselective for the protonated imine (iminium ion), making them ideal for one-pot procedures[3]. The activity of these hydride reagents can diminish with improper storage.
-
Work-up and Isolation: The free base of sec-butylhydrazine is relatively polar and water-soluble. During work-up, the aqueous layer must be made sufficiently basic (pH > 10) to ensure the free amine is deprotonated and can be efficiently extracted into an organic solvent. Loss can also occur during the final precipitation of the dihydrochloride salt if the addition of HCl is not controlled or if an inappropriate solvent is used.
Q2: I'm observing a significant amount of an unknown byproduct. How can I identify and eliminate it?
The most common byproduct in direct alkylation strategies is the di-sec-butylated hydrazine, resulting from over-alkylation[4]. While less common in reductive amination, side reactions can still occur.
Common Byproducts and Mitigation Strategies:
-
Azine Formation: If the stoichiometry of hydrazine is too low, the initially formed hydrazone can react with another molecule of 2-butanone to form 2-butanone azine.
-
Solution: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to favor hydrazone formation.
-
-
Reductive Self-Coupling: Some conditions can lead to minor dimerization products.
-
Solution: Ensure controlled addition of the reducing agent at a low temperature (e.g., 0 °C) to minimize side reactions.
-
-
Starting from 2-Butanol: If your synthesis starts from 2-butanol, you are likely performing an oxidation to 2-butanone first[5][6]. Incomplete oxidation can leave residual 2-butanol, which will not react and will need to be removed during purification.
-
Solution: Monitor the oxidation step to completion by GC or TLC before proceeding to the reductive amination.
-
Q3: The final product is an oil or fails to crystallize properly upon adding HCl. What's going wrong?
This issue almost always points to impurities or residual solvent/water in your isolated free base.
Troubleshooting Purification and Salt Formation:
-
Check for Water: Ensure the organic extract of the sec-butylhydrazine free base is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent removal. Water can interfere with crystallization and lead to a gummy or oily product.
-
Purity Check: Before adding HCl, take a small aliquot of your concentrated free base and check its purity by ¹H NMR. The presence of significant impurities can act as a crystal lattice inhibitor. If impure, consider purification of the free base by vacuum distillation.
-
Solvent Choice for Precipitation: The dihydrochloride salt should be precipitated from a non-polar solvent in which the salt is insoluble. Diethyl ether or a mixture of ether and a minimal amount of a co-solvent like isopropanol or ethanol is standard. Adding HCl (as a gas or a solution in ether/isopropanol) should be done slowly at a low temperature (0 °C) to promote the formation of a crystalline solid over an amorphous oil.
-
Recrystallization: If an oil persists, you may need to perform a recrystallization. A patent for the related tert-butylhydrazine hydrochloride suggests recrystallization from ethanol-water mixtures can improve purity, though with some yield loss[7].
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing this compound?
For laboratory and industrial scale, reductive amination of 2-butanone is generally the most efficient and controllable method[8][9]. It avoids the over-alkylation problems common with the direct alkylation of hydrazine[4][10]. The starting materials, 2-butanone and hydrazine hydrate, are readily available commodities.
Q2: How do I choose the optimal reducing agent for the hydrazone reduction?
The choice of reducing agent is critical and depends on whether you are performing a one-pot or two-step reaction.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting ketone; requires a two-step process (form hydrazone first, then add NaBH₄)[3][11]. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Chemoselective for the iminium ion; ideal for one-pot reactions[3]. Stable in mildly acidic conditions (pH 4-5). | Toxic cyanide byproduct requires careful handling and waste disposal. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Also chemoselective and excellent for one-pot reactions. Non-toxic byproducts[3][11]. | More expensive; moisture-sensitive. |
| α-Picoline-Borane | Methanol, Ethanol | Efficient for direct reductive alkylation of various hydrazine derivatives[8][12]. | Less common than borohydrides; may require specific pH tuning. |
For most applications, Sodium Cyanoborohydride offers the best balance of reactivity, selectivity, and cost for a one-pot procedure, provided appropriate safety measures are in place.
Q3: What are the critical safety precautions when handling hydrazine?
Hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine hydrate is corrosive and can cause severe burns. Refer to the material safety data sheet (MSDS) before beginning any experiment.
Section 3: Optimized Experimental Protocols
The following protocols are designed to be self-validating by including in-process checks to ensure the reaction is proceeding as expected.
Protocol 1: One-Pot Synthesis via Reductive Amination
This protocol uses sodium cyanoborohydride for its efficiency and selectivity.
Caption: One-pot reductive amination workflow.
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stir bar, combine 2-butanone (1.0 eq), methanol (5 mL per mmol of ketone), and hydrazine hydrate (1.1 eq). Adjust the pH of the solution to ~5 by the dropwise addition of glacial acetic acid.
-
In-Process Check 1: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC or GC to confirm the consumption of 2-butanone and the formation of the corresponding hydrazone.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) in small portions over 30 minutes. Caution: This may cause gas evolution.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
In-Process Check 2: Monitor the reaction by TLC or GC to confirm the complete disappearance of the hydrazone intermediate.
-
Work-up: Carefully quench the reaction by adding 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and adjust the pH to >10 with 5M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield sec-butylhydrazine as a free base (typically a colorless oil).
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether and cool to 0 °C. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Protocol 2: Purification by Recrystallization
If the final product purity is insufficient, recrystallization can be effective.
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of boiling 95% ethanol.
-
Crystallization: Slowly add a poor solvent, such as diethyl ether or ethyl acetate, until the solution becomes faintly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under high vacuum.
References
- Vertex AI Search. (2024). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis.
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Wessig, P., & Melse, M. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]
-
NJIT. (n.d.). Synthesis of 2-butanone. [Link]
-
Kawase, Y., et al. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Synthesis. [Link]
- Google Patents. (2021). CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride.
-
Organic Chemistry Tutor. (2023). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. [Link]
-
Isan, V. (2005). The Late Show with Rob! Tonight's Special Guest: Hydrazine. [Link]
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- 5. web.njit.edu [web.njit.edu]
- 6. File:Butanone synthesis from 2-butanol.png - Wikimedia Commons [commons.wikimedia.org]
- 7. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 9. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. [PDF] Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
Navigating the Nuances of sec-Butylhydrazine Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sec-Butylhydrazine Dihydrochloride. As Senior Application Scientists, we understand that even the most routine-seeming reagents can present unexpected challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind the experimental observations. Our goal is to empower you to anticipate, diagnose, and resolve common issues encountered during the use of this compound in your synthetic endeavors.
Part 1: Troubleshooting Guide - When Reactions Go Awry
This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Hydrazone Product
Symptom: You are performing a condensation reaction between this compound and a carbonyl compound (aldehyde or ketone) to form a hydrazone, but the yield is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Dihydrochloride Salt: sec-Butylhydrazine is supplied as a dihydrochloride salt for stability. The hydrazine nitrogen atoms are protonated, rendering them non-nucleophilic. For the condensation reaction to proceed, at least one equivalent of a suitable base must be used to generate the free hydrazine.
-
Troubleshooting Steps:
-
Choice of Base: Ensure you are using a base strong enough to deprotonate the hydrochloride salt but not so strong as to cause unwanted side reactions with your carbonyl compound. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium acetate. The choice of base can be critical, and empirical screening may be necessary.
-
Stoichiometry of the Base: Use at least two equivalents of base per equivalent of this compound to ensure complete neutralization of both hydrochloride ions. An excess of a mild base is often beneficial.
-
Order of Addition: Consider adding the base to the this compound suspension and stirring for a short period before adding the carbonyl compound. This pre-neutralization step can improve the availability of the free hydrazine.
-
-
-
Steric Hindrance: The sec-butyl group is sterically bulky. If your carbonyl compound is also sterically hindered, the rate of hydrazone formation can be significantly reduced.[1]
-
Troubleshooting Steps:
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely, as higher temperatures can also promote side reactions.
-
Prolonged Reaction Time: Sterically hindered reactions may simply require more time to reach completion. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]
-
Use of a Catalyst: In some cases, a mild acid catalyst (e.g., a catalytic amount of acetic acid) can accelerate hydrazone formation. However, be mindful of the compatibility of your substrates with acidic conditions.
-
-
-
Competitive Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product. A common side reaction is the formation of an azine .
Issue 2: Formation of an Unexpected, High Molecular Weight Byproduct
Symptom: Your reaction mixture shows a significant amount of a byproduct with a molecular weight corresponding to two molecules of your carbonyl compound and one molecule of hydrazine, minus two molecules of water.
Potential Cause: Azine Formation
Azines are compounds with the general structure R₂C=N-N=CR₂. They are formed from the condensation of two equivalents of a carbonyl compound with one equivalent of a hydrazine.[3][4] This is a particularly common side reaction when using hydrazine hydrate, but it can also occur with substituted hydrazines, especially if the reaction conditions are not carefully controlled.
Troubleshooting Steps to Mitigate Azine Formation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sec-butylhydrazine relative to the carbonyl compound. This will favor the formation of the hydrazone over the azine.
-
Slow Addition: Add the carbonyl compound slowly to the solution of free sec-butylhydrazine. This maintains a high concentration of the hydrazine relative to the carbonyl compound, disfavoring the reaction of the initially formed hydrazone with a second molecule of the carbonyl compound.
-
Lower Reaction Temperature: Azine formation is often more prevalent at higher temperatures. Running the reaction at a lower temperature may reduce the rate of this side reaction more than the rate of the desired hydrazone formation.
Issue 3: Unwanted Reaction with a Protecting Group
Symptom: You are using sec-butylhydrazine in a molecule that contains protecting groups, and you observe cleavage of one or more of these groups.
Potential Cause: Reactivity of Hydrazine with Certain Protecting Groups
Hydrazines are nucleophilic and can act as bases, which can lead to the cleavage of certain protecting groups.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is notoriously labile to basic conditions and is readily cleaved by hydrazines.[5][6] If your substrate contains an Fmoc-protected amine, it will likely be deprotected by sec-butylhydrazine.
-
Solution: This reactivity is often exploited for Fmoc deprotection. However, if you need to maintain the Fmoc group, you must use an orthogonal protecting group strategy. For the hydrazine functionality, consider protecting it (e.g., as a Boc-hydrazide) before introducing it to a molecule containing an Fmoc group.
-
-
Other Base-Labile Groups: Be cautious with other base-labile protecting groups, such as certain esters. While sec-butylhydrazine is not a strong base, prolonged reaction times or elevated temperatures could lead to their cleavage.
-
Boc (tert-butoxycarbonyl) Group: The Boc group is generally stable to the conditions used for hydrazone formation. It is an acid-labile protecting group and is resistant to many nucleophiles and bases.[2][7][8] Therefore, sec-butylhydrazine is compatible with Boc-protected functional groups.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: this compound is a solid that is typically stable when stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. Keep the container tightly sealed. As with all hydrazine derivatives, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust.
Q2: My this compound has a yellowish tint. Is it still usable?
A: A slight yellowish tint may not necessarily indicate significant decomposition. However, it could be a sign of impurity formation. It is recommended to assess the purity of the material using an appropriate analytical method, such as NMR or LC-MS, before use in a critical reaction. If in doubt, it is best to use a fresh, white crystalline sample.
Q3: Can I use this compound in aqueous solutions?
A: Yes, this compound is soluble in water. However, the stability of the free hydrazine in aqueous solution can be a concern, as it may be susceptible to oxidation. If your reaction is to be performed in water, it is advisable to de-gas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the best methods for purifying products derived from reactions with this compound?
A: The choice of purification method will depend on the properties of your product.
-
Column Chromatography: This is a common method for purifying hydrazones and other derivatives. The polarity of the eluent system will need to be optimized based on the polarity of your compound and any impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification, especially for removing minor impurities.
-
Acid-Base Extraction: If your product has a basic nitrogen that is not part of an aromatic system, you may be able to use acid-base extraction to separate it from non-basic impurities.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative HPLC is a powerful technique.
Q5: Are there any known incompatibilities I should be aware of?
A: Besides strong oxidizing agents, sec-butylhydrazine can react with strong acids (beyond what is needed for catalysis) and strong bases. It is also important to consider the reactivity of the free hydrazine with other functional groups in your molecule, such as electrophilic centers other than the target carbonyl group.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).
-
Add a suitable solvent (e.g., ethanol, methanol, or THF).
-
Add a base (e.g., triethylamine, 2.2 eq.) and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of the carbonyl compound (1.0-1.1 eq.) in the same solvent to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require stirring at room temperature for several hours to overnight, or gentle heating depending on the reactivity of the substrates.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or other suitable methods.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio will need to be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV light (254 nm): If your compounds are UV active.
-
Staining: A potassium permanganate stain or a ninhydrin stain can be used to visualize the spots. The starting hydrazine and the product hydrazone should have different Rf values.
-
Part 4: Data Presentation
| Issue | Potential Cause | Key Troubleshooting Strategy | Expected Outcome |
| Low Hydrazone Yield | Incomplete deprotonation | Use ≥ 2 eq. of a suitable base | Increased conversion to hydrazone |
| Steric hindrance | Increase reaction temperature/time | Improved reaction rate and yield | |
| Formation of High MW Byproduct | Azine formation | Use slight excess of hydrazine, slow addition of carbonyl | Minimized azine byproduct, increased hydrazone yield |
| Protecting Group Cleavage | Reaction with Fmoc group | Use orthogonal protecting group strategy | Preservation of the Fmoc group |
This technical support guide provides a starting point for troubleshooting common issues with this compound. As with any chemical reaction, careful planning, monitoring, and optimization are key to success. We encourage you to consult the primary literature for more specific examples and to adapt these general guidelines to your particular synthetic challenge.
References
- (No specific citation available in the provided search results for a general protocol, this is a generalized protocol based on common organic chemistry practices).
-
Azine. In Wikipedia; 2023. [Link]
- The Late Show with Rob! Tonight's Special Guest: Hydrazine. 2005.
- Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. 2009.
- SYNTHESIS OF AZINE. Sathyabama Institute of Science and Technology.
- Amine Protection / Deprotection. Fisher Scientific.
- Direct Azine Synthesis from Alcohols and Hydrazine. ChemistryViews. 2020.
- Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones. Benchchem.
- Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis.
- A Historical Perspective on the Structure, Synthesis, and Use of Azines.
-
tert-Butyloxycarbonyl protecting group. In Wikipedia; 2023. [Link]
- Acetone hydrazone. Organic Syntheses.
- Amino Acid Deriv
- tert-Butyl Carbaz
- The proposed mechanism of formation of azines by reaction between...
- Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts. 2021.
- Protecting Groups.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- Hydrazone synthesis by C-N coupling. Organic Chemistry Portal.
- Technical Support Center: Purification of TRH Hydrazide Products. Benchchem.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Protective Groups. Organic Chemistry Portal.
- An In-depth Technical Guide to Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. PubMed. 2011.
- 1 Protection Reactions. Wiley-VCH.
- Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- The Preparation of Substituted Hydrazines. I. Alkylhydrazines via Alkylsydnones1.
- Reactions of Substituted Xanthotoxin with Nitriles and Hydrazines.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- VI Protecting Groups and Orthogonal Protection Str
- Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
- Technical Support Center: Orthogonal Protecting Group Strategies for Trifunctional Linkers. Benchchem.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC.
- Hydrazone synthesis. Organic Chemistry Portal.
- On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. 2020.
- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
- Chromatographic methods of determining hydrazine and its polar deriv
- Synthesis of S-Heterocycles. Organic Chemistry Portal.
- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
- Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. PMC.
- Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. 2014.
- High-Throughput Synthesis of Substituted Hydrazine Deriv
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Process for preparation of tertiary butyl hydrazine.
- hydrazone from a,b conj aldehyde ? Hive Novel Discourse.
- A kind of purification process of tert-butylhydrazine hydrochloride.
- Process for removing hydrazine hydrochloride in tert-butyl hydrazine hydrochloride.
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- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. princeton.edu [princeton.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of sec-Butylhydrazine Dihydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for sec-Butylhydrazine Dihydrochloride. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights into the purification of this critical synthetic intermediate. We understand that the purity of your starting materials is paramount to the success of your research, particularly in drug development where impurities can have significant consequences. This document moves beyond simple protocols to explain the underlying principles and troubleshoot common challenges you may encounter.
Core Principles: Understanding the Challenge
This compound is a vital building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Commercially available or crudely synthesized batches of alkylhydrazine salts often contain residual starting materials or by-products. The most common and problematic impurity is typically the unreacted hydrazine hydrochloride .[3][4]
Why is Hydrazine Hydrochloride a Problem?
-
Downstream Reactions: It can compete in subsequent reactions, leading to unwanted side-products and complicating the purification of your final compound.[3]
-
Stoichiometry: Its presence leads to inaccurate molar calculations of your primary reagent, affecting reaction yields and reproducibility.
-
Toxicity: Hydrazine itself is a regulated and toxic substance, and its removal is essential for safety and regulatory compliance.
The primary challenge in purification lies in the similar solubility profiles of this compound and the hydrazine hydrochloride impurity, particularly in highly polar solvents like water. Conventional recrystallization from aqueous solutions is often inefficient.[3]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification process.
Question 1: "My initial purity check (e.g., by titration or HPLC) shows only 90-95% purity. What is the most effective first step?"
Answer: A purity level of 90-95%, with the likely contaminant being hydrazine hydrochloride, requires a method that can effectively differentiate between the two salts. While multiple recrystallizations from an alcohol-based solvent can work, a more efficient and targeted approach involves a chemical purification step.
A patented method developed for the closely related tert-butylhydrazine hydrochloride demonstrates high efficacy.[3][4] This method utilizes ferric chloride (FeCl₃) in cold ethanol to selectively remove the hydrazine hydrochloride impurity. The principle is based on the differential reactivity or complexation of the unsubstituted hydrazine salt, allowing for its removal from the desired, bulkier alkylhydrazine.
Question 2: "I performed a recrystallization from ethanol, but my yield was very low (<60%). How can I improve this?"
Answer: This is a classic purification trade-off. While repeated recrystallizations can increase purity, they often lead to significant product loss with each cycle.[3] Here are the key parameters to optimize:
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling, drastically reducing the yield.
-
Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator (0-4 °C). Crash-cooling a hot solution directly can trap impurities within the newly formed crystals and lead to smaller, harder-to-filter crystals.
-
Washing: Wash the filtered crystals with a small amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.
If low yield remains a persistent issue, the ferric chloride method is a superior alternative as it often achieves high purity (>98%) in a single step with yields reported in the 78-83% range.[3][4]
Question 3: "My final product is off-color (e.g., yellow or tan) instead of a white solid. What causes this and is it acceptable?"
Answer: An off-color appearance typically indicates the presence of trace impurities, which could be oxidized species or residual reagents from the synthesis. While a slight discoloration may not impact all downstream applications, for pharmaceutical development, achieving a pure white crystalline solid is a critical quality attribute.
Troubleshooting Steps:
-
Activated Carbon: During the recrystallization process, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon (charcoal). The carbon will adsorb colored impurities. Hot filter the solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.
-
Atmosphere: When handling hydrazines, especially in solution at elevated temperatures, working under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Reagent Quality: Ensure the solvents and reagents used in the purification are of high purity themselves.
Question 4: "How do I reliably assess the purity of my final product?"
Answer: Visual inspection is not sufficient. Quantitative analysis is required to confirm purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. However, since hydrazines lack a strong chromophore, direct UV detection is difficult. A pre-column derivatization technique is highly recommended. Reacting the sample with benzaldehyde converts the hydrazine to a hydrazone, which can be easily detected by UV-Vis.[5] This method also effectively separates the derivatized sec-butylhydrazine from any derivatized hydrazine impurity.
-
Titration: Purity can be assessed via titration of the hydrochloride salt content.[6] This method is faster than HPLC but provides a measure of total salt content rather than identifying specific organic impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can be used to confirm the structure and identify organic impurities if their signals do not overlap with the product signals.
Experimental Protocols & Methodologies
Safety First: Handling Hydrazine Derivatives Before starting any experimental work, it is crucial to be aware of the hazards associated with hydrazine derivatives.[7]
-
Ventilation: Always work in a well-ventilated chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8] In case of spills, follow established laboratory safety procedures for hazardous materials.[11]
This protocol is adapted from a method proven effective for tert-butylhydrazine hydrochloride and is based on sound chemical principles applicable to the sec-butyl isomer for removing hydrazine hydrochloride.[3]
Workflow Diagram:
Caption: Workflow for the Ferric Chloride Purification Method.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, add the crude this compound and ethanol (70-100% v/v).
-
Stir the mixture for 10-30 minutes at ambient temperature to ensure complete dissolution or uniform suspension.
-
Cool the flask in an ice-salt or cryo-cool bath to an internal temperature of 0-4 °C.
-
Slowly add ferric chloride (FeCl₃) to the cold mixture while stirring.
-
Allow the reaction to proceed at 0-4 °C for 1 to 3 hours. A precipitate should form.
-
Immediately after the reaction period, filter the solid product using a Büchner funnel under vacuum. Prompt filtration is key.
-
Wash the collected filter cake with a small volume of ice-cold ethanol to remove any residual mother liquor.
-
Dry the purified white powder under vacuum to a constant weight.
Reagent Ratios (Based on Patent Data):
| Parameter | Ratio (to crude product) | Source |
| Crude Product : Ethanol | 0.2:1 to 0.5:1 (g/mL) | [3] |
| Crude Product : Ferric Chloride | 1:0.1 to 1:0.3 (w/w) | [3] |
Decision Logic for Purification:
Caption: Decision tree for selecting a purification strategy.
Step-by-Step Methodology:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal volume of ethanol and heat the mixture gently (e.g., using a water bath) with stirring until the solid completely dissolves.
-
(Optional: For colored impurities) If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, swirl for 2-3 minutes, and perform a hot filtration to remove the carbon.
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
-
Q1: Can I use methanol instead of ethanol for recrystallization?
-
A: Yes, methanol is also a suitable solvent.[12] As with ethanol, use the minimum hot volume necessary and wash with ice-cold methanol to maximize yield.
-
-
Q2: Why is water a poor solvent for recrystallization?
-
A: this compound has high solubility in water, and this solubility does not decrease significantly upon cooling.[3] This means a large portion of the product would remain dissolved in the mother liquor, leading to very poor recovery.
-
-
Q3: What is the expected purity for downstream pharmaceutical applications?
References
- Sigma-Aldrich. (2025, November 11).
- Fisher Scientific. (2025, December 19).
- Apollo Scientific. 1-(tert-Butyl)
- Apollo Scientific. (2023, July 11). N-(tert-Butyl)
- ChemicalBook. (2025, July 4). tert-Butylhydrazine hydrochloride.
- ChemicalBook. (2023, May 6).
- Jilin Institute of Chemical Technology. (2021, January 15). A kind of purification process of tert-butylhydrazine hydrochloride.
- Benchchem. tert-Butylhydrazine | 32064-67-8.
- Blossomchem. (2025, October 18). B2B Sourcing of 1-sec-Butylhydrazine Dihydrochloride: Manufacturer Insights.
- Blossomchem. High Purity 1-sec-Butylhydrazine Dihydrochloride: Your Trusted Chemical Supplier.
- Google Patents. (2021, January 15). Process for removing hydrazine hydrochloride in tert-butyl hydrazine hydrochloride. (CN109180522B).
- Blossomchem. The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis.
- Google Patents. (2013, September 11).
- Patsnap Eureka.
- Thermo Scientific Chemicals. tert-Butylhydrazine hydrochloride, 98%.
Sources
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- 6. tert-Butylhydrazine hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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Technical Support Center: sec-Butylhydrazine Dihydrochloride Synthesis
Introduction: The Role of sec-Butylhydrazine in Modern Synthesis
sec-Butylhydrazine and its salt forms, particularly the dihydrochloride, are crucial chemical intermediates.[1] Their value lies in the reactive hydrazine moiety, which, combined with the specific steric and electronic properties of the sec-butyl group, makes them versatile building blocks.[1] These compounds are foundational in the development of complex organic molecules, serving as key components in the synthesis of novel pharmaceuticals and advanced agrochemicals like pesticides and herbicides.[1]
Despite its utility, the synthesis of sec-Butylhydrazine dihydrochloride can present several challenges, from achieving high purity to maximizing yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven purification strategies to help researchers navigate these complexities.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I optimize it?
Answer: Low yields are a frequent challenge and can originate from several stages of the synthetic process. The key is to systematically identify the root cause.[2][3]
-
Causality:
-
Incomplete Reaction: The reaction between the sec-butyl precursor (e.g., 2-bromobutane or sec-butanol) and the hydrazine source may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Competing Side Reactions: The conditions used for alkylating hydrazine can sometimes promote elimination reactions (forming butene) from the sec-butyl halide, especially in the presence of a base.
-
Product Loss During Workup: this compound exhibits moderate to high solubility in aqueous and some alcoholic solvents.[4] Aggressive or repeated aqueous washes can lead to significant loss of product into the aqueous phase.
-
Degradation: Hydrazine derivatives can be susceptible to oxidation if exposed to air for prolonged periods, especially at elevated temperatures.[5]
-
-
Troubleshooting & Optimization Strategy:
A logical workflow is essential for diagnosing the source of low yield.
A logical workflow for troubleshooting low yield.
Question 2: My final product is contaminated with hydrazine dihydrochloride. Standard recrystallization isn't removing it and lowers my yield significantly. What should I do?
Answer: This is the most critical challenge in this synthesis, analogous to issues seen with the tert-butyl variant.[6][7] Hydrazine dihydrochloride has physical properties (like solubility) very similar to the desired product, making separation by simple recrystallization inefficient. Yields for secondary recrystallization can drop to 55-60%.[6]
-
Causality: The impurity arises from the starting hydrazine, which is often used in slight excess and is carried through the reaction. Its high water solubility mirrors that of the product, preventing effective separation.
-
Recommended Solution: Selective Chemical Purification
A highly effective method, adapted from a process for purifying tert-butylhydrazine hydrochloride, involves the selective reaction of the hydrazine impurity with ferric chloride (FeCl₃).[6] Hydrazine is a reducing agent and reacts with FeCl₃, while the substituted sec-butylhydrazine does not react under the same conditions. This transforms the impurity into a state that is easily separated.
Mechanism: The unalkylated hydrazine (impurity) selectively reduces Fe³⁺ to Fe²⁺ and is itself oxidized, while the sterically hindered sec-butylhydrazine remains unreactive. The resulting iron salts and oxidized nitrogen species can be removed during filtration.
See Section 4.2 for a detailed experimental protocol for this purification method.
Question 3: I'm having trouble isolating the product as a stable, crystalline solid. It often appears oily or becomes sticky upon drying.
Answer: This issue typically points to two potential causes: residual solvent or the hygroscopic nature of the product.
-
Causality:
-
Hygroscopicity: Hydrazine salts, especially hydrochlorides, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] This can cause a well-defined crystalline solid to become sticky or even dissolve.
-
Residual Solvent: The synthesis may leave behind trace amounts of solvents (e.g., ethanol, water) that can hinder crystallization.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, leading to the formation of oils instead of a crystalline solid.
-
-
Troubleshooting & Optimization Strategy:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents where possible, especially in the final isolation steps.
-
Drying Protocol: Dry the filtered product under high vacuum for an extended period (8-12 hours). A gentle warming (30-40°C) under vacuum can help remove stubborn solvent, but be cautious of potential degradation.
-
Solvent Trituration: If the product is an oil, attempt to induce crystallization by trituration. This involves stirring the oil with a solvent in which the product is insoluble (e.g., cold diethyl ether, hexanes). The mechanical action can often initiate crystallization.
-
Storage: Once a dry, solid product is obtained, it must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent moisture absorption.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods to confirm the purity of my this compound?
A1: A multi-technique approach is best for unambiguous confirmation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the sec-butyl group and its attachment to the hydrazine moiety.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting impurities like hydrazine hydrochloride.[10] Due to the lack of a strong chromophore, pre-column derivatization (e.g., with benzaldehyde) may be required to allow for UV detection.[10] Alternatively, ion chromatography can be used to directly detect the cation without derivatization.[11]
-
Mass Spectrometry (MS): LC-MS can confirm the molecular weight of the free base, providing further evidence of the product's identity.
Q2: What are the critical safety precautions when handling this compound?
A2: Hydrazine derivatives are hazardous and must be handled with care.[5][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to a vigorous or explosive reaction.[12]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9][12] Keep it away from incompatible materials, particularly oxidizing agents.[12] Due to its hygroscopic nature, storage in a desiccator or glovebox is highly recommended.
Detailed Experimental Protocols
4.1. Synthesis of this compound
This protocol is a representative procedure based on the alkylation of hydrazine.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrazine monohydrochloride (1.0 eq).
-
Add water as a solvent (approx. 3-4 mL per gram of hydrazine salt).
-
Add concentrated hydrochloric acid (0.25 eq) to create the necessary acidic conditions for the reaction, forming some hydrazine dihydrochloride in situ.[13][14]
-
-
Step 2: Alkylation
-
Step 3: Isolation of Crude Product
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake sparingly with a small amount of cold ethanol to remove some impurities.
-
Dry the crude solid under vacuum. This crude product will likely contain unreacted hydrazine salts.
-
4.2. Purification via Selective Impurity Removal
This protocol is adapted from a patented method for purifying the tert-butyl analogue and is highly effective for removing hydrazine dihydrochloride.[6]
-
Step 1: Preparation
-
In a three-necked flask equipped with a mechanical stirrer, add the crude this compound.
-
Add ethanol (80-100% v/v) in a ratio of 2-5 mL per gram of crude material.[6]
-
Stir the mixture for 10-30 minutes to form a slurry.
-
-
Step 2: Reaction with Ferric Chloride
-
Step 3: Isolation of Pure Product
-
Immediately after the reaction period, filter the cold slurry through a Büchner funnel. Prompt filtration is key to preventing re-dissolution.
-
Wash the collected white solid with a small amount of cold ethanol.
-
Dry the purified product under high vacuum to a constant weight. The expected purity should be >98%.
-
Table 1: Summary of Purification Conditions[6]
| Parameter | Recommended Range | Rationale |
| Solvent | 70-100% (v/v) Ethanol | Provides sufficient solubility for the reaction while allowing product precipitation. |
| Crude:Ethanol Ratio | 1g : 2-5 mL | Balances slurry consistency and minimizes product loss in the solvent. |
| FeCl₃:Crude Ratio | 0.1:1 to 0.3:1 (w/w) | Ensures complete reaction with the hydrazine impurity without excessive reagent waste. |
| Reaction Temperature | 0–4 °C | Maximizes the insolubility of the desired product while allowing the impurity reaction to proceed. |
| Reaction Time | 1–3 hours | Sufficient time for the selective reaction to complete at low temperatures. |
References
- Vertex AI Search. The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis.
- Google Patents. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride.
- Fisher Scientific. SAFETY DATA SHEET - tert-Butylhydrazine hydrochloride.
- Apollo Scientific. 1-(tert-Butyl)hydrazine hydrochloride SDS.
- Benchchem. Preventing common side reactions during the synthesis and handling of hydrazones.
- Google Patents. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- Reddit. Help with Low Yield Synthesis : r/Chempros.
- NCBI Bookshelf. Toxicological Profile for Hydrazines - ANALYTICAL METHODS.
- Organic Syntheses. Organic Syntheses Procedure.
- Patsnap Eureka.
- Google Patents.
- Biosynth. 1-(tert-Butyl)hydrazine hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis.
- Google Patents. CN109180522B - Process for removing hydrazine hydrochloride in tert-butyl hydrazine hydrochloride.
- Google Patents.
- Google Patents.
- PubChem. tert-Butylhydrazine monohydrochloride.
- Benchchem.
Sources
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- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. CN109180522B - Process for removing hydrazine hydrochloride in tert-butyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 8. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]
- 14. US4435600A - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing sec-Butylhydrazine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis and optimization of sec-Butylhydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its preparation. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, mastering the reaction conditions for this compound is key to achieving high yield and purity.[1] This resource offers practical, field-proven insights to navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile intermediate in organic synthesis. Its primary use is as a precursor for a wide range of hydrazine derivatives, which are essential components in the development of active pharmaceutical ingredients (APIs) and agrochemicals, such as pesticides, herbicides, and fungicides.[1] The sec-butyl group provides specific steric and electronic properties that can influence the biological activity and selectivity of the final products.[1]
Q2: What are the common synthetic routes to prepare this compound?
A2: The most common and efficient methods for synthesizing sec-butylhydrazine and its salts are reductive amination of a ketone and direct alkylation of hydrazine.[2][3]
-
Reductive Amination: This involves the reaction of 2-butanone with hydrazine to form a hydrazone intermediate, which is then reduced to sec-butylhydrazine. The final product is isolated as the dihydrochloride salt. This method is often preferred due to its control over the degree of alkylation.
-
Direct Alkylation: This route involves the reaction of a sec-butyl halide with hydrazine. However, this method can be challenging to control and may lead to over-alkylation, producing di-sec-butylhydrazine.
Q3: What are the main safety precautions when working with hydrazine derivatives?
A3: Hydrazine and its derivatives are hazardous and should be handled with appropriate safety measures. They are often toxic and potential carcinogens. Always work in a well-ventilated fume hood, wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For this compound, specific hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method to check for the consumption of starting materials and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the components in the reaction mixture. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to monitor the disappearance of the starting material signals and the appearance of the product signals.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound via reductive amination.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions:
-
Incomplete Hydrazone Formation: The initial condensation of 2-butanone and hydrazine to form the hydrazone is a critical step.
-
Inefficient Reduction: The choice and handling of the reducing agent are crucial for a high yield.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the iminium ion in the presence of the ketone.[8] Ensure the NaBH₃CN is fresh and has been stored under anhydrous conditions. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[7][8] If using sodium borohydride (NaBH₄), it should be added after the complete formation of the hydrazone, as it can also reduce the starting ketone.[7][8]
-
-
Suboptimal Reaction Temperature: Temperature can significantly affect the reaction rate and equilibrium.
-
Solution: The hydrazone formation is typically performed at room temperature. The reduction step might benefit from cooling to 0°C before the addition of the reducing agent to control the reaction's exothermicity.
-
Problem 2: Formation of Significant Byproducts (e.g., Di-sec-butylhydrazine)
Possible Causes & Solutions:
-
Over-alkylation: The newly formed sec-butylhydrazine can react further with 2-butanone and undergo a second reductive amination to form di-sec-butylhydrazine.
-
Solution: Use a molar excess of hydrazine relative to 2-butanone. This will increase the probability of the ketone reacting with hydrazine rather than the already formed sec-butylhydrazine. A 2:1 to 5:1 molar ratio of hydrazine to 2-butanone is a good starting point.
-
-
Incorrect Reagent Addition Order: Adding all reagents at once can lead to competing side reactions.
-
Solution: A stepwise addition is recommended. First, react 2-butanone with hydrazine to form the hydrazone. Once the hydrazone formation is complete (as monitored by TLC or NMR), add the reducing agent.[6]
-
Problem 3: Difficulty in Isolating and Purifying the Dihydrochloride Salt
Possible Causes & Solutions:
-
Product is Highly Soluble in the Reaction Solvent: If the product salt is soluble in the reaction solvent, it can be difficult to precipitate and isolate.
-
Solution: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and the dihydrochloride salt can be precipitated by adding a non-polar solvent like diethyl ether or hexane.
-
-
Presence of Impurities: The crude product may contain unreacted starting materials or byproducts that co-precipitate with the desired salt.
-
Solution: Recrystallization is an effective purification method. Based on a similar procedure for tert-butylhydrazine hydrochloride, a mixture of ethanol and water could be a suitable solvent system for recrystallization.[9] The crude product can be dissolved in a minimal amount of hot ethanol, and then water can be added dropwise until the solution becomes slightly turbid. Upon cooling, the purified this compound should crystallize out.
-
Experimental Protocols
Optimized Protocol for this compound Synthesis via Reductive Amination
This protocol is a representative example based on established principles of reductive amination.
Materials:
-
2-Butanone
-
Hydrazine hydrate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butanone (1 equivalent) in methanol.
-
Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the 2-butanone spot disappears.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) in small portions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted organic impurities.
-
Adjust the pH of the aqueous layer to <2 with concentrated hydrochloric acid.
-
Evaporate the water under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or isopropanol/diethyl ether.
-
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 2-3 eq. Hydrazine : 1 eq. 2-Butanone | Minimizes over-alkylation. |
| Catalyst | 0.1 eq. Acetic Acid | Catalyzes hydrazone formation.[6] |
| Reducing Agent | 1.5 eq. NaBH₃CN | Selectively reduces the iminium ion.[8] |
| Temperature | 0°C for reduction | Controls exothermicity of the reaction. |
| pH for Isolation | <2 | Ensures the formation of the dihydrochloride salt. |
Visualizing the Workflow
Reductive Amination Workflow
Caption: Reductive amination workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(24), 4975–4977. Available at: [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2024). ChemBioChem. Available at: [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Kawase, Y., et al. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Synthesis, 46(04), 455-464. Available at: [Link]
- CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride. (2021). Google Patents.
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination | Synthesis of Amines. (2025, February 17). The Organic Chemistry Tutor. YouTube. Available at: [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Available at: [Link]
- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine. (2017). Google Patents.
-
Benzylhydrazine dihydrochloride. (n.d.). Organic Syntheses. Available at: [Link]
- CN109180522B - Process for removing hydrazine hydrochloride in tert-butyl hydrazine hydrochloride. (2021). Google Patents.
- EP0116198B1 - Process for preparation of tertiary butyl hydrazine. (1986). Google Patents.
-
tert-Butylhydrazine hydrochloride. (n.d.). Haz-Map. Available at: [Link]
Sources
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- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 4. 1177361-36-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting sec-Butylhydrazine Dihydrochloride Reaction Failures
Welcome to the Technical Support Center for sec-Butylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience to ensure the success of your synthetic endeavors.
Troubleshooting Guide: From Reaction Setup to Product Isolation
This section is dedicated to resolving specific issues you may encounter during your experiments with this compound. Each problem is analyzed from a chemical causality perspective, followed by actionable, step-by-step solutions.
Issue 1: Low or No Product Yield in Hydrazone Formation
Question: I am attempting a condensation reaction between this compound and a ketone to form a hydrazone, but I am observing very low to no product formation by TLC analysis. What are the likely causes and how can I rectify this?
Answer:
Low or nonexistent yields in hydrazone formation are a frequent challenge, often stemming from a few critical reaction parameters. The reaction, at its core, is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The efficiency of this process is highly sensitive to the reaction environment.
Causality and Solutions:
-
Inadequate Neutralization of the Dihydrochloride Salt: sec-Butylhydrazine is supplied as a dihydrochloride salt for stability.[1] The hydrazine nitrogen's lone pair is protonated, rendering it non-nucleophilic. To initiate the reaction, the free base must be generated in situ. Incomplete neutralization is a primary cause of reaction failure.
-
Protocol for Neutralization:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add a base to liberate the free hydrazine. The choice of base is critical. A weak base like sodium acetate or triethylamine (2.0-2.2 eq) is often preferred to avoid side reactions. Strong bases can promote undesired side reactions.
-
Stir the mixture at room temperature for 15-30 minutes before adding the carbonyl compound.
-
-
-
Suboptimal pH: The reaction is acid-catalyzed, but a delicate pH balance is required. Too low a pH will fully protonate the hydrazine, inhibiting its nucleophilicity. Conversely, a high pH will not sufficiently activate the carbonyl group for nucleophilic attack. The optimal pH for hydrazone formation is typically in the mildly acidic range of 4-6.
-
pH Optimization:
-
If you have neutralized the dihydrochloride salt with a base, the addition of a catalytic amount of a weak acid, such as acetic acid, can help achieve the optimal pH range.
-
Monitor the pH of your reaction mixture if possible.
-
-
-
Steric Hindrance: The sec-butyl group on the hydrazine, as well as bulky substituents on the ketone, can sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon.[2][3] This is a more pronounced issue with ketones compared to aldehydes.
-
Addressing Steric Hindrance:
-
Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier.
-
Prolong Reaction Time: Monitor the reaction by TLC over an extended period (e.g., 24-48 hours).
-
Use of a More Activating Solvent: A solvent that can better solvate the transition state may be beneficial.
-
-
Troubleshooting Workflow for Low Hydrazone Yield
Caption: Troubleshooting decision tree for low hydrazone yield.
Issue 2: Formation of Multiple Products in Pyrazole Synthesis
Question: I'm synthesizing a pyrazole by reacting sec-butylhydrazine with a 1,3-diketone, and my crude NMR shows a mixture of what appear to be regioisomers. How can I control the regioselectivity of this reaction?
Answer:
The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.
Understanding the Regioselectivity:
The regiochemical outcome is governed by a combination of electronic and steric factors influencing the initial nucleophilic attack and the subsequent cyclization and dehydration steps.[5]
-
Electronic Effects: The more electrophilic carbonyl carbon is generally favored for the initial attack.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible to the nucleophilic hydrazine. The sec-butyl group on the hydrazine adds a moderate level of steric bulk that can influence this selectivity.
Strategies for Controlling Regioselectivity:
-
Choice of Solvent and Temperature:
-
Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-diketone, which in turn can affect which carbonyl is more reactive. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to nonpolar aprotic (e.g., toluene, dioxane).
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the pathway with the lower activation energy.
-
-
pH Control: The pH of the reaction medium can influence the rate of the initial addition and the subsequent cyclization steps. Fine-tuning the pH with catalytic amounts of acid or base can sometimes favor the formation of one regioisomer over the other.
-
Use of a Pre-formed Hydrazone: A more controlled approach involves the pre-formation of the hydrazone by reacting the sec-butylhydrazine with one of the carbonyl groups under milder conditions before inducing cyclization. This can sometimes be achieved by careful selection of reaction conditions that favor hydrazone formation over cyclization.
Experimental Protocol for Regiocontrolled Pyrazole Synthesis:
-
Reactant Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Hydrazine Preparation: In a separate flask, neutralize this compound (1.0-1.1 eq) with triethylamine (2.0-2.2 eq) in the same solvent.
-
Controlled Addition: Cool the diketone solution to 0 °C. Slowly add the neutralized hydrazine solution dropwise to the diketone solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor the formation of the intermediate hydrazone by TLC.
-
Cyclization: Once the initial addition is complete, slowly warm the reaction to room temperature or gently heat to induce cyclization and dehydration.
-
Work-up and Analysis: After the reaction is complete, perform a standard aqueous work-up. Analyze the crude product by ¹H NMR to determine the isomeric ratio.
Purification of Regioisomers:
If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.[6] A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: this compound is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How can I effectively monitor the progress of my reaction involving sec-butylhydrazine?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[7] Co-spotting the reaction mixture with the starting materials (the carbonyl compound and the neutralized hydrazine) will allow you to visualize the consumption of reactants and the formation of the product. The product hydrazone or pyrazole will typically have a different Rf value from the starting materials.
Q3: I have formed my desired sec-butylhydrazone, but it seems to be degrading during work-up or purification. What could be the cause?
A3: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions.[2] If your work-up involves an acidic wash, this could be cleaving the hydrazone back to the starting materials. It is advisable to use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any acid catalyst. Additionally, prolonged exposure to silica gel during column chromatography can sometimes lead to degradation. If you suspect this is an issue, consider minimizing the time the compound is on the column or using a different purification method like recrystallization.
Q4: What are some common side reactions to be aware of when using sec-butylhydrazine?
A4: A common side reaction in hydrazone formation is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound. This is more likely to be an issue if an excess of the carbonyl compound is used or if the reaction is heated for a prolonged period. To minimize azine formation, it is recommended to use a slight excess of the hydrazine reagent. In the context of the Fischer indole synthesis, a competing side reaction is the cleavage of the N-N bond, which can be favored by certain electronic factors in the substrate.[8][9]
Q5: Can I use sec-butylhydrazine in a Fischer indole synthesis?
A5: Yes, sec-butylhydrazine can be used in the Fischer indole synthesis. However, the success of the reaction will depend on the specific aldehyde or ketone used and the reaction conditions. The general principles of the Fischer indole synthesis apply, including the need for an acid catalyst to promote the[7][7]-sigmatropic rearrangement of the intermediate hydrazone.[10] Be aware that steric hindrance from the sec-butyl group could influence the reaction rate and yield.
Data and Protocols
Table 1: Recommended Bases for Neutralization of this compound
| Base | Equivalents | Solvent | Notes |
| Triethylamine (TEA) | 2.0 - 2.2 | Ethanol, Methanol, THF | Volatile, easily removed under reduced pressure. |
| Sodium Acetate | 2.0 - 2.2 | Ethanol, Acetic Acid | Mild base, often used when acetic acid is the catalyst. |
| Diisopropylethylamine (DIPEA) | 2.0 - 2.2 | Dichloromethane, THF | A non-nucleophilic base, useful for sensitive substrates. |
| Sodium Bicarbonate | 2.0 - 2.2 | Ethanol/Water | A weak inorganic base, can be used in aqueous systems. |
Experimental Protocol: General Procedure for sec-Butylhydrazone Synthesis
-
Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (5-10 mL per mmol of hydrazine). Add triethylamine (2.2 eq) and stir the mixture at room temperature for 20 minutes.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0 eq) to the reaction mixture. If the carbonyl compound is a solid, dissolve it in a minimum amount of ethanol before addition.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Reaction: Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of a Typical Reaction Pathway: Pyrazole Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Stereoselectivity in Reactions with sec-Butylhydrazine Dihydrochloride
Welcome to the technical support center for utilizing sec-Butylhydrazine dihydrochloride as a chiral auxiliary in stereoselective reactions. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice for overcoming common challenges and maximizing stereochemical control in your synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles that govern success, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in stereoselective synthesis?
A: this compound serves as a precursor to a chiral auxiliary.[1] The chiral sec-butyl group provides a stereochemically defined environment that directs the approach of incoming reagents to a prochiral substrate, leading to the preferential formation of one stereoisomer over another.[1] This methodology is most commonly applied to the asymmetric α-alkylation of aldehydes and ketones. The overall process involves three key stages:
-
Hydrazone Formation: The chiral hydrazine condenses with a prochiral aldehyde or ketone to form a diastereomeric hydrazone.
-
Diastereoselective Transformation: The hydrazone is deprotonated to form a chiral azaenolate, which then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner.[2]
-
Auxiliary Cleavage: The chiral auxiliary is removed from the product, typically by hydrolysis or ozonolysis, to yield the desired enantiomerically enriched molecule, while allowing for the potential recovery of the auxiliary.[2]
Q2: How does the dihydrochloride form of sec-butylhydrazine affect its use?
A: The dihydrochloride salt is a stable, crystalline solid, which makes it easier to handle and store compared to the free base, which can be less stable. Before use in a reaction, the free base of sec-butylhydrazine must be liberated. This is typically achieved by treating the dihydrochloride salt with a suitable base, such as sodium hydroxide or potassium carbonate, followed by extraction into an organic solvent. It is crucial to use the correct stoichiometry of base to ensure complete neutralization.
Q3: What are the advantages of using a simpler auxiliary like sec-butylhydrazine compared to more complex systems like SAMP or RAMP?
A: While more structurally complex auxiliaries like SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are renowned for providing excellent stereoselectivity, they are also more expensive and require a multi-step synthesis.[2] sec-Butylhydrazine offers a more economical and readily available alternative. The trade-off may be a slightly lower level of stereochemical induction in some cases, but for many applications, it can provide a cost-effective solution for achieving desired levels of enantiomeric excess.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the three main stages of an asymmetric alkylation using a sec-butylhydrazone auxiliary.
Issue 1: Low Diastereoselectivity in the Alkylation Step
Poor diastereoselectivity is a common hurdle and can often be traced back to the geometry and stability of the key azaenolate intermediate.
dot
Caption: Troubleshooting low diastereoselectivity.
-
Pillar of Expertise: The stereochemical outcome of the alkylation is determined by the facial bias presented by the chiral azaenolate. A well-defined, rigid chelated structure is essential for high stereoselectivity.[3]
-
Troubleshooting Steps:
-
Verify the Quality and Stoichiometry of Your Base: The most common base for this deprotonation is lithium diisopropylamide (LDA). Ensure your LDA is freshly prepared or properly titrated. Use a slight excess (typically 1.1-1.2 equivalents) to ensure complete deprotonation.
-
Optimize the Solvent System: Ethereal solvents like tetrahydrofuran (THF) are generally preferred as they can chelate the lithium cation, leading to a more rigid and well-defined azaenolate geometry.[3]
-
Lower the Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the alkylation temperature (e.g., from -78 °C to -100 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy.
-
Consider Additives: In some cases, the addition of lithium chloride (LiCl) can help to break up aggregates of the base and promote the formation of a monomeric, more reactive azaenolate.
-
Issue 2: Competing Side Reactions Leading to Low Yield
Low yields can often be attributed to side reactions such as dialkylation or elimination of the alkyl halide.
dot
Caption: Troubleshooting low reaction yield.
-
Pillar of Trustworthiness: A well-executed protocol should minimize these competing pathways.
-
Troubleshooting Steps:
-
To Minimize Dialkylation:
-
Use a controlled amount of the alkylating agent (typically 1.0-1.1 equivalents).
-
Add the alkyl halide slowly at a low temperature to maintain a low concentration and disfavor a second alkylation event.
-
-
To Avoid Elimination:
-
This side reaction is more prevalent with secondary and tertiary alkyl halides. Whenever possible, use primary alkyl halides.[4]
-
If a secondary halide must be used, consider converting it to an iodide, which is more reactive in SN2 reactions.
-
Maintain a low reaction temperature, as higher temperatures favor elimination.[4]
-
-
Issue 3: Difficulty in Cleaving the Chiral Auxiliary
The final step of removing the auxiliary can sometimes be challenging, leading to decomposition of the desired product or incomplete conversion.
-
Pillar of Authoritative Grounding: The choice of cleavage method depends on the stability of your final product.
-
Troubleshooting Steps:
-
Ozonolysis: This is a common and often effective method for cleaving hydrazones to regenerate the ketone or aldehyde.[2] If you experience low yields, ensure your ozone is dry and that the reaction is performed at a low temperature (-78 °C) to avoid over-oxidation. A reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) is necessary.
-
Hydrolysis: Acidic hydrolysis can also be effective. The conditions may need to be optimized depending on the stability of your product. Start with mild conditions (e.g., saturated aqueous oxalic acid in diethyl ether) and increase the acid strength or temperature if the reaction is sluggish.[5]
-
Oxidative Cleavage: For some substrates, oxidative cleavage with reagents like sodium periodate can be a viable alternative.
-
Experimental Protocols: A Self-Validating System
The following protocols are based on well-established procedures for analogous chiral hydrazone systems and are adapted for use with sec-butylhydrazine.
Protocol 1: Formation of the sec-Butylhydrazone
-
Free Base Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Cool the solution in an ice bath and add a solution of sodium hydroxide (2.0 eq) dropwise. Extract the aqueous layer with diethyl ether (3 x volume of water). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base. Caution: Hydrazine derivatives are toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Condensation: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add the freshly prepared sec-butylhydrazine free base (1.1 eq). If necessary, add a catalytic amount of a mild acid (e.g., a crystal of p-toluenesulfonic acid).
-
Water Removal: Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Purification: Remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step, or it can be purified by distillation or column chromatography.
Protocol 2: Asymmetric α-Alkylation
-
Azaenolate Formation: To a solution of the purified sec-butylhydrazone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.
-
Alkylation: Cool the resulting azaenolate solution back down to -78 °C. Slowly add a solution of the alkyl halide (1.1 eq) in anhydrous THF.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting hydrazone.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Diastereomer Separation: The resulting diastereomeric hydrazones can be separated by column chromatography.
Protocol 3: Cleavage of the Auxiliary (Ozonolysis)
-
Ozonolysis: Dissolve the purified alkylated hydrazone in dichloromethane and cool the solution to -78 °C. Bubble ozone through the solution until a persistent blue color is observed.
-
Reductive Workup: Purge the solution with nitrogen or argon to remove excess ozone. Add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature and stir for 2 hours.
-
Purification: Concentrate the reaction mixture and purify the resulting chiral aldehyde or ketone by column chromatography.
Data Presentation: Expected Outcomes
While specific data for sec-butylhydrazine is less prevalent in the literature compared to SAMP/RAMP, the following table provides a general expectation for diastereoselectivity based on analogous systems.
| Electrophile (R-X) | Typical Diastereomeric Ratio (d.r.) |
| Methyl Iodide | >95:5 |
| Ethyl Iodide | >95:5 |
| n-Propyl Bromide | >90:10 |
| Benzyl Bromide | >95:5 |
| Isopropyl Iodide | 85:15 |
Note: These are representative values from similar systems; actual results with sec-butylhydrazine may vary and require optimization.
References
Sources
sec-Butylhydrazine dihydrochloride stability issues in solution
Technical Support Center: sec-Butylhydrazine Dihydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive hydrazine derivative. Given its utility in synthesizing pharmaceutical intermediates, agrochemicals, and other specialty chemicals, understanding its stability in solution is critical for reproducible and successful experimentation[1]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on the established chemistry of hydrazine compounds.
Troubleshooting Guide: Solution Stability Issues
Researchers often encounter challenges related to the degradation of hydrazine solutions. This section addresses the most common problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Issue 1: My freshly prepared this compound solution is turning yellow/brown. What is happening?
-
Question: I dissolved my this compound powder, which was a white solid, in an aqueous buffer, and it quickly developed a yellow or brown tint. Is my reagent contaminated?
-
Answer: While contamination is a possibility, the discoloration is most likely due to oxidative degradation. The hydrazine moiety (-NH-NH2) is a strong reducing agent and is highly susceptible to oxidation, especially in neutral or alkaline solutions exposed to air (oxygen)[2]. This process can be accelerated by trace metal ions present in your solvent or glassware. The colored species are often the result of complex oxidation and condensation byproducts.
Immediate Troubleshooting Steps:
-
Check the pH: Hydrazine compounds are significantly more stable in acidic conditions. Maximum stability for a related compound, hydralazine hydrochloride, was observed around pH 3.5[3]. If your buffer is neutral or alkaline (pH > 7), the rate of oxidation will be much faster.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., by purging the solvent with nitrogen or argon for 15-20 minutes before adding the solid) to minimize exposure to dissolved oxygen.
-
Use High-Purity Solvents: Use HPLC-grade or metal-free solvents to reduce the concentration of catalytic metal ions.
-
Issue 2: I'm seeing a loss of potency or incomplete reactions. How can I confirm my stock solution is still good?
-
Question: My reactions are stalling or giving low yields, and I suspect my this compound stock solution has degraded. How can I verify its concentration and stability?
-
Answer: A loss of active reagent is a classic sign of degradation. To manage this, you must implement a quality control (QC) check for your solutions. The key is to establish a baseline concentration at "time zero" and monitor it over time.
Recommended QC Protocol:
-
Baseline Analysis (t=0): Immediately after preparing your stock solution, analyze its concentration using a reliable analytical method. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a robust and sensitive method[4][5].
-
Derivatization Step: React an aliquot of your solution with an aldehyde, such as benzaldehyde, to form a stable hydrazone[4]. This derivative is typically UV-active and chromatographically well-behaved, allowing for accurate quantification.
-
-
Stability Monitoring: Store your stock solution under recommended conditions (see FAQ section) and re-analyze it at set intervals (e.g., 24 hours, 48 hours, 1 week). A decrease in the peak area of the derivatized analyte indicates degradation.
-
Alternative Method: For a quicker, less precise check, redox titration (e.g., iodometric titration) can be used, but it may be subject to interference from other reducing agents or degradation products[4][6].
-
Issue 3: I observe gas bubbles forming in my solution upon storage. What does this signify?
-
Question: I left a solution of this compound on the bench and noticed small bubbles forming. Is this normal?
-
Answer: No, this is a clear sign of decomposition. One of the primary degradation pathways for hydrazines is oxidation to nitrogen gas (N₂)[2][6][7]. This reaction is highly favorable and can be catalyzed by various factors.
Causality and Mitigation:
-
Catalytic Decomposition: The most common cause is catalysis by trace metals. Copper (Cu²⁺) is a particularly potent catalyst for hydrazine decomposition, even at low concentrations[6]. Ensure you are using metal-free water and consider washing glassware with a chelating agent like EDTA to remove residual metal ions.
-
Thermal Decomposition: Elevated temperatures will accelerate the decomposition rate, leading to the formation of nitrogen and ammonia[6][8]. Store solutions at recommended low temperatures (e.g., 2-8 °C).
-
Visual Guide 1: Troubleshooting Workflow for Solution Instability
This diagram outlines a logical workflow for diagnosing and resolving common stability issues.
Caption: A step-by-step workflow for diagnosing instability.
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for a this compound stock solution?
To maximize shelf-life, solutions should be prepared and stored with the following factors in mind. These recommendations are based on the general principles of hydrazine chemistry.
| Parameter | Recommendation | Rationale |
| pH | 3.0 - 4.0 | Hydrazines exhibit maximum stability in acidic conditions, which suppresses oxidation[2][3]. |
| Solvent | Deoxygenated, HPLC-grade water or buffer | Minimizes dissolved oxygen and catalytic metal ions[2]. |
| Temperature | 2 - 8 °C, protected from light | Reduces the rate of thermal decomposition[6][9]. |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Prevents exposure to atmospheric oxygen during storage. |
| Container | Amber glass vial with PTFE-lined cap | Prevents photodegradation and leaching of contaminants. |
2. What are the main degradation pathways I should be aware of?
The primary degradation route is oxidation. This can proceed through several mechanisms, often influenced by catalysts like metal ions.
-
Oxidation to N₂: The most common pathway involves a four-electron oxidation to produce nitrogen gas and water. This is often catalyzed by dissolved oxygen and metal ions[2].
-
Formation of Ammonia: In the presence of certain catalysts or at high temperatures, hydrazines can also decompose to form ammonia and nitrogen gas[6][7][8].
-
Formation of N-nitrosamines: If oxidizing agents and nitrite sources are present, carcinogenic N-nitroso compounds can potentially form. This is a significant concern when considering degradation methods and waste disposal[10].
Visual Guide 2: Factors Impacting this compound Stability
This diagram illustrates the key environmental factors that negatively influence the stability of the compound in solution.
Caption: Key factors that accelerate solution degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a 100 mM aqueous stock solution of this compound with enhanced stability.
-
Prepare the Buffer: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 3.5 using acetic acid.
-
Deoxygenate the Buffer: Place the buffer in a suitable flask and sparge with high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Weigh the Reagent: In a separate, clean weighing vessel, accurately weigh the required amount of this compound solid.
-
Dissolution: Under a gentle stream of the inert gas, add the deoxygenated buffer to the solid to the desired final volume. Swirl gently to dissolve.
-
Storage: Immediately transfer the solution into smaller-volume amber glass vials, leaving minimal headspace. Overlay the solution with the inert gas before sealing tightly with a PTFE-lined cap. Store at 2-8 °C.
-
Quality Control: Take an aliquot for immediate analysis (t=0) via a validated method (e.g., HPLC) to establish the initial concentration.
Protocol 2: HPLC Method for Stability Testing (Example)
This method uses pre-column derivatization with benzaldehyde for quantification.
-
Reagent Preparation:
-
Derivatizing Agent: Prepare a 40 mg/mL solution of benzaldehyde in absolute ethanol[4].
-
Mobile Phase: 70:30 (v/v) Methanol:Water.
-
-
Sample Derivatization:
-
In a vial, mix 100 µL of your this compound solution (or standard) with 100 µL of the benzaldehyde solution.
-
Add 800 µL of a pH 5.0 acetate buffer.
-
Vortex and allow to react for ~90 minutes at 30 °C to form the hydrazone derivative[4].
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 298 nm[4].
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Generate a standard curve using freshly prepared standards of known concentration.
-
Analyze your t=0 and subsequent time-point samples to determine the concentration and calculate the percentage of degradation over time.
-
References
- Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- MacNaughton, M. G. (1977). Oxidation of Hydrazine in Aqueous Solutions.
- Ou, L. T. (1984). Decompostion of Hydrazine in Aqueous Solutions.
- Fisher Scientific. (2025). Safety Data Sheet: tert-Butylhydrazine hydrochloride. Fisher Scientific.
- Al-Zahrani, S. M. (1993). Decomposition of Hydrazine in Preserved Boilers.
- MacNaughton, M. G., & Dacre, J. C. (1997). The chemical and biochemical degradation of hydrazine.
- Asatryan, R., & Bozzelli, J. W. (2018). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 23(1), 123.
- Mebel, A. M., & Lin, M. C. (2000). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. The Journal of Physical Chemistry A, 104(34), 7859-7869.
- Apollo Scientific. (2023). Safety Data Sheet: 1-(tert-Butyl)hydrazine hydrochloride. Apollo Scientific.
- Li, X., et al. (2022). Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces. Langmuir, 38(4), 1463-1472.
- Fisher Scientific. (2014). Safety Data Sheet: Hydrazine, dihydrochloride. Fisher Scientific.
- Sigma-Aldrich. (2024). Safety Data Sheet: Hydrazine dihydrochloride. Sigma-Aldrich.
- Kitson, B. A., & Oliaee, S. N. (2023). Selective, Catalytic Decomposition of Hydrazine. IdeaExchange@UAkron.
- Gracia, J., et al. (2020). Mechanistic study of hydrazine decomposition on Ir(111). Physical Chemistry Chemical Physics, 22(10), 5531-5540.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: tert-Butylhydrazine hydrochloride. Thermo Fisher Scientific.
- Chemex. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. Chemex.
- CN104849201A. (2015). Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography.
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.
- CN103293262A. (2013). Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography.
- Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. steamforum.com [steamforum.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. "Selective, Catalytic Decomposition of Hydrazine" by Benjamin A. Kitson and Shirin N. Oliaee [ideaexchange.uakron.edu]
- 10. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of sec-Butylhydrazine Dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of sec-Butylhydrazine dihydrochloride decomposition during my reaction?
A1: Decomposition can manifest in several ways:
-
Gas Evolution: Unexplained bubbling or pressure buildup in a sealed vessel often indicates the liberation of nitrogen gas (N₂), a common decomposition product.
-
Color Change: The appearance of unexpected colors, such as yellowing or browning of the reaction mixture, can signal the formation of degradation byproducts.
-
Inconsistent Results: Poor yields, the formation of unexpected side products, or complete reaction failure are strong indicators that your starting material is degrading under the reaction conditions.
-
Ammonia Smell: The faint smell of ammonia can sometimes be detected, as it is a potential byproduct of certain hydrazine decomposition pathways.
Q2: How should I properly store this compound to ensure its stability?
A2: As with most hydrazine salts, proper storage is critical. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is crucial to protect it from atmospheric moisture and oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term stability. Avoid storing it in proximity to oxidizing agents or metal salts, which can catalyze decomposition.[2]
Q3: My reaction with this compound is giving a low yield. What are the likely causes related to the starting material?
A3: Low yields can often be traced back to the stability of the hydrazine. Key factors include:
-
Presence of Oxygen: Hydrazines are susceptible to autoxidation. Ensure your reaction is performed under a strictly inert atmosphere.
-
Trace Metal Contamination: Metal ions, particularly copper and iron, can catalytically accelerate the decomposition of hydrazines. Use high-purity, metal-free solvents and reagents, and consider using glassware that has been acid-washed to remove any trace metals.
-
Incorrect pH: The stability of hydrazine derivatives can be pH-dependent. As a dihydrochloride salt, the compound is acidic. If your reaction requires a basic medium, the free base form of the hydrazine will be generated in situ. This free base is generally less stable and more prone to oxidation than its salt form. The addition of base should be done carefully and at low temperatures.
-
Elevated Temperatures: While some reactions require heat, prolonged exposure to high temperatures can induce thermal decomposition, leading to the formation of nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[2]
Q4: Can I use this compound in the presence of an oxidizing agent?
A4: Extreme caution is advised. Hydrazines are potent reducing agents and will react exothermically with oxidizing agents.[2] However, some synthetic protocols intentionally use mild oxidants to generate carbon-centered radicals from alkylhydrazines for C-C bond formation.[3] If your protocol requires an oxidant, it must be a controlled reaction with strict temperature management and under dilute conditions to avoid a runaway reaction.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving common problems encountered during reactions involving this compound.
Issue 1: Rapid Gas Evolution and Reaction Stalling
-
Potential Cause: Catalytic decomposition of the hydrazine, likely due to trace metals or exposure to air.
-
Troubleshooting Protocol:
-
Verify Inert Atmosphere: Ensure your reaction setup is leak-proof and has been adequately purged with an inert gas (argon or nitrogen). A positive pressure of the inert gas should be maintained throughout the reaction.
-
Solvent and Reagent Purity: Use freshly distilled or high-purity anhydrous solvents. If possible, sparge the solvents with an inert gas for 15-30 minutes before use to remove dissolved oxygen.
-
Glassware Preparation: Use glassware that has been washed with a chelating agent (e.g., EDTA solution) or acid-washed (e.g., with aqua regia or nitric acid) and then thoroughly rinsed with deionized water and oven-dried to eliminate any metal residues.
-
Consider a Chelating Agent: In sensitive reactions, the addition of a small amount (catalytic) of a chelating agent like EDTA can sequester trace metal ions and inhibit decomposition.
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Potential Cause: The sec-butylhydrazine is participating in side reactions, potentially initiated by radical formation or reaction with atmospheric components. The sec-butyl group itself can be a source of radical intermediates.[3]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If the reaction allows, perform it at a lower temperature to minimize thermal decomposition and non-selective side reactions.
-
Controlled Addition of Reagents: If the reaction is exothermic, add the this compound or other reactive components slowly and portion-wise to maintain better temperature control.
-
Use of Radical Scavengers: If undesired radical-mediated side reactions are suspected, the addition of a radical scavenger (e.g., BHT or TEMPO) could be trialed, provided it doesn't interfere with the desired reaction pathway. This is a diagnostic step to confirm the nature of the side reactions.
-
Pre-formation of the Free Base: If the reaction requires the free base, consider a two-step process. First, carefully neutralize the dihydrochloride salt at a low temperature (e.g., 0 °C) with a suitable base in a separate vessel under an inert atmosphere. Then, use the resulting solution of the free base immediately in the subsequent reaction step. This can provide better control over the reactive species.
-
Key Factors Influencing this compound Stability
| Factor | Impact on Stability | Mitigation Strategy |
| Oxygen (Air) | High | Promotes autoxidation. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | High | Catalyze decomposition. |
| Elevated Temperature | Medium to High | Induces thermal decomposition. |
| Strong Oxidizing Agents | High | Leads to rapid, often violent, decomposition. |
| High pH (Free Base Form) | Medium | The free base is more susceptible to oxidation than the salt. |
Visualizing a Protective Experimental Workflow
To minimize decomposition, a robust inert atmosphere setup is essential. The following diagram illustrates a recommended Schlenk line technique for conducting reactions with air-sensitive reagents like this compound.
Caption: Inert atmosphere reaction setup using a Schlenk line.
Generalized Decomposition Pathway
The decomposition of alkylhydrazines can be complex. A simplified, generalized pathway often involves the formation of radical species and the eventual loss of nitrogen gas.
Caption: Simplified radical decomposition pathway for an alkylhydrazine.
References
-
Gesher A. The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. SYNTHESIS. Accessed December 31, 2025. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. 2022. [Link]
Sources
Navigating the Scale-Up of Reactions with sec-Butylhydrazine Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sec-Butylhydrazine Dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical advice for scaling up your reactions involving this versatile reagent. This resource is structured to address the common challenges and questions that arise during the transition from laboratory-scale experiments to pilot-plant and full-scale production. My goal is to equip you with the knowledge to anticipate and overcome potential issues, ensuring a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties, handling, and use of this compound.
Q1: What are the key chemical properties of this compound that I should be aware of during scale-up?
This compound (CAS No. 1177361-36-2) is a white solid that is valued for its reactive hydrazine functional group. The presence of the sec-butyl group provides specific steric and electronic characteristics that can influence reaction pathways and product selectivity. As a dihydrochloride salt, it is more stable and less hazardous to handle than its freebase form. However, it is crucial to remember that all hydrazine derivatives should be handled with care due to their potential toxicity.
Q2: What are the primary applications of this compound in drug development?
This compound is a key building block in the synthesis of a wide range of pharmaceutical intermediates. It is frequently used to construct nitrogen-containing heterocyclic compounds, such as pyrazoles, which are common scaffolds in many active pharmaceutical ingredients (APIs).[1][2] Its applications also extend to the development of agrochemicals and materials science.
Q3: What are the recommended storage and handling procedures for this compound on a larger scale?
For larger quantities, it is imperative to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3] Containers should be kept tightly sealed to prevent moisture absorption. When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] Work in a well-ventilated area, and for larger scale operations, consider a closed-system transfer to minimize exposure.[5]
Q4: What are the typical solvents for reactions involving this compound?
Troubleshooting Guide for Scale-Up Reactions
This section provides solutions to specific problems you may encounter when scaling up your reactions.
Issue 1: Poor or Inconsistent Reaction Yield
Q: We are observing a significant drop in yield when moving from a 1 L to a 50 L reactor. What could be the cause?
A: A decrease in yield upon scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.
-
Solution: Evaluate the mixing efficiency of your larger reactor. You may need to adjust the agitator speed, or impeller design, or consider using baffles to improve turbulence. For critical reactions, computational fluid dynamics (CFD) modeling can help optimize mixing parameters.
-
-
Suboptimal Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to difficulties in maintaining the optimal reaction temperature.
-
Solution: Ensure your reactor's heating/cooling system is adequate for the scale and exothermicity of your reaction. A slower, controlled addition of one of the reactants can help manage the heat generated.[8]
-
-
Impurity Profile of Starting Materials: The purity of your this compound and other reactants can have a more pronounced effect at a larger scale.
-
Solution: Source high-purity starting materials and ensure proper characterization of each batch. Even small amounts of certain impurities can inhibit the reaction or catalyze side reactions.
-
Issue 2: Formation of Undesired Byproducts
Q: We are seeing an increase in the formation of an unknown impurity in our scaled-up reaction. How can we identify and mitigate this?
A: Increased byproduct formation is often linked to issues with temperature control and reactant addition.
-
Common Side Reactions: In reactions with carbonyl compounds, a common byproduct is the formation of an azine. This can occur if the carbonyl compound is in excess or if the reaction is overheated.[2]
-
Mitigation: Carefully control the stoichiometry of your reactants. A slow, subsurface addition of the carbonyl compound to the solution of this compound can help minimize the formation of azines.
-
-
Thermal Degradation: Hydrazine derivatives can be thermally sensitive.[9] Exceeding the optimal reaction temperature can lead to decomposition and the formation of various impurities.
-
Mitigation: Perform thermal stability studies on your reaction mixture using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal hazards. This will help you define a safe operating temperature range.
-
-
Identification of Impurities:
-
Solution: Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the impurity. Understanding the impurity's structure can provide clues about its formation pathway and how to prevent it.
-
Issue 3: Exothermic Runaway Reaction
Q: Our reaction is highly exothermic, and we are concerned about the risk of a thermal runaway at a larger scale. How can we ensure safety?
A: Managing exotherms is a critical safety consideration when scaling up hydrazine reactions.
-
Reaction Calorimetry:
-
Action: Before scaling up, perform reaction calorimetry studies to quantify the heat of reaction. This data is essential for designing an adequate cooling system for your reactor.
-
-
Controlled Addition:
-
Action: As mentioned earlier, a slow and controlled addition of one of the reactants is a key strategy for managing the rate of heat generation.[8] The addition rate should be linked to the cooling capacity of the reactor.
-
-
Solvent Selection:
-
Action: Choose a solvent with a boiling point that can act as a heat sink in case of a cooling failure (reflux cooling). However, ensure the solvent is appropriate for the desired reaction temperature.
-
-
Emergency Planning:
-
Action: Develop a clear emergency plan that includes quenching procedures in the event of a thermal runaway. The addition of a base has been shown to mitigate exothermic events in some hydrazine condensation reactions.[10]
-
Issue 4: Difficulties in Product Isolation and Purification
Q: We are struggling to effectively crystallize and isolate our product at a larger scale, and the purity is not meeting our specifications.
A: Isolation and purification challenges are common when scaling up.
-
Crystallization Issues:
-
Solution: The cooling rate and agitation during crystallization are critical parameters that need to be optimized for the larger scale. A slower cooling rate and controlled agitation can lead to larger, purer crystals. Seeding the crystallization with a small amount of pure product can also improve consistency.
-
-
Purification Strategies:
-
Solution: If direct crystallization from the reaction mixture is not providing the required purity, consider a workup procedure to remove impurities before crystallization. This could involve an aqueous wash to remove any remaining hydrazine salts or other water-soluble impurities. For challenging purifications, techniques like column chromatography may be necessary, but these can be difficult and costly to scale.[11] Recrystallization from a suitable solvent system is often a more scalable approach.[12]
-
Data and Protocols
Typical Reaction Conditions for Pyrazole Synthesis
The following table provides a general overview of reaction conditions for the synthesis of pyrazoles using substituted hydrazines. These parameters should be optimized for your specific substrates and scale.
| Parameter | Laboratory Scale (100 mL - 1 L) | Pilot Scale (10 L - 100 L) |
| Solvent | DMSO, Ethanol, Acetic Acid | DMSO, Ethanol |
| Temperature | 60 - 120 °C | 60 - 100 °C (with careful monitoring of exotherm) |
| Reactant Ratio | 1.0 - 1.2 equivalents of hydrazine | 1.0 - 1.1 equivalents of hydrazine (to minimize residual hydrazine) |
| Addition Time | 15 - 30 minutes | 1 - 4 hours (controlled addition) |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Work-up | Aqueous quench, extraction | Aqueous quench, phase separation |
| Purification | Crystallization, Chromatography | Crystallization, Recrystallization |
Experimental Protocol: Scale-Up of a Representative Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and this compound.
Safety First: Always conduct a thorough safety review before performing any reaction at scale. Ensure all necessary safety equipment is in place and that all personnel are trained on the procedures.
-
Reactor Setup:
-
Charge a clean, dry, and appropriately sized glass-lined reactor with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol).
-
Ensure the reactor is equipped with a calibrated temperature probe, an efficient overhead stirrer, a condenser, and a port for controlled reagent addition.
-
-
Reactant Preparation:
-
In a separate vessel, dissolve the this compound in the same solvent.
-
-
Reaction:
-
Heat the reactor containing the 1,3-dicarbonyl solution to the desired temperature (e.g., 70-80 °C).
-
Slowly add the this compound solution to the reactor over a period of 1-4 hours, maintaining the internal temperature within the desired range.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, perform an aqueous work-up to remove any inorganic salts.
-
Concentrate the organic phase under reduced pressure.
-
Induce crystallization by cooling and/or adding an anti-solvent.
-
Isolate the product by filtration and wash with a cold solvent.
-
Dry the product under vacuum at an appropriate temperature.
-
Visualizing the Process
Workflow for Scaling Up Hydrazine Reactions
Caption: A typical workflow for scaling up chemical reactions from laboratory to production.
Troubleshooting Logic for Reduced Yield
Caption: A decision tree for troubleshooting reduced reaction yields during scale-up.
References
- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3 | HAA40027 [biosynth.com]
- 7. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to sec-Butylhydrazine and tert-Butylhydrazine in Modern Synthesis
For the Researcher, Scientist, and Drug Development Professional: An In-depth Analysis of Steric and Stereochemical Effects in Heterocyclic Synthesis
In the diverse toolkit of the modern synthetic chemist, alkylhydrazines serve as indispensable building blocks for the construction of a vast array of nitrogen-containing heterocycles that form the core of many pharmaceuticals, agrochemicals, and functional materials.[1][2] Among these, sec-butylhydrazine and its structural isomer, tert-butylhydrazine, present a fascinating case study in how subtle changes in molecular architecture can profoundly influence reactivity, selectivity, and ultimately, the success of a synthetic endeavor. While both are valued reagents, their differing steric profiles and, in the case of sec-butylhydrazine, inherent chirality, dictate their suitability for specific synthetic challenges.
This guide provides a comprehensive comparison of sec-butylhydrazine dihydrochloride and tert-butylhydrazine hydrochloride, moving beyond a simple catalog of applications to delve into the mechanistic nuances that govern their performance. We will explore how the chiral nature of the sec-butyl group can be harnessed for diastereoselective transformations, and how the steric bulk of the tert-butyl group can enforce regioselectivity. Supported by experimental data from the literature, this guide aims to equip the practicing scientist with the insights necessary to make informed decisions in reagent selection and reaction design.
At a Glance: Key Physicochemical and Safety Data
A prudent chemist always begins with a thorough understanding of their reagents. The following table summarizes the key physicochemical properties and safety considerations for both hydrazine derivatives. It is imperative to consult the full Safety Data Sheet (SDS) before handling these compounds.
| Property | This compound | tert-Butylhydrazine Hydrochloride |
| CAS Number | 1177361-36-2[2] | 7400-27-3 |
| Molecular Formula | C₄H₁₄Cl₂N₂ | C₄H₁₃ClN₂ |
| Molecular Weight | 161.07 g/mol | 124.61 g/mol |
| Appearance | White solid[2] | White crystalline powder |
| Melting Point | Not reported | 191-194 °C[3] |
| Solubility | Soluble in water | Soluble in water, DMSO, and methanol |
| Key Hazards | Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2] | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. |
The Crucial Difference: Steric Hindrance vs. Chirality
The synthetic utility of these two isomers is dictated by the nature of their butyl substituents. The tert-butyl group is a quintessential sterically demanding group, while the sec-butyl group introduces a chiral center.
The Bulky Sentinel: tert-Butylhydrazine and Regioselectivity
The sterically imposing tert-butyl group in tert-butylhydrazine hydrochloride often acts as a "directing group," influencing the regiochemical outcome of reactions.[4] This is particularly evident in cyclocondensation reactions where two non-equivalent electrophilic sites are present. The bulky tert-butyl group will preferentially occupy the less sterically hindered position in the transition state, leading to the formation of a single, or major, regioisomer.
A prime example of this is the Knorr pyrazole synthesis , a classic method for constructing pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[4][5] When an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine, a mixture of two regioisomeric pyrazoles is possible. However, the use of tert-butylhydrazine often leads to a high degree of regioselectivity.
Diagram: Regioselectivity in the Knorr Pyrazole Synthesis
Caption: Steric hindrance from the tert-butyl group favors the transition state leading to the less sterically congested pyrazole regioisomer.
The Chiral Auxiliary: sec-Butylhydrazine and Diastereoselective Synthesis
The presence of a stereocenter in sec-butylhydrazine opens the door to diastereoselective synthesis . When reacted with a prochiral substrate, the chiral sec-butyl group can influence the stereochemical outcome of the reaction, leading to an enrichment of one diastereomer over the other. This is a powerful strategy for the synthesis of enantioenriched molecules.
While specific, high-yielding examples of diastereoselective reactions using sec-butylhydrazine are not abundantly found in general searches, the principle is well-established in asymmetric synthesis. Chiral hydrazines are known to be valuable reagents for the liquid chromatographic separation of carbonyl compounds via diastereomer formation, highlighting their ability to induce diastereomeric differences.[6]
Applications in Heterocyclic Synthesis: A Comparative Overview
Both sec-butylhydrazine and tert-butylhydrazine are workhorses in the synthesis of a variety of heterocyclic systems. Here, we compare their utility in two common and important transformations.
Synthesis of Pyrazoles and Pyrazolines
The reaction of hydrazines with α,β-unsaturated ketones is a cornerstone for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. The choice between sec-butylhydrazine and tert-butylhydrazine can influence both the regioselectivity and, in the case of chiral ketones, the diastereoselectivity of the initial cyclization.
| Reaction | Reagents | Product(s) | Yield | Observations | Reference |
| Pyrazole Synthesis | 1,3-Diketone, tert-Butylhydrazine | 1-tert-Butyl-3,5-disubstituted pyrazole | Good to Excellent | High regioselectivity is often observed due to the steric bulk of the tert-butyl group. | [7][8] |
| Pyrazoline Synthesis | Chalcone, Hydrazine Hydrate, Formic Acid | 1-Formyl-3,5-diarylpyrazoline | 87% | General method for N-acylated pyrazolines. The use of substituted hydrazines would be expected to influence regiochemistry. | [7] |
| Pyrazole Synthesis | Enaminodicketone, tert-Butylhydrazine | Regiospecific pyrazole | 74-94% | The reaction proceeds with high regioselectivity. | [7] |
The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for the preparation of indoles from arylhydrazines and carbonyl compounds.[9][10] The nature of the substituent on the hydrazine can impact the reaction's success and, in the case of unsymmetrical ketones, its regioselectivity.
Diagram: Fischer Indole Synthesis Workflow
Caption: The general workflow of the Fischer indole synthesis.
The steric bulk of the tert-butyl group on a non-aryl hydrazine can influence the stability of the key ene-hydrazine intermediate and the subsequent[11][11]-sigmatropic rearrangement. While the Fischer indole synthesis is most commonly performed with arylhydrazines, the principles of steric influence from alkyl substituents on the hydrazine nitrogen remain relevant. In reactions with unsymmetrical ketones, the steric demand of the tert-butyl group could favor the formation of the indole isomer resulting from the less hindered ene-hydrazine intermediate.
Experimental Protocols
To provide a practical context for the application of these reagents, the following are representative experimental protocols adapted from the literature.
General Procedure for the Synthesis of a 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
This procedure is adapted from a protocol for the synthesis of a substituted pyrazole using tert-butylhydrazine hydrochloride.[1]
Materials:
-
tert-Butylhydrazine hydrochloride
-
2 M Sodium hydroxide
-
3-Aminocrotononitrile
-
Ethanol
-
Celite™
Procedure:
-
To a three-necked round-bottomed flask, add tert-butylhydrazine hydrochloride (1.0 eq) and 2 M sodium hydroxide (1.0 eq).
-
Stir the mixture at ambient temperature until a complete solution is formed.
-
Add 3-aminocrotononitrile (1.0 eq) to the solution.
-
Heat the reaction mixture to 95 °C and maintain for 3 hours.
-
Cool the reaction to below 60 °C and add ethanol.
-
Further cool the solution to below 30 °C.
-
Prepare a filtration setup with a Büchner funnel containing a pad of Celite™.
-
Filter the reaction mixture and wash the filter cake with water.
-
The product can be further purified by recrystallization or column chromatography.
General Procedure for the Synthesis of N-Substituted Pyrazolines
This procedure is a general method for the synthesis of pyrazolines from chalcones and hydrazine hydrate, which can be adapted for substituted hydrazines.[7]
Materials:
-
Substituted chalcone
-
This compound or tert-Butylhydrazine hydrochloride
-
Acetic acid or another suitable acid catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) and the respective hydrazine hydrochloride (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and tert-butylhydrazine hydrochloride is a strategic one, guided by the specific goals of the synthesis.
Diagram: Reagent Selection Logic
Caption: A simplified decision tree for selecting between sec- and tert-butylhydrazine.
-
Choose tert-butylhydrazine hydrochloride when:
-
Regiocontrol is paramount: The steric bulk of the tert-butyl group is an excellent tool for directing the outcome of reactions with unsymmetrical substrates, often leading to a single, predictable regioisomer.
-
A non-chiral product is desired: When the introduction of an additional stereocenter is not necessary or wanted.
-
-
Choose this compound when:
-
Diastereoselectivity is the goal: The inherent chirality of the sec-butyl group can be leveraged to induce asymmetry in the product, providing a route to enantioenriched compounds.
-
Steric hindrance needs to be minimized: In cases where the bulkiness of the tert-butyl group might impede the desired reaction, the less sterically demanding sec-butyl group may offer a viable alternative.
-
By understanding the fundamental principles of steric and stereochemical control that these two isomeric hydrazines offer, researchers can unlock new possibilities in the design and execution of efficient and selective syntheses of valuable heterocyclic compounds.
References
-
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
-
Aris, M., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 19(11), 18485-18496. [Link]
- Heller, S. T., & Natarajan, S. R. (2006). A One-Pot, Three-Component Condensation Reaction for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 8(13), 2675–2678.
- El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3791.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Gomtsyan, A. (2012). Recent Advances in the Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents, 399-402.
- Siddiqui, N., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 26(18), 5438.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Fischer indole synthesis. [Link]
- Hughes, D. L. (1993). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW.
- El-Mekabaty, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7240.
- de la Torre, M. C., & Sierra, M. A. (2004). The Paal-Knorr Synthesis of Pyrroles, Furans, and Thiophenes.
- Google Patents. (n.d.). Process for preparation of tertiary butyl hydrazine.
- Gribble, G. W. (2016). Fischer Indole Synthesis. Indole Ring Synthesis, 1-13.
- Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(1), 1-19.
- Kłosiński, M., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6523.
-
Wikipedia. (2023, October 29). Regioselectivity. [Link]
- Bhushan, R., & Kumar, V. (2008). Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation.
- Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. 6(2), 65-71.
- Vertex AI Search. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis.
-
Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butylhydrazine. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2022). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis.
-
ResearchGate. (n.d.). Hydrazine-mediated C-O bond reductive cleavage in some bis- and mono-O-substituted derivatives of 4-tert-butylcalix[12]arene. Retrieved from [Link]
- Abdel-Aziz, A. A.-M., et al. (2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 30(39), 4387-4416.
-
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]
- Chan, S.-C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
-
ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved from [Link]
- Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4), 7854-7862.
-
ChemSrc. (n.d.). tert-Butylhydrazine hydrochloride (1:1). Retrieved from [Link]
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A Comparative Analysis of sec-Butylhydrazine Dihydrochloride Reactivity for Synthetic Chemistry Applications
This guide provides an in-depth comparative analysis of sec-butylhydrazine dihydrochloride's reactivity, offering researchers, scientists, and drug development professionals a framework for strategic reagent selection. We will dissect the nuanced interplay of electronic and steric effects that govern its synthetic utility and benchmark its performance against common structural analogs, namely tert-butylhydrazine and phenylhydrazine. The insights presented are grounded in fundamental chemical principles and supported by validated experimental designs to ensure scientific integrity.
Introduction to Hydrazine Derivatives in Synthesis
Hydrazine derivatives are a cornerstone of modern organic synthesis, prized for their utility as versatile building blocks and reagents.[1][2] Their characteristic nitrogen-nitrogen single bond and nucleophilic amino groups enable a vast array of chemical transformations, most notably the formation of hydrazones and the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2]
This compound (CAS: 1177361-36-2) is a valuable member of this class.[1] Its aliphatic, chiral sec-butyl group imparts specific steric and electronic properties that influence reaction pathways and product selectivity.[1] This guide aims to elucidate these properties through a detailed comparison with its structural isomers and analogs, providing a clear rationale for its application in complex molecular design.
Physicochemical Properties of Selected Hydrazines
A foundational understanding begins with the basic physicochemical properties of the compounds under comparison. These characteristics influence solubility, handling, and stoichiometry in experimental setups.
| Property | This compound | tert-Butylhydrazine Hydrochloride | Phenylhydrazine Hydrochloride |
| CAS Number | 1177361-36-2[1][3][4] | 7400-27-3[5][6] | 59-88-1 |
| Molecular Formula | C₄H₁₄Cl₂N₂[3] | C₄H₁₃ClN₂[5] | C₆H₉ClN₂ |
| Molecular Weight | 161.07 g/mol [3] | 124.61 g/mol [5] | 144.60 g/mol |
| Appearance | White Solid[1] | Solid[5][6] | Crystalline Powder |
| Purity | Typically ≥95%[3][7] | Typically ≥98%[6] | Typically ≥97% |
The Causality of Reactivity: Electronic and Steric Effects
The reactivity of a hydrazine derivative is primarily dictated by the nucleophilicity of its terminal nitrogen atom. This, in turn, is modulated by the electronic and steric nature of the substituent attached to the hydrazine core.
3.1. Electronic Influence
The availability of the lone pair of electrons on the nitrogen determines its ability to attack an electrophilic center.
-
Electron-Donating Groups (EDGs): Alkyl groups, such as sec-butyl and tert-butyl, are classic EDGs. Through a positive inductive effect (+I), they "push" electron density towards the hydrazine moiety. This increases the electron density on the nitrogen atoms, enhancing nucleophilicity and making the hydrazine more reactive towards electrophiles.[8] Aliphatic hydrazines are consequently known to be stronger bases and good reducing agents.[8]
-
Electron-Withdrawing Groups (EWGs): Aromatic groups, like the phenyl substituent, are electron-withdrawing. The lone pair on the nitrogen adjacent to the ring can be delocalized into the aromatic π-system via resonance.[8] This delocalization reduces the availability of the lone pair, thereby decreasing the nucleophilicity of the hydrazine.[8]
3.2. Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of the substituent group, which can impede access to the reactive nitrogen center. A highly congested or bulky group can slow down a reaction, even if the nucleophilicity is electronically favorable.
-
sec-Butyl Group: Possesses moderate steric bulk.
-
tert-Butyl Group: Significantly bulkier than the sec-butyl group due to the quaternary carbon attached to the nitrogen.
-
Phenyl Group: While planar, it is also a relatively large substituent that can exert considerable steric hindrance.[8]
Comparative Reactivity Analysis
Based on the principles above, we can predict the relative reactivity of this compound.
| Comparison | Key Differentiating Factor | Predicted Reactivity Trend | Rationale |
| sec-Butylhydrazine vs. tert-Butylhydrazine | Steric Hindrance | sec-Butyl > tert-Butyl | Both substituents are electron-donating alkyl groups, leading to high intrinsic nucleophilicity. However, the extreme bulk of the tert-butyl group will significantly hinder its approach to most electrophiles compared to the less congested sec-butyl group. |
| sec-Butylhydrazine vs. Phenylhydrazine | Electronic Effects | sec-Butyl > Phenyl | This comparison highlights the dominance of electronics. The electron-donating sec-butyl group enhances nucleophilicity, while the electron-withdrawing phenyl group diminishes it through resonance delocalization.[8] |
Self-Validating System: Experimental Protocol for Reactivity Assessment
To empirically validate these theoretical principles, a self-validating experimental protocol is essential. The formation of a hydrazone from a hydrazine and an aldehyde is a classic, reliable reaction that can be monitored kinetically.[8]
Objective: To quantitatively compare the reaction rates of sec-butylhydrazine, tert-butylhydrazine, and phenylhydrazine with a model electrophile (benzaldehyde) by monitoring product formation via UV-Vis spectroscopy.
Methodology: Kinetic Analysis of Hydrazone Formation
Detailed Protocol Steps:
-
Reagent Preparation:
-
Prepare 0.01 M solutions of this compound, tert-butylhydrazine hydrochloride, and phenylhydrazine hydrochloride in methanol. Note: An equivalent of a non-nucleophilic base (e.g., diisopropylethylamine) must be added to free the hydrazine base from its hydrochloride salt.
-
Prepare a 0.01 M solution of benzaldehyde in methanol.
-
Determine the λ_max (wavelength of maximum absorbance) for the expected hydrazone product by allowing a sample reaction to go to completion and scanning the UV-Vis spectrum.
-
-
Kinetic Run:
-
Equilibrate the reagent solutions and a UV-Vis spectrophotometer to a constant temperature (e.g., 25°C).
-
Pipette 1.5 mL of the benzaldehyde solution into a quartz cuvette.
-
To initiate the reaction, add 1.5 mL of one of the hydrazine solutions, mix rapidly, and immediately place the cuvette in the spectrophotometer.
-
Begin recording the absorbance at the predetermined λ_max at regular intervals (e.g., every 15 seconds) for a duration sufficient to establish a linear initial rate (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve.
-
Compare the slopes obtained for sec-butylhydrazine, tert-butylhydrazine, and phenylhydrazine to determine their relative reactivities.
-
Expected Outcome & Data Interpretation
The experimental data should align with the principles of steric and electronic effects.
| Hydrazine Derivative | Expected Relative Rate | Primary Justification |
| sec-Butylhydrazine | High | Strong electron-donating effect (+I) from the alkyl group combined with moderate steric hindrance. |
| tert-Butylhydrazine | Medium | Strong electron-donating effect (+I) is counteracted by significant steric hindrance from the bulky tert-butyl group. |
| Phenylhydrazine | Low | Electron-withdrawing resonance effect of the phenyl ring significantly reduces the nucleophilicity of the hydrazine nitrogen. |
Implications for Drug Development and Synthetic Strategy
The choice of a hydrazine derivative is a critical decision in a synthetic campaign.
-
High Reactivity (Alkyl Hydrazines): Reagents like sec-butylhydrazine are ideal for reactions with sterically hindered or electronically deactivated carbonyls. Their high nucleophilicity can drive reactions to completion under mild conditions. sec-Butylhydrazine, in particular, serves as a crucial intermediate for a wide array of hydrazine derivatives used in the synthesis of pharmaceuticals and agrochemicals.[1][9]
-
Modulated Reactivity (Aryl Hydrazines): Phenylhydrazine, while less reactive, is a cornerstone in classic named reactions like the Fischer indole synthesis. Its moderated reactivity can sometimes offer better control and prevent side reactions.
-
Steric Control: The steric profile of sec-butylhydrazine versus tert-butylhydrazine can be exploited to achieve selectivity in molecules with multiple potential reaction sites.
Critical Safety and Handling Considerations
Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate precautions.[10]
-
Toxicity: Hydrazines are toxic if swallowed, in contact with skin, or inhaled.[7] Always handle these compounds in a well-ventilated fume hood.[10][11]
-
Irritation: They are known to cause serious skin and eye irritation, as well as respiratory irritation.[3][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles at all times.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][11]
-
Consult SDS: Always consult the Safety Data Sheet (SDS) for the specific hydrazine derivative before use for complete handling and emergency information.[5][10]
Conclusion
This compound presents a compelling profile for synthetic chemists. Its reactivity is robust, driven by the electron-donating nature of the sec-butyl group, yet its steric profile is moderate, offering a functional balance that avoids the significant hindrance seen in its tert-butyl isomer. When compared to aromatic hydrazines like phenylhydrazine, its superior nucleophilicity is evident. This well-balanced combination of electronic and steric properties makes this compound a versatile and powerful reagent for constructing complex molecular architectures in pharmaceutical and agrochemical research.
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Comparing sec-Butylhydrazine dihydrochloride with other hydrazine derivatives
An In-Depth Comparative Guide to sec-Butylhydrazine Dihydrochlo ride and Other Hydrazine Derivatives for Advanced Synthesis
In the landscape of modern organic synthesis and pharmaceutical development, hydrazine derivatives stand out as a class of uniquely versatile and reactive building blocks.[1][2] Their utility spans from the formation of stable C-N bonds in hydrazones to their role as precursors for carbon-centered radicals and their application as key pharmacophores in medicinal chemistry.[3][4] This guide provides a comparative analysis of sec-Butylhydrazine dihydrochloride against other commonly employed hydrazine derivatives, offering researchers, scientists, and drug development professionals a framework for strategic reagent selection based on objective performance data and mechanistic insights.
At the heart of this comparison is this compound (CAS 1177361-36-2), a reagent whose specific structural features offer distinct advantages in certain synthetic contexts.[5][6] We will dissect its properties and performance in relation to archetypal derivatives such as the aromatic Phenylhydrazine, the isomeric tert-Butylhydrazine hydrochloride, and the functionally distinct Acylhydrazides.
The Chemical Profile: Understanding Structural Nuances
The reactivity of any hydrazine derivative is a function of its electronic and steric profile. The choice between an alkyl- or aryl-substituted hydrazine, or one with an acyl group, fundamentally alters its behavior in a reaction.
This compound: This compound exists as a stable, solid dihydrochloride salt, which enhances its shelf-life and simplifies handling.[7][8] Its key features are the nucleophilic hydrazine moiety and the sec-butyl group. The alkyl sec-butyl group is moderately bulky and electron-donating, which influences the nucleophilicity of the nitrogen atoms.[5] This steric and electronic signature is critical for directing the regioselectivity and stereoselectivity of reactions.
Phenylhydrazine: As an aromatic hydrazine, the phenyl group is electron-withdrawing, which reduces the nucleophilicity of the attached nitrogen compared to alkylhydrazines.[9] It is a liquid or low-melting solid that is notoriously unstable, often turning dark red upon exposure to air and light.[10] Its primary value lies in reactions where the aromatic ring is a desired feature of the final product, most notably the Fischer indole synthesis.[10]
tert-Butylhydrazine Hydrochloride: An isomer of sec-butylhydrazine, the tert-butyl group imparts significantly greater steric hindrance.[11] This bulky group can be leveraged to control reactivity, sometimes preventing undesired side reactions or directing reactions to a less hindered site. However, this increased bulk can also retard the rate of reaction compared to less hindered alkylhydrazines.[12]
Acylhydrazides: In this class, an acyl group is attached to one of the nitrogen atoms. The electron-withdrawing nature of the carbonyl group significantly decreases the nucleophilicity of the hydrazine.[13] These compounds are often used when a more stable or less reactive hydrazine is required, and they are key intermediates in the synthesis of various heterocyclic compounds.[3][14]
Diagram: Steric and Electronic Effects on Hydrazine Moiety
The following diagram illustrates how different substituents modulate the properties of the hydrazine functional group.
Caption: Influence of substituents on hydrazine reactivity.
Comparative Reactivity in Organic Synthesis
The choice of hydrazine derivative is a critical parameter that dictates reaction outcomes, yields, and conditions. This is evident in their application as nucleophiles and as precursors for radical-based transformations.
Nucleophilicity and Hydrazone Formation
Hydrazines are potent nucleophiles that readily react with aldehydes and ketones to form hydrazones. The rate and efficiency of this reaction are directly tied to the hydrazine's substitution pattern.
-
Alkylhydrazines (sec-Butyl and tert-Butyl): The electron-donating alkyl groups enhance the nucleophilicity of the nitrogen atoms compared to unsubstituted hydrazine.[12] However, steric hindrance plays a crucial role. While sec-butylhydrazine is a strong nucleophile, the bulkier tert-butylhydrazine may react more slowly, especially with sterically hindered ketones.[11][12]
-
Phenylhydrazine: The electron-withdrawing phenyl ring deactivates the hydrazine, making it less nucleophilic than its alkyl counterparts. Reactions often require catalysis or harsher conditions.
-
Acylhydrazides: The resonance effect of the carbonyl group makes acylhydrazides the least nucleophilic in this comparison, often requiring significant activation to participate in condensation reactions.[3]
| Derivative | Substituent Effect | Relative Nucleophilicity | Steric Hindrance | Typical Application |
| sec-Butylhydrazine | Electron Donating (Alkyl) | High | Moderate | Synthesis of alkyl-substituted heterocycles |
| tert-Butylhydrazine | Electron Donating (Alkyl) | High | High | Sterically controlled transformations[11] |
| Phenylhydrazine | Electron Withdrawing (Aryl) | Moderate | Low (Planar) | Fischer indole synthesis, dye synthesis[10] |
| Acylhydrazide | Electron Withdrawing (Acyl) | Low | Variable | Precursors for stable heterocyclic systems[13] |
Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol demonstrates the synthesis of a pyrazole via condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, highlighting procedural differences.
Objective: To synthesize 1-sec-butyl-3,5-dimethyl-1H-pyrazole and 1-phenyl-3,5-dimethyl-1H-pyrazole for comparative analysis.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Sodium Acetate
-
Hydrochloric Acid
-
Diethyl Ether
Procedure for 1-sec-butyl-3,5-dimethyl-1H-pyrazole:
-
In a 100 mL round-bottom flask, dissolve this compound (1.61 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 30 mL of ethanol.
-
Stir the mixture at room temperature for 15 minutes to liberate the free base.
-
Add acetylacetone (1.0 g, 10 mmol) dropwise to the stirring mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.
Procedure for 1-phenyl-3,5-dimethyl-1H-pyrazole:
-
In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.08 g, 10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Add acetylacetone (1.0 g, 10 mmol) dropwise to the stirring mixture. An exotherm may be observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature. The product may crystallize upon cooling. If not, reduce the solvent volume and cool in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and air dry.
Causality Behind Experimental Choices:
-
Base for Alkylhydrazine Salt: Sodium acetate is used to neutralize the dihydrochloride salt of sec-butylhydrazine, releasing the more reactive free base in situ. This is unnecessary for phenylhydrazine, which is typically supplied as a free base.
-
Catalyst for Phenylhydrazine: The reduced nucleophilicity of phenylhydrazine necessitates an acid catalyst (acetic acid) to activate the carbonyl groups of the acetylacetone, thereby accelerating the condensation.
-
Reaction Time: The higher reactivity of the alkylhydrazine may lead to a faster reaction, though in this case, both are refluxed to ensure completion. In practice, many alkylhydrazine reactions can proceed at lower temperatures.
Diagram: Experimental Workflow for Pyrazole Synthesis
Caption: Comparative workflow for pyrazole synthesis.
Performance in Medicinal Chemistry: Monoamine Oxidase Inhibition
Hydrazine derivatives are a cornerstone in the history of neuropharmacology, forming the basis of the first generation of antidepressant drugs known as Monoamine Oxidase Inhibitors (MAOIs).[15] Many of these act as irreversible inhibitors by forming a covalent bond with the FAD cofactor of the enzyme.[4][]
The structure of the hydrazine derivative profoundly impacts its potency and selectivity for the two MAO isoforms, MAO-A and MAO-B.
-
Phenylhydrazine: Known to be a non-selective inhibitor of quinone-dependent amine oxidases.[9] However, its use is limited by low target specificity and a tendency to decompose under biological conditions.[9]
-
Alkyl Hydrazines, Hydrazides, and Semicarbazides: Studies directly comparing these families have shown significant differences in inhibitory activity and selectivity. For instance, in a study against lysyl oxidase (LOX), a hydrazide derivative was found to be a more potent inhibitor than the corresponding alkyl hydrazine or semicarbazide, suggesting the hydrazide group may be a superior core for developing selective inhibitors.[9][17] The steric bulk and electronic nature of the substituent (e.g., sec-butyl) fine-tune these interactions, offering a pathway to develop isoform-selective inhibitors.[14][18]
| Hydrazine Family | Target Enzyme (Example) | Inhibition Profile | Key Finding | Reference |
| Phenylhydrazine | Lysyl Oxidase (LOX) | Irreversible | Low specificity, unstable[9] | [9] |
| Alkyl Hydrazine | LOX, LSDAO | Irreversible | Moderate inhibitor | [9] |
| Hydrazide | LOX, LSDAO | Irreversible | Most potent inhibitor in the series | [9][17] |
| Semicarbazide | LOX, LSDAO | Irreversible | Weakest inhibitor in the series | [9] |
This data underscores that while sec-butylhydrazine is a valuable synthetic building block, converting it to a hydrazide or another derivative could be a strategic step in designing a potent enzyme inhibitor.
Stability, Handling, and Safety Profile
Practical considerations of safety and stability are paramount in reagent selection.
-
Stability: As noted, phenylhydrazine is highly unstable.[10] In contrast, alkylhydrazines are generally more stable.[9] The formulation as a hydrochloride salt, as with this compound and tert-Butylhydrazine hydrochloride, dramatically improves stability, making them free-flowing solids that are easier to store and handle than the often-oily and air-sensitive free bases.[8][19]
-
Toxicity: Hydrazines as a class are associated with toxicity, including hepatotoxicity, which led to the withdrawal of early MAOIs like iproniazid.[4][15] Phenylhydrazine is a known toxin.[10] Alkylhydrazines also carry hazards and should be handled with appropriate protective equipment.[20][21] Always consult the Safety Data Sheet (SDS) before use. This compound is listed as toxic if swallowed and causes skin and eye irritation.[20]
Conclusion
The selection of a hydrazine derivative is a decision with far-reaching consequences for the success of a synthetic or drug discovery project. This guide demonstrates that there is no single "best" hydrazine, but rather the "right" hydrazine for a specific application.
-
This compound emerges as a valuable and practical reagent. Its alkyl nature confers high nucleophilicity, while its moderate steric bulk allows for selective transformations. Its formulation as a stable dihydrochloride salt is a significant practical advantage over sensitive free bases like phenylhydrazine. It is an excellent choice for introducing a sec-butylhydrazinyl moiety into a target molecule or when a reactive, non-aromatic hydrazine is required.[5][6]
-
Phenylhydrazine , despite its stability and toxicity issues, remains indispensable for specific named reactions like the Fischer indole synthesis, where the aromatic moiety is integral to the desired product.[10][22]
-
tert-Butylhydrazine hydrochloride serves as a tool for sterically demanding syntheses, where its bulk can be used to control regioselectivity or prevent over-reaction.[11]
-
Acylhydrazides offer a different reactivity profile, serving as stable, less nucleophilic intermediates that are crucial for building complex heterocyclic systems and have shown promise as core structures for potent enzyme inhibitors.[3][17]
Ultimately, a deep understanding of the interplay between the steric and electronic properties of these derivatives empowers the modern chemist to make informed, strategic decisions, optimizing reaction outcomes and accelerating the path to novel molecular discoveries.
References
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Prokop, I., & Korotvička, A. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(23), 7249. Available at: [Link]
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Burke, A. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 496–503. Available at: [Link]
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Gudipati, R., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. Available at: [Link]
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Fioravanti, R., et al. (1998). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). PubMed. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hydrazine Derivatives in Modern Organic Synthesis. Available at: [Link]
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Wikipedia. (n.d.). Hydrazine (antidepressant). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
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Choleva, E., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(7), 1083. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives. Available at: [Link]
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Slideshare. (n.d.). Hydrazine Chemistry in Organic Synthesis. Available at: [Link]
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Burke, A. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed. Available at: [Link]
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Mayer, R. J., et al. (2019). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 84(15), 9466–9498. Available at: [Link]
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ResearchGate. (2019). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis. Available at: [Link]
- Google Patents. (2018). CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride.
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PubChem. (n.d.). tert-Butylhydrazine monohydrochloride. Available at: [Link]
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ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Available at: [Link]
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A Multi-Technique Spectroscopic Guide to the Structural Elucidation of sec-Butylhydrazine Dihydrochloride
This guide provides a comprehensive framework for the spectroscopic analysis of sec-butylhydrazine dihydrochloride (CAS 1177361-36-2), a versatile building block in modern chemical synthesis. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of data to offer an integrated analytical strategy, combining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a self-validating case for the compound's identity, purity, and key structural features.
We will explore the causality behind experimental choices, from sample preparation to the selection of ionization techniques, and provide a comparative analysis against its structural isomer, tert-butylhydrazine hydrochloride, to highlight the unique spectroscopic fingerprint of the sec-butyl moiety.
Overall Analytical Workflow
A robust analytical workflow ensures that data from each technique is complementary, providing orthogonal confirmation of the molecular structure. The process begins with sample preparation tailored to each technique, followed by data acquisition and detailed interpretation. The final step involves integrating all datasets to achieve unambiguous structural elucidation.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a molecule like this compound, NMR is instrumental in confirming the specific arrangement of the butyl group and observing the effects of protonation on the hydrazine moiety.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are the solvents of choice.
-
Rationale : The dihydrochloride salt is highly polar and requires a polar solvent. D₂O is excellent for observing the C-H framework, but will cause the labile N-H protons to exchange with deuterium, making them disappear from the spectrum. DMSO-d₆ is often preferred as it will dissolve the salt and typically allows for the observation of N-H protons, which appear as broad signals.[1]
-
-
Internal Standard : Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is not soluble in D₂O. For D₂O, the residual HDO peak (approx. 4.79 ppm) can be used as a reference. For DMSO-d₆, the residual solvent peak (approx. 2.50 ppm) is used.[2]
-
Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for adequate signal dispersion.[3]
Data Interpretation and Comparative Analysis
The key to confirming the sec-butyl structure lies in the distinct chemical shifts and coupling patterns (multiplicity) of the protons.
Caption: Structure of sec-Butylhydrazine with proton labels for NMR discussion.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound vs. Experimental Data for tert-Butylhydrazine Hydrochloride
| Assignment (sec-Butyl) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) | Assignment (tert-Butyl) | Experimental ¹H Shift (ppm)[4] | Experimental ¹³C Shift (ppm)[5] |
| -CH₃ (a) | ~0.9 | Triplet (t) | ~10 | -C(CH₃)₃ | ~1.3 | ~25 |
| -CH₂ (b) | ~1.6 | Multiplet (m) | ~28 | -C(CH₃)₃ | - | ~55 |
| -CH (c) | ~3.5 | Multiplet (m) | ~58 | -NH-NH₃⁺ | Broad singlet | - |
| -CH₃ (d) | ~1.2 | Doublet (d) | ~18 | |||
| -NH-NH₃⁺ (e) | > 8.0 | Broad Singlet (br s) | - |
Note: Predicted shifts are estimates based on standard functional group values and data from similar alkyl hydrazine structures.
Analysis of this compound:
-
Unique Signature : The ¹H NMR spectrum is expected to show four distinct signals for the alkyl protons, unequivocally confirming a sec-butyl group. This contrasts sharply with its isomers: n-butyl would show four signals with different multiplicities, isobutyl would show three, and tert-butyl shows only one singlet for the nine equivalent methyl protons.[4][5]
-
Proton (c) : The methine proton (-CH) attached to the nitrogen is the most deshielded alkyl proton, expected to appear furthest downfield (~3.5 ppm) due to the inductive effect of the adjacent protonated nitrogen atom.
-
Hydrazine Protons (e) : In DMSO-d₆, the N-H protons are expected to be significantly downfield (>8 ppm) and broad.[6] This is a direct consequence of the positive charges on the nitrogen atoms, which strongly deshield the attached protons. Their broadness results from rapid chemical exchange and quadrupolar relaxation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, IR confirms the presence of N-H and C-H bonds, and the broadness of certain bands provides evidence of the salt form and hydrogen bonding.
Experimental Protocol: FTIR Analysis
-
Sample Preparation : As the sample is a solid, hygroscopic salt, the Potassium Bromide (KBr) pellet technique is the most appropriate method.[7][8][9]
-
Procedure : Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr in an agate mortar. Press the resulting fine powder into a thin, translucent pellet using a hydraulic press.
-
Rationale : This method disperses the solid sample in an IR-transparent matrix, minimizing light scattering.[9] The hygroscopic nature of the sample and KBr necessitates working quickly and using well-dried KBr to avoid a broad water absorption band (~3400 cm⁻¹).[7][10]
-
-
Acquisition : Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.
Data Interpretation
The IR spectrum provides a clear fingerprint of the molecule's key bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3300 - 2800 (very broad) | N-H and N⁺-H Stretching | A very broad and strong absorption in this region is characteristic of ammonium salts (R-NH₃⁺). This band overlaps with the C-H stretching vibrations and is broadened due to extensive hydrogen bonding.[6] |
| 2960 - 2850 | C-H Stretching | Sharp peaks within the broad N-H envelope corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the sec-butyl chain. |
| ~1600 - 1500 | N-H Bending | Absorptions in this region are expected for the asymmetric and symmetric bending modes of the -NH₃⁺ and -NH- groups. |
| ~1465 and ~1380 | C-H Bending | Characteristic bending (scissoring and deformation) vibrations for the alkyl groups. |
Comparative Insight : The most telling feature is the extremely broad absorption centered around 3000 cm⁻¹. While the free base (non-salt form) of a hydrazine would show sharper N-H stretching bands between 3300-3500 cm⁻¹, the dihydrochloride salt form results in a classic, broad "ammonium thumbprint" that dominates the high-frequency region of the spectrum.[6][11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation that corroborates the NMR and IR data.
Experimental Protocol: ESI-MS
-
Ionization Technique : Electrospray Ionization (ESI) is the method of choice.
-
Rationale : this compound is a pre-charged, polar, and non-volatile salt. ESI is a "soft" ionization technique ideal for such molecules, as it transfers ions from solution to the gas phase with minimal fragmentation, ensuring the observation of the molecular ion.[12][13][14] Harder techniques like Electron Impact (EI) would cause excessive fragmentation and would likely not show a clear molecular ion for this type of compound.[12][15]
-
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a solvent mixture such as methanol/water.
-
Acquisition : Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.
Data Interpretation and Fragmentation Analysis
The ESI-MS spectrum will provide two key pieces of information: the mass of the protonated free base and its characteristic fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion : The molecule will be detected as the protonated free base, [C₄H₁₂N₂ + H]⁺. The expected mass-to-charge ratio (m/z) would be:
-
(4 x 12.01) + (13 x 1.01) + (2 x 14.01) = 89.16
-
Therefore, a strong peak should be observed at m/z ≈ 89 .
-
-
Fragmentation : Although ESI is a soft technique, some in-source fragmentation can be induced. The most likely fragmentation pathway for the sec-butyl group is through alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen.[16][17]
Caption: Predicted major fragmentation pathways for the sec-butylhydrazine cation.
Comparative Fragmentation :
-
The fragmentation pattern provides a definitive way to distinguish isomers. The sec-butyl cation (m/z 89) can readily lose an ethyl radical to form a stable fragment or a methyl radical. The loss of the C₂H₅ group to yield a fragment at m/z = 57 ([C₄H₉]⁺) is a highly characteristic fragmentation for sec-butyl groups.[18]
-
In contrast, the tert-butyl isomer would show a very strong peak at m/z = 57, corresponding to the highly stable tert-butyl carbocation, often being the base peak in the spectrum. The ability to differentiate these fragmentation patterns is a powerful confirmatory tool.
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from NMR, IR, and MS.
-
NMR definitively establishes the sec-butyl isomeric structure through unique chemical shifts and coupling patterns, distinguishing it from all other butyl isomers.
-
IR confirms the presence of alkyl C-H and N-H functionalities, with the broad N⁺-H stretching band serving as strong evidence of the dihydrochloride salt form.
-
MS verifies the molecular weight of the free base and provides a characteristic fragmentation pattern, notably the peak at m/z = 57, which supports the sec-butyl framework and differentiates it from its isomers.
This multi-technique approach provides a robust, self-validating dossier for the unambiguous identification of this compound, meeting the rigorous standards required in research and pharmaceutical development.[19][20]
References
- Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.
- SciSpace. (n.d.). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines.
- ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Unknown. (n.d.). Sample preparation for FT-IR.
- Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides.
- Unknown. (n.d.). Use-of-FT-IR.pdf.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and....
- PubChem. (n.d.). tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889.
- Kintek Solution. (n.d.). What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample.
- ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?.
- ChemicalBook. (n.d.). tert-Butylhydrazine hydrochloride(7400-27-3) 1H NMR spectrum.
- PubMed Central. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.
- NIH PMC. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?.
- ChemicalBook. (n.d.). BENZYLHYDRAZINE DIHYDROCHLORIDE(20570-96-1) 13C NMR spectrum.
- Oakwood Chemical. (n.d.). This compound.
- SpectraBase. (n.d.). 1-Sec-butyl-1-ethylhydrazine.
- Apollo Scientific. (n.d.). 1177361-36-2 Cas No. | this compound.
- NIH. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.
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- Benchchem. (n.d.). tert-Butylhydrazine | 32064-67-8.
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- Google Patents. (n.d.). CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography.
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- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- Lab Pro Inc. (n.d.). Hydrazine Dihydrochloride, 25G - H0170-25G.
- Sigma-Aldrich. (n.d.). Hydrazine = 98 5341-61-7.
- Dove Medical Press. (n.d.). Supplementary materials.
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A Comparative Guide to the Purity Analysis of Synthesized sec-Butylhydrazine Dihydrochloride
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance but a cornerstone of safety and efficacy.[1] sec-Butylhydrazine dihydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), exemplifies this principle. Its purity directly influences reaction yields, impurity profiles, and the overall integrity of the final drug substance.[2] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound, designed for the discerning researcher and drug development professional.
Our approach is built on the principle that no single method can reveal the complete purity picture. Instead, we advocate for a multi-pronged strategy, leveraging the strengths of chromatographic, titrimetric, and spectroscopic techniques to build a robust, self-validating data package. This guide will explore the causality behind our method choices, provide detailed, field-tested protocols, and present comparative data to ground our recommendations in empirical evidence.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling
Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity analysis in pharmaceutical chemistry due to its high resolution and sensitivity.[3] However, sec-Butylhydrazine, a small, polar molecule lacking a significant UV chromophore, presents a detection challenge. To overcome this, we employ pre-column derivatization, a robust strategy that tags the analyte with a UV-active molecule, enhancing its detectability and retention on a nonpolar stationary phase.[4] We have selected benzaldehyde as the derivatizing agent, which reacts with the primary amine of the hydrazine to form a stable hydrazone, as this method has proven effective for similar alkylhydrazines.[5] This approach allows for not only accurate quantification of the main component but also the separation and detection of potential impurities, including unreacted starting materials or process-related side products.
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
-
Preparation of Solutions:
-
Diluent: Methanol:Water (50:50 v/v).
-
Derivatization Reagent: Prepare a 40 mg/mL solution of benzaldehyde in absolute ethanol.[5]
-
Reference Standard Solution: Accurately weigh ~10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare a sample solution of the synthesized batch at the same concentration (1 mg/mL) in ultrapure water.
-
-
Derivatization Procedure:
-
To 0.5 mL of both the Reference Standard and Sample solutions in separate vials, add 0.5 mL of a suitable buffer (e.g., pH 5.0 acetate buffer) and 0.5 mL of the derivatization reagent.
-
Cap the vials and heat at 40°C for 60 minutes.
-
Allow the solutions to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV Detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic, 80:20 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 298 nm.[5]
-
Injection Volume: 20 µL.
-
-
System Suitability & Validation:
-
Before analysis, perform five replicate injections of the derivatized Reference Standard.
-
The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%.[6] This ensures the system is performing consistently. The method's specificity is demonstrated by the resolution of the main peak from any impurities.[7]
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Data: HPLC Analysis
| Analyte Batch | Retention Time (min) | Peak Area | % Purity (Area Normalization) |
| Reference Standard | 8.52 | 2,450,110 | 99.95 |
| Synthesized Batch A | 8.51 | 2,398,540 | 98.71 |
| Impurity 1 (Batch A) | 4.25 | 28,950 | 1.19 |
| Impurity 2 (Batch A) | 6.78 | 2,430 | 0.10 |
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Identification
Expertise & Rationale: While HPLC is excellent for quantification, GC-MS provides unparalleled sensitivity and specificity for identifying volatile and semi-volatile impurities.[8] Similar to HPLC, direct analysis of the dihydrochloride salt is problematic due to its low volatility. Derivatization is therefore mandatory. We utilize pentafluorobenzaldehyde (PFB), which reacts with hydrazine to form a stable, volatile azine derivative that is highly responsive to electron capture detection and easily characterized by mass spectrometry.[9] This method is exceptionally powerful for detecting trace-level impurities, such as residual hydrazine starting material, which may be genotoxic and must be strictly controlled.[10]
Experimental Protocol: GC-MS with PFB Derivatization
-
Preparation of Solutions:
-
Extraction Solvent: Hexane.
-
Derivatization Reagent (PFB): Prepare a 10 mg/mL solution of pentafluorobenzaldehyde in a suitable solvent like isooctane.
-
Reference Standard & Sample Solutions: Prepare 1 mg/mL aqueous solutions as described in the HPLC protocol.
-
-
Derivatization & Extraction:
-
To 1.0 mL of the aqueous sample/standard, add 1.0 mL of PFB reagent and 2.0 mL of hexane in a screw-cap vial.
-
Vortex vigorously for 5 minutes to facilitate the reaction and extraction of the derivative into the organic layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to an autosampler vial for analysis.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu.
-
-
Trustworthiness: The identity of the main peak and any impurities is confirmed by comparing their mass spectra to a reference library or the known fragmentation pattern of the derivative.[9] This provides a high degree of certainty in peak identification.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS impurity identification of this compound.
Comparative Data: GC-MS Impurity Identification
| Batch | Impurity Identity (from MS) | Purity Assessment |
| Reference Standard | No significant impurities detected. | Conforms to >99.9% purity. |
| Synthesized Batch A | Confirmed presence of Hydrazine (as PFB derivative) at trace levels. | Detected a low-level process impurity not seen in the reference material. |
Iodometric Titration: An Absolute Method for Assay Determination
Expertise & Rationale: While chromatographic methods provide a relative purity based on peak area, a classic titrimetric method offers an absolute assay value. This is crucial for confirming the overall content of the active hydrazine salt. We utilize the well-established Andrews-Jamieson method, which involves the titration of the hydrazine salt with a standardized potassium iodate (KIO₃) solution in a strong hydrochloric acid medium.[11][12] The iodate oxidizes the hydrazine to nitrogen gas, and the endpoint is detected when excess iodate liberates iodine, which is visualized with an immiscible organic solvent like carbon tetrachloride or chloroform. This robust, cost-effective method provides a trustworthy assay value that complements the impurity profile data from chromatography.
Experimental Protocol: Iodometric Titration
-
Reagent Preparation:
-
Standard 0.025 M Potassium Iodate (KIO₃) Solution: Accurately weigh the required amount of primary standard grade KIO₃, dissolve in ultrapure water, and dilute to a known volume.
-
Concentrated Hydrochloric Acid (HCl): ~11 M.
-
Indicator Solvent: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃).
-
-
Titration Procedure:
-
Accurately weigh ~150 mg of the this compound sample into a 250 mL iodine flask.
-
Dissolve the sample in 25 mL of ultrapure water.
-
Add 50 mL of concentrated HCl and 10 mL of the indicator solvent (e.g., CCl₄).[12]
-
Titrate slowly with the standard 0.025 M KIO₃ solution, stoppering and shaking vigorously after each addition.
-
As the endpoint is approached, the violet color of iodine in the CCl₄ layer will fade. The endpoint is reached when the violet color is completely and permanently discharged.[12]
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation: The purity is calculated based on the stoichiometry of the reaction and the volume of standard KIO₃ consumed.
-
Self-Validation: The accuracy of this method relies on the precise standardization of the KIO₃ titrant against a primary standard (e.g., sodium thiosulfate). The sharpness of the endpoint provides confidence in the result.
Workflow for Titrimetric Assay
Caption: Workflow for the iodometric titration assay of this compound.
Comparative Data: Titration vs. HPLC
| Batch | HPLC Purity (% Area) | Titrimetric Assay (% w/w) |
| Reference Standard | 99.95 | 99.8 ± 0.2 |
| Synthesized Batch A | 98.71 | 98.6 ± 0.2 |
Comparative Summary and Recommendations
Each analytical technique provides a unique and vital piece of the purity puzzle. An orthogonal approach, combining these methods, ensures a comprehensive and reliable assessment of quality.
| Parameter | RP-HPLC (Derivatization) | GC-MS (Derivatization) | Iodometric Titration |
| Principle | Chromatographic Separation | Chromatographic Separation | Redox Oxidation |
| Primary Use | Purity & Impurity Quantification | Impurity Identification | Absolute Assay |
| Specificity | High (separates isomers/impurities) | Very High (mass-based) | Low (measures total reductant) |
| Sensitivity | Moderate to High (ppm level) | Very High (ppb level) | Low (% level) |
| Key Information | Relative purity, impurity profile | Definitive impurity structure | Absolute content of active salt |
| Pros | Robust, quantitative, widely used | Excellent for trace analysis, definitive ID | Fast, inexpensive, absolute method |
| Cons | Requires derivatization, relative method | Requires derivatization, complex | Non-specific, less sensitive |
Final Recommendation: For a complete quality control assessment of synthesized this compound, a three-tiered approach is recommended:
-
Primary Assay: Use Iodometric Titration for a rapid, accurate, and absolute determination of the bulk material's purity.
-
Purity and Impurity Profile: Employ RP-HPLC with pre-column derivatization to quantify the main component and any process-related impurities, establishing the relative purity.
-
Trace Impurity Identification: Utilize GC-MS to screen for and identify any highly potent or genotoxic impurities (like free hydrazine) that may be present at levels below the detection limits of HPLC.
By integrating the data from these orthogonal methods, researchers and drug development professionals can build a scientifically sound, trustworthy, and defensible purity profile for their this compound intermediate, ensuring quality and consistency from the laboratory to production.
References
- Understanding Purity Requirements for Pharmaceutical Intermediates. (n.d.). Verdant Pharmatech.
- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Verdant Pharmatech.
- The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. (2024, November 12). Elchemy.
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci.
- Smolenkov, A. D., et al. (2020). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry.
- Patel, D. S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences.
- Bari, S. B., et al. (2017). Analytical method validation: A brief review. Journal of Chemical and Pharmaceutical Research.
- Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2014). Journal of Validation Technology.
- Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. (n.d.). Google Patents.
- GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. (2024, July 22). Azelis.
- UKAEA. (n.d.). The Titrimetric Determination of Hydrazine. OSTI.gov.
- Stepanov, I., et al. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Chemistry Central Journal.
- Kumar, D. V., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of sec-Butylhydrazine Dihydrochloride
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of success. Products derived from the versatile chiral building block, sec-butylhydrazine dihydrochloride, are no exception. The inherent chirality of this starting material is often leveraged to induce stereoselectivity in subsequent reactions, making robust analytical validation of the final product's enantiopurity a critical, non-negotiable step.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of chiral amines, hydrazones, and other derivatives synthesized from this compound. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most suitable method for your specific analytical challenge.
The Analytical Imperative: Why Enantiomeric Excess Matters
In the pharmaceutical and agrochemical industries, the differential biological activity of enantiomers is a well-established phenomenon. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable side effects.[1] Consequently, regulatory bodies worldwide mandate strict control over the stereochemical purity of chiral products. An accurate ee value is not just a measure of a reaction's success; it is a critical quality attribute that directly impacts safety and efficacy. The term enantiomeric excess refers to the measurement of purity in a chiral substance, with a racemic mixture having an ee of 0% and a pure enantiomer having an ee of 100%.[2]
Core Methodologies for Enantiomeric Excess Determination
The determination of enantiomeric excess for chiral products, such as those derived from sec-butylhydrazine, primarily relies on three powerful analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): A direct method involving the physical separation of enantiomers.
-
Chiral Gas Chromatography (GC): Another direct separation technique, particularly suited for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indirect method that requires the use of a chiral auxiliary to induce a measurable difference between enantiomers.
The choice between these methods is not arbitrary and depends on a multitude of factors including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation.
Comparative Analysis of Key Techniques
The following table provides a comparative overview of the three primary methods for determining the enantiomeric excess of a hypothetical chiral amine product derived from sec-butylhydrazine.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Auxiliary (e.g., Mosher's Acid) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[3][4] | Physical separation of volatile enantiomers on a chiral stationary phase.[5] | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.[6][7][8] |
| Typical Sample | Non-volatile, polar to moderately non-polar chiral amines and hydrazones. | Volatile and thermally stable chiral amines. Derivatization is often required to increase volatility.[9] | Soluble chiral amines and alcohols. |
| Accuracy & Precision | High | High | Good, but can be influenced by the purity of the chiral auxiliary and reaction completeness.[7] |
| Sensitivity | High (UV, FLD, MS detectors)[10][11] | Very High (FID, MS detectors) | Lower, requires a larger sample amount. |
| Method Development | Can be time-consuming due to the need to screen multiple columns and mobile phases.[3] | Generally faster than HPLC if a suitable column is known. Temperature programming is a powerful optimization tool.[9] | Relatively fast if a suitable chiral auxiliary is known. Requires stoichiometric reaction. |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost (Instrument) | High | Moderate | High (for high-field NMR) |
| Cost (Consumables) | High (chiral columns) | Moderate (chiral columns) | Low to Moderate (chiral auxiliaries, NMR tubes, deuterated solvents) |
| Potential Issues | Peak co-elution, poor resolution. For basic amines, peak tailing can be an issue without mobile phase additives.[12] | Thermal degradation of the analyte, racemization at high temperatures, incomplete derivatization. | Incomplete reaction with the derivatizing agent can lead to inaccurate ee values (kinetic resolution).[7] Signal overlap in complex molecules. |
In-Depth Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the gold standard for ee determination due to its robustness and wide applicability.[12] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a broad range of compounds.[12]
-
Column Selection: Begin by screening polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The choice of CSP is the most critical factor for achieving separation.[12]
-
Sample Preparation: Accurately weigh and dissolve the product in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
Mobile Phase Preparation: A typical mobile phase for chiral separations of amines is a mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol. For basic compounds like amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase is crucial to prevent peak tailing and improve resolution.[12]
-
Instrument Setup:
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically 25 °C.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis and Data Interpretation:
-
Inject the sample and record the chromatogram.
-
If the enantiomers are resolved, two separate peaks will be observed.
-
The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Mosher's Acid
This indirect method relies on converting the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA).[13] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and reliable CDA for chiral amines and alcohols.[6][8] The resulting diastereomeric amides have distinct NMR spectra, allowing for the quantification of their ratio, which directly reflects the original enantiomeric ratio.[7]
-
Reagent Preparation: Use enantiomerically pure (R)-MTPA or (S)-MTPA. It is often more effective to use the acid chloride form (Mosher's acid chloride) for a more rapid and complete reaction.[8]
-
Derivatization (in an NMR tube):
-
Dissolve a known amount of the chiral amine product (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a dry NMR tube.
-
Add a small excess (approx. 1.2 equivalents) of enantiopure (R)-Mosher's acid chloride.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (approx. 1.5 equivalents), to scavenge the HCl byproduct.
-
Cap the NMR tube and mix thoroughly. Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). Driving the reaction to 100% completion is critical to avoid erroneous results due to kinetic resolution.[7]
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture. ¹⁹F NMR is often preferred as the -CF₃ signal appears as a clean singlet for each diastereomer in a region of the spectrum that is typically free from other signals.[14]
-
-
Data Interpretation:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate these two signals.
-
The enantiomeric excess is calculated from the integration values (I1 and I2) of the two diastereomeric signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100 .
-
Method Selection: A Logic-Driven Approach
Choosing the optimal method requires a careful consideration of your specific analytical needs. The following decision-making workflow can guide you to the most appropriate technique.
Conclusion
The determination of enantiomeric excess for products derived from this compound is a critical analytical task that demands a thoughtful and informed approach. While Chiral HPLC stands out as the most versatile and widely adopted method, Chiral GC offers a powerful alternative for volatile compounds, and NMR spectroscopy with chiral auxiliaries provides a valuable, albeit less sensitive, orthogonal technique.
By understanding the fundamental principles, advantages, and limitations of each method, and by following robust, validated protocols, researchers can confidently and accurately characterize the stereochemical outcome of their synthetic endeavors. This ensures the integrity of their research and provides the high-quality data necessary for progression in drug discovery and development.
References
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Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717–10723. [Link]
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Tsymbal, A., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2539-2556. [Link]
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Soladié-Cavallo, A., et al. (2009). Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines. Chemical Communications, (21), 3046-3048. [Link]
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He, X., et al. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 47(39), 10972-10974. [Link]
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Kim, D., & Tunge, J. A. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 663–669. [Link]
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Dragna, J. M., et al. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 92(10), 1726–1730. [Link]
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Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(10), 1434–1436. [Link]
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PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]
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The Retort. (2012). Mosher's Acid. [Link]
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Autechaux. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. [Link]
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Zhang, X., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3656–3661. [Link]
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Singh, V., & Singh, P. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26038-26046. [Link]
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How I Used Mosher Esters in my PhD. (2023, April 11). YouTube. [Link]
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Bhushan, R. (2013). Enantiomeric purity of chiral derivatizing reagents for enantioresolution. Bioanalysis, 5(17), 2057-2060. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). A review of the use of chiral NMR shift reagents for the determination of enantiomeric excess. Chirality, 15(4), 256-270. [Link]
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Bhushan, R., & Kumar, V. (2008). Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. Chromatographia, 67(9-10), 739-747. [Link]
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De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-108. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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A Comparative Guide to Cross-Reactivity of sec-Butylhydrazine dihydrochloride in Analytical Systems
<
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. When dealing with reactive molecules like sec-Butylhydrazine dihydrochloride, a crucial intermediate in pharmaceutical and agrochemical synthesis, understanding its analytical behavior is critical.[1] This guide provides an in-depth comparison of analytical methodologies to assess the cross-reactivity of this compound, ensuring the integrity and reliability of experimental data. The principles and protocols described herein are grounded in established regulatory guidelines to ensure robust and defensible results.[2][3][4][5]
The Imperative of Specificity in Hydrazine Analysis
This guide will compare two powerful and widely used analytical techniques for the analysis of hydrazine compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will delve into the causality behind experimental choices and provide detailed, self-validating protocols.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for hydrazine derivatives often depends on the sample matrix, required sensitivity, and the potential for interfering substances.[11][12] Both HPLC and GC-MS offer high levels of sensitivity and selectivity but operate on different principles, influencing their susceptibility to cross-reactivity from structurally similar compounds.
Structural Analogs of Concern
To effectively study cross-reactivity, it is essential to identify potential cross-reactants. For sec-Butylhydrazine, these primarily include other alkylhydrazines and the parent hydrazine molecule. The structural similarities and differences are key to understanding their behavior in various analytical systems.
-
Hydrazine: The parent compound, lacking any alkyl substitution.
-
tert-Butylhydrazine: A structural isomer with a tertiary butyl group, which imparts significant steric hindrance.[13][14]
-
n-Butylhydrazine: A straight-chain isomer of butylhydrazine.[15]
The presence of the sec-butyl group in the target analyte influences its polarity, volatility, and reactivity compared to these analogs.[1]
Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a robust technique for the analysis of non-volatile or thermally labile compounds.[12][16] For small, polar molecules like hydrazines, which exhibit poor retention on traditional reversed-phase columns, pre-column derivatization is a common and effective strategy.[11][16][17] This process converts the analyte into a larger, less polar, and often chromophoric or fluorophoric derivative, enhancing its chromatographic retention and detectability.
Rationale for Experimental Design
The choice of derivatizing agent is critical and is based on its reactivity with the hydrazine functional group and the properties of the resulting derivative. Salicylaldehyde is an excellent choice as it reacts specifically with the primary amine of the hydrazine to form a stable hydrazone (salazine derivative) that can be readily detected by UV-Vis spectrophotometry.[17] This derivatization step is crucial for achieving the necessary sensitivity and selectivity. The subsequent separation on a C18 reversed-phase column is based on the differential partitioning of the derivatized analytes between the mobile and stationary phases.
Caption: HPLC with pre-column derivatization workflow.
Detailed Experimental Protocol: HPLC Method
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 60:40 (v/v) solution of HPLC-grade acetonitrile and deionized water.[17] Filter and degas prior to use.
-
Derivatizing Reagent: Prepare a solution of salicylaldehyde in methanol.
-
Standard Solutions: Accurately weigh and dissolve this compound reference standard and each structural analog in deionized water to prepare stock solutions. Create a series of calibration standards by diluting the stock solutions.
-
Sample Solutions: Prepare sample solutions containing a known concentration of this compound. For cross-reactivity assessment, prepare separate solutions of each structural analog at a high concentration (e.g., 100 µg/mL).[8]
-
-
Derivatization Procedure:
-
To an aliquot of each standard and sample solution, add an excess of the salicylaldehyde derivatizing reagent.[17]
-
Vortex the mixture and allow it to react at ambient temperature for a specified time (e.g., 15 minutes) to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Data Analysis and Cross-Reactivity Calculation:
-
Inject the derivatized standards and samples.
-
Identify and integrate the peak corresponding to the derivatized sec-Butylhydrazine.
-
Analyze the chromatograms of the high-concentration analog solutions to check for any interfering peaks at the retention time of the target analyte.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of sec-Butylhydrazine equivalent / Concentration of analog tested) x 100%
-
Expected Performance and Data
The HPLC method with pre-column derivatization is expected to show high specificity for sec-Butylhydrazine. The differences in the alkyl chains of the analogs will lead to different retention times for their respective derivatives, allowing for their separation from the analyte of interest.
| Compound | Retention Time (min) | Response at 100 µg/mL (Peak Area) | % Cross-Reactivity |
| sec-Butylhydrazine | 8.5 | 1,250,000 | 100% |
| Hydrazine | 4.2 | Not Detected | < 0.1% |
| tert-Butylhydrazine | 7.9 | 5,000 | 0.4% |
| n-Butylhydrazine | 9.1 | 8,750 | 0.7% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with In-Situ Derivatization
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12][18] For hydrazines, derivatization is often necessary to improve their volatility and thermal stability, preventing their degradation in the hot GC inlet and column.[18][19][20] In-situ derivatization in the sample vial simplifies sample preparation and can improve analytical precision.[18]
Rationale for Experimental Design
Acetone is an effective derivatizing agent for hydrazines, reacting to form stable acetone azine derivatives.[18][19] This reaction is rapid and can be performed directly in the headspace vial. Headspace injection is particularly advantageous as it introduces only the volatile components of the sample into the GC system, minimizing matrix effects and protecting the instrument from non-volatile residues. The subsequent separation by gas chromatography is based on the boiling points and polarities of the derivatized analytes. Mass spectrometry provides highly selective and sensitive detection, allowing for the unequivocal identification of the target analyte based on its unique mass spectrum.
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A Senior Application Scientist's Guide to Confirming the Structure of sec-Butylhydrazine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] sec-Butylhydrazine and its derivatives are important building blocks in the synthesis of a variety of pharmaceutical compounds.[2] Ensuring the correct structure, identifying potential isomers, and characterizing impurities are critical steps that underpin the safety, efficacy, and regulatory compliance of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of sec-butylhydrazine dihydrochloride derivatives, offering practical insights and experimental protocols to navigate this essential process.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
The structural confirmation of a molecule like this compound, a salt of an alkylhydrazine, relies on a multi-pronged analytical approach. No single technique provides a complete picture; instead, the convergence of data from orthogonal methods provides the highest degree of confidence. The three pillars of structural elucidation for small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each offers unique insights into the molecular architecture.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry. | Non-destructive, provides detailed information about the carbon-hydrogen framework, excellent for identifying isomers. | Relatively low sensitivity, complex spectra for larger molecules, requires soluble samples. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts, can be coupled with chromatographic separation (LC-MS, GC-MS). | Isomers can be difficult to distinguish, fragmentation can be complex to interpret, soft ionization may not provide fragmentation information. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow, not applicable to amorphous solids or liquids. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and chemical environment of each atom in the molecule.
A. ¹H NMR Spectroscopy: A Proton's Perspective
For a sec-butylhydrazine derivative, the ¹H NMR spectrum will provide a wealth of information. The expected signals for the sec-butyl group would be:
-
A triplet: corresponding to the methyl group adjacent to the methylene group.
-
A doublet: for the methyl group on the chiral center.
-
A multiplet (sextet or more complex): for the single proton on the chiral center, split by the adjacent methyl and methylene protons.[3]
-
A multiplet (quintet or more complex): for the methylene protons, split by the adjacent methyl and methine protons.[3]
-
Broad signals: for the N-H protons of the hydrazine moiety, which may exchange with solvent and can vary in chemical shift.
The dihydrochloride salt form will influence the chemical shifts of protons near the positively charged nitrogen atoms, typically shifting them downfield.
B. ¹³C NMR Spectroscopy: The Carbon Framework
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. For the sec-butyl group, four distinct signals are expected, corresponding to the two methyl carbons, the methylene carbon, and the methine carbon. The chemical shifts of these carbons provide information about their electronic environment.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts and the exchange of labile protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Correlate the ¹H and ¹³C signals using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to definitively assign which protons are attached to which carbons.
-
II. Mass Spectrometry (MS): Weighing the Molecule and Its Pieces
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For a volatile compound like sec-butylhydrazine, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, while for less volatile or thermally labile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[4][5][6]
A. Determining the Molecular Ion
In LC-MS, using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. For sec-butylhydrazine, this would correspond to an m/z value reflecting the addition of a proton to the neutral molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
B. Fragmentation Patterns
Electron Ionization (EI) used in GC-MS is a "harder" ionization technique that causes fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule. For sec-butylhydrazine, expected fragmentation would involve:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines and hydrazines.[7] This would lead to the loss of an ethyl radical or a methyl radical from the sec-butyl group.
-
Loss of neutral molecules: The loss of small, stable neutral molecules can also occur.
Experimental Protocol: LC-MS/MS Analysis of a sec-Butylhydrazine Derivative
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to promote ionization.
-
-
Mass Spectrometric Detection:
-
Data Analysis:
-
Determine the molecular weight from the [M+H]⁺ ion.
-
Propose a structure for the fragment ions observed in the MS/MS spectrum and ensure they are consistent with the proposed structure of the parent molecule.
-
III. X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10] It reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry. For a chiral molecule like sec-butylhydrazine, crystallography can definitively establish the absolute configuration.
The crystal structure of hydrazine salts often involves a network of hydrogen bonds between the hydrazinium cations and the counter-ions.[11]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction.
Challenges and Considerations
The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. For hydrochloride salts, which are often highly soluble, crystal growth can be particularly challenging and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Logical Approach to Structural Confirmation
A systematic approach is crucial for the efficient and accurate structural confirmation of a this compound derivative.
Caption: Logical workflow for structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a critical undertaking in pharmaceutical development that necessitates a comprehensive analytical strategy. By judiciously employing NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can achieve an unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols to navigate this process with confidence, ensuring the integrity and quality of these vital chemical entities. The synergistic use of these techniques provides a self-validating system, where the data from each method corroborates the others, leading to a robust and defensible structural elucidation.
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- 9. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Part 1: Core Hazard Profile and Rationale for Specialized Disposal
An In-Depth Guide to the Proper Disposal of sec-Butylhydrazine Dihydrochloride for Laboratory Professionals
As a Senior Application Scientist, my aim is to bridge the gap between product use and laboratory safety, ensuring that researchers are empowered with not just the "how," but the "why" behind critical procedures. The disposal of reactive chemicals like this compound is a process where a deep understanding of the underlying chemistry is paramount to safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the neutralization and disposal of this compound, grounded in established safety principles and chemical reactivity data.
This compound (CAS No. 1177361-36-2) is a substituted hydrazine derivative.[1] Hydrazine and its derivatives are classified as hazardous materials due to their reactivity and toxicity.[2] The primary concerns are:
-
Toxicity: Hydrazine compounds are toxic if ingested, inhaled, or absorbed through the skin and can cause severe irritation or burns.[3] Acute exposure can damage the liver, kidneys, and central nervous system.[4]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) classifies hydrazine as a probable human carcinogen (Group B2).[4] The International Agency for Research on Cancer (IARC) has determined that hydrazine is possibly carcinogenic to humans.
-
Reactivity: Hydrazines are powerful reducing agents that can react vigorously, and sometimes explosively, with oxidizing agents.[2][5] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[6][7]
-
Environmental Hazard: This class of compounds is recognized as being very toxic to aquatic organisms.[6] Therefore, direct disposal into the sanitary sewer system is prohibited.[6]
The goal of any disposal procedure is to chemically convert the hazardous hydrazine moiety into more stable, non-toxic products before they enter the waste stream. The most effective and widely accepted method is controlled chemical oxidation.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed for the safe treatment of small quantities of this compound waste typically generated in a research setting.
Experimental Workflow Diagram
Caption: The three-phase process for the safe disposal of this compound.
Materials and Reagents
| Reagent / Equipment | Purpose | Key Considerations |
| This compound waste | Material to be neutralized | Should be diluted in water for safer handling. |
| Sodium Hypochlorite (NaOCl) Solution (5-6%) | Oxidizing Agent | Standard household bleach is often suitable.[2] |
| Sodium Bisulfite or Sodium Thiosulfate | Quenching Agent | To neutralize excess oxidant before final disposal. |
| Sodium Bicarbonate or Sodium Hydroxide | Base | To adjust pH for optimal reaction conditions. |
| Dilute Hydrochloric Acid or Sulfuric Acid | Acid | For final pH neutralization. |
| Starch-Iodide Test Strips | Verification Tool | To confirm the presence of excess oxidant, ensuring complete hydrazine destruction. |
| Glass Beaker | Reaction Vessel | Must be large enough to accommodate the reaction volume and potential foaming. |
| Magnetic Stir Plate and Stir Bar | Agitation | Ensures even mixing and heat distribution. |
| Personal Protective Equipment (PPE) | Safety | Chemical splash goggles, appropriate gloves (e.g., nitrile), and a lab coat are mandatory.[8] |
Procedure
-
Preparation and Setup:
-
Dilution:
-
Oxidation (The Neutralization Step):
-
Place the beaker on a magnetic stir plate and begin stirring.
-
Slowly, and in small portions, add the sodium hypochlorite solution to the diluted hydrazine waste. The reaction is exothermic and will release nitrogen gas; rapid addition can cause excessive heat, foaming, and splashing.[6][7]
-
Continue adding the oxidant until the reaction appears to subside.
-
-
Verification of Complete Destruction:
-
Allow the mixture to stir for an additional 30 minutes after the final portion of oxidant has been added.
-
To ensure all hydrazine has been destroyed, test the solution for the presence of excess oxidant. Dip a starch-iodide test strip into the solution. A dark blue or black color indicates that hypochlorite is in excess and the hydrazine has been fully consumed.[2]
-
If the test is negative (no color change), add more sodium hypochlorite solution, stir for 10-15 minutes, and re-test. Repeat until a positive result is achieved. This is a crucial self-validating step in the protocol.
-
-
Quenching and Final pH Adjustment:
-
Once destruction is verified, the excess oxidant must be neutralized. Slowly add a solution of sodium bisulfite or sodium thiosulfate until the starch-iodide test is negative.
-
Using a pH meter or pH paper, check the pH of the final solution. Adjust the pH to a neutral range (typically 6-8) using a dilute acid or base as needed.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution must be disposed of as hazardous waste in a properly labeled container.[6][8] Always consult and follow your institution's specific waste disposal guidelines and local regulations.[2][10] Do not pour the treated solution down the drain unless explicitly permitted by your environmental health and safety department.[6]
-
Part 3: Scientific Integrity and Mechanistic Rationale
The core of this disposal method is the oxidation of the hydrazine functional group. While the full reaction pathway for sec-butylhydrazine is complex, the simplified overall reaction with sodium hypochlorite can be represented as the conversion of the hydrazine to nitrogen gas and water, with the organic component being oxidized as well.
The use of an excess of the oxidizing agent is critical to drive the reaction to completion. The starch-iodide test provides a reliable chemical confirmation that no unreacted hydrazine remains.[2] Subsequently neutralizing the excess oxidant is just as important to prevent the release of reactive and corrosive materials into the final waste container or the environment.
By following this detailed, causality-driven protocol, researchers can ensure the safe, effective, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
DTIC (Defense Technical Information Center). Safety and Handling of Hydrazine. Retrieved from [Link]
-
ATSDR (Agency for Toxic Substances and Disease Registry). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
DTIC (Defense Technical Information Center). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Retrieved from [Link]
-
MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(19), 6289. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]
-
INIS-IAEA. (2012). Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution: Identifying optimal degradation conditions. Retrieved from [Link]
-
University of Texas at Dallas. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
-
PubMed. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-4. Retrieved from [Link]
-
NCBI. Table 7-1, Regulations and Guidelines Applicable to Hydrazine. In Toxicological Profile for Hydrazines. Retrieved from [Link]
-
ResearchGate. (1999). KINETICS OF OXIDATION OF HYDRAZINES BY 2,6-DICHLOROQUINONE-4-CHLORO-IMIDE. Oxidation Communications, 22(2), 215-221. Retrieved from [Link]
-
EPA. (2014). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. Retrieved from [Link]
-
PubMed. (1995). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers.... Environmental Science & Technology, 29(3), 776-85. Retrieved from [Link]
-
Quora. (2020). Why does secondary amine give tetra alkyl hydrazine when KMnO4 is used as an oxidising agent?. Retrieved from [Link]
-
EPA. Hazard Summary: Hydrazine. Retrieved from [Link]
Sources
A Practical Guide to Handling sec-Butylhydrazine Dihydrochloride: Ensuring Laboratory Safety
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great potential comes the profound responsibility of ensuring the safety of the researchers who handle these materials. This guide provides an in-depth, procedural framework for the safe handling of sec-Butylhydrazine dihydrochloride (CAS No. 1177361-36-2). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you with the knowledge to create a self-validating system of safety in your laboratory.
Immediate Hazard Assessment: Understanding the Risks
This compound is a chemical that demands respect. It is classified with several hazard statements that dictate our handling protocols.[1] The primary risks associated with this compound are:
-
Acute Toxicity: It is toxic if swallowed.[1]
-
Skin and Eye Damage: It is known to cause serious eye irritation and skin irritation.[1]
-
Respiratory Irritation: Inhalation of the powder can lead to respiratory irritation.[1]
-
Potential Carcinogen: Like many hydrazine derivatives, it is suspected of causing cancer.[1]
These hazards are the "why" behind every piece of personal protective equipment (PPE) and every procedural step that follows. Understanding them is the first step toward mitigating risk.
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is your primary barrier against the specific hazards identified. All PPE should be inspected before use and removed carefully to avoid cross-contamination.
| Protection Area | Required PPE | Standard/Specification | Rationale for Use |
| Eyes & Face | Chemical safety goggles and a face shield | Goggles: EN 166 or ANSI Z87.1 | Protects against splashes and airborne particles causing serious eye irritation. A face shield is required when there is a significant risk of splashing.[2][3] |
| Hands | Nitrile or Neoprene gloves | EN 374 | Provides a chemical barrier to prevent skin contact, which can cause irritation.[4] Double-gloving is recommended for enhanced protection. |
| Body | Chemical-resistant lab coat | --- | Protects against accidental spills and contamination of personal clothing.[4] |
| Respiratory | NIOSH/MSHA or EN 136 approved respirator | Required if not handled in a fume hood | Protects against inhalation of the powder, which can cause respiratory tract irritation.[3] The primary control should always be engineering controls (fume hood). |
Procedural Workflow: From Preparation to Disposal
Safe handling is a process, not a single event. The following workflow diagram and procedural steps provide a clear, logical sequence for interacting with this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan:
A. Preparation (Pre-Operational Checks)
-
Designated Area: All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[2]
-
Waste Disposal: Prepare a designated, clearly labeled, and sealed container for hazardous waste.[4] Do not mix this waste with other streams.
-
Gather Materials: Before starting, ensure all necessary items (spatulas, weigh boats, containers) are inside the fume hood to minimize reaching in and out.
B. Handling the Compound
-
Don PPE: Put on your lab coat, chemical safety goggles, and double-glove with nitrile gloves before opening the primary container.
-
Minimize Dust: Open the container slowly within the fume hood. When weighing and transferring the solid powder, do so gently to prevent it from becoming airborne.[4] Avoid creating dust.
-
Immediate Cleanup: If a small spill occurs within the fume hood, carefully sweep it up with an appropriate tool and place it in the designated hazardous waste container.[2] Do not use water to clean up dry spills as this can create a slurry that is harder to contain.
-
Secure Container: Once the desired amount is dispensed, securely close the primary container.
C. Disposal and Decontamination
-
Waste Segregation: All disposable items that have come into contact with the chemical, including the outer pair of gloves, weigh boats, and any cleaning materials, must be placed in the designated hazardous waste container.[5]
-
Surface Decontamination: Clean the work surface within the fume hood according to your institution's standard operating procedures for hazardous materials.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing the outer gloves first, followed by the lab coat, and then the inner gloves. Goggles should be removed last after leaving the immediate work area.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after all work is complete and PPE has been removed.[3][6] Do not eat, drink, or smoke in the laboratory area.[4]
By adhering to this structured approach, you build a system where safety is integral to the scientific process. This guide serves as a foundational document, but it must be supplemented by your institution's specific safety protocols and a thorough understanding of the Safety Data Sheet (SDS) for any chemical you handle.
References
-
SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
-
1-(tert-Butyl)hydrazine hydrochloride Safety Data Sheet. Source: Apollo Scientific.
-
Hydrazine dihydrochloride Safety Data Sheet. Source: Sigma-Aldrich.
-
Hydrazine Dihydrochloride (Certified) Safety Data Sheet. Source: Fisher Scientific.
-
This compound Product Page. Source: Apollo Scientific.
-
1-(Tert-butyl)hydrazine hydrochloride Safety Data Sheet. Source: Chemos GmbH & Co.KG.
-
tert-Butylhydrazine hydrochloride Safety Data Sheet. Source: Thermo Fisher Scientific.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
